molecular formula C13H8N2O3 B092847 4-(4-Nitrophenoxy)benzonitrile CAS No. 17076-68-5

4-(4-Nitrophenoxy)benzonitrile

Cat. No.: B092847
CAS No.: 17076-68-5
M. Wt: 240.21 g/mol
InChI Key: YUNRKJHCHMIMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)benzonitrile (CAS 17076-68-5) is a high-purity chemical reagent with the molecular formula C13H8N2O3 and a molecular weight of 240.22 g/mol . This compound is of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure, which incorporates a nitrophenoxy group linked to a benzonitrile, is a valuable scaffold for the development of novel bioactive molecules. Research into structurally similar compounds, particularly those containing the 4-(4-nitrophenyl) pharmacophore, has demonstrated promising potential in antiparasitic drug discovery . For instance, such analogs have shown superior in vitro activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, compared to first-line treatments like benznidazole . This highlights the value of this chemical class in developing new therapeutic leads for neglected tropical diseases. The compound is provided strictly for research applications. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(4-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNRKJHCHMIMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168938
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17076-68-5
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenoxy)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a key diaryl ether intermediate in medicinal chemistry and materials science. The synthesis is achieved via a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This document elucidates the underlying chemical principles, provides a meticulous step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and purity assessment, including NMR, FTIR, and Mass Spectrometry. Safety protocols and data for all reagents are explicitly detailed to ensure safe laboratory practice. The guide is structured to serve as a practical and authoritative resource for researchers requiring a reliable method for the preparation and validation of this important chemical entity.

Introduction: Significance and Synthetic Strategy

Diaryl ethers are a ubiquitous structural motif in a vast array of pharmacologically active molecules and advanced materials. The specific compound, this compound, serves as a versatile molecular scaffold. The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups activate the aromatic rings, making them amenable to further chemical transformations, while the ether linkage provides specific conformational properties.

The synthesis of such diaryl ethers can be approached through several methods, most notably the Ullmann condensation and nucleophilic aromatic substitution (SNAr).[1][2] The Ullmann reaction, a copper-catalyzed coupling of an aryl halide and a phenol, is a classic and powerful method.[1] However, it often requires high temperatures and stoichiometric amounts of copper, which can lead to challenges in product purification.[2]

For this guide, we focus on the SNAr pathway, a more modern and often cleaner alternative. This strategy leverages the high reactivity of an electron-deficient aryl halide (4-fluorobenzonitrile) with a nucleophilic phenoxide (potassium 4-nitrophenoxide). The presence of strong electron-withdrawing groups in the para positions of both rings significantly facilitates the reaction, allowing it to proceed under milder conditions than a traditional Ullmann condensation. This approach is not only efficient but also avoids heavy metal catalysts, simplifying the workup and purification process.

Synthesis Methodology: Nucleophilic Aromatic Substitution

Principle of the Reaction

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the deprotonation of 4-nitrophenol using a mild base, potassium carbonate, to form the highly nucleophilic potassium 4-nitrophenoxide. This phenoxide then attacks the carbon atom bearing the fluorine atom on 4-fluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group (-CN) on the benzonitrile ring and the nitro group (-NO₂) on the phenol ring stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the displacement of the fluoride ion.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
4-Fluorobenzonitrile1194-02-1C₇H₄FN121.11
4-Nitrophenol100-02-7C₆H₅NO₃139.11
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Critical Safety Precautions

Safe laboratory practice is paramount. The following table summarizes the key hazards associated with the reagents used in this synthesis. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

ReagentHazard SummaryPPE Requirements
4-Fluorobenzonitrile Harmful if swallowed, in contact with skin, or if inhaled.[3] Flammable solid.Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, dust mask.[4]
4-Nitrophenol Toxic if swallowed and may cause damage to organs (liver, kidney) through prolonged or repeated exposure.[5][6][7] Harmful in contact with skin or if inhaled.[8]Safety goggles, chemical-resistant gloves, lab coat, dust mask.[5]
Potassium Carbonate Causes serious eye and skin irritation.[9][10] May cause respiratory irritation.[11]Safety goggles, gloves, lab coat.[10]
N,N-Dimethylformamide (DMF) Flammable liquid and vapor.[12] Harmful in contact with skin.[13] Causes serious eye irritation.[14] Suspected of damaging the unborn child.[15]Safety goggles with face shield, chemical-resistant gloves, lab coat, use in a chemical fume hood.[16]

Experimental Workflow Diagram

G Synthesis & Characterization Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization reagents 1. Combine 4-Nitrophenol, K₂CO₃, and DMF addition 2. Add 4-Fluorobenzonitrile to the mixture reagents->addition reaction 3. Heat reaction mixture (e.g., 80-100 °C) addition->reaction monitoring 4. Monitor reaction via TLC reaction->monitoring quench 5. Cool and pour into ice-water monitoring->quench precipitate 6. Collect crude product by vacuum filtration quench->precipitate wash 7. Wash solid with water and dry precipitate->wash purify 8. Recrystallize from Ethanol/Isopropanol wash->purify final_product Pure this compound purify->final_product mp Melting Point ftir FTIR Spectroscopy nmr ¹H & ¹³C NMR ms Mass Spectrometry final_product->mp final_product->ftir final_product->nmr final_product->ms

Caption: Workflow from synthesis to final characterization.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (2.78 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt. The mixture should turn a distinct yellow-orange color.

  • Addition of Aryl Halide: Add 4-fluorobenzonitrile (2.42 g, 20 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a pale yellow or off-white solid. Dry the purified product in a vacuum oven.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Molecular Structure and Reaction Scheme

Caption: SNAr synthesis of the target compound.

Analytical Data Summary
TechniqueExpected Results
Appearance Pale yellow or off-white crystalline solid
Molecular Formula C₁₃H₈N₂O₃
Molecular Weight 240.22 g/mol
Melting Point ~145-148 °C (Literature values may vary)
¹H NMR (400 MHz, CDCl₃)δ ~8.30 (d, 2H), 7.75 (d, 2H), 7.20 (d, 2H), 7.10 (d, 2H) ppm
¹³C NMR (100 MHz, CDCl₃)δ ~161, 155, 145, 134, 126, 120, 118, 117, 110 ppm
FTIR (KBr, cm⁻¹)~2230 (C≡N stretch), ~1520 & 1350 (NO₂ asymm/symm stretch), ~1250 (C-O-C stretch)
Mass Spec (EI) m/z 240 (M⁺)
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical. The two protons on the nitrophenyl ring closest to the nitro group will be the most downfield (~8.30 ppm) due to strong deshielding. The other two protons on that ring will appear at a higher field (~7.20 ppm). Similarly, the two protons on the benzonitrile ring ortho to the nitrile group will appear around 7.75 ppm, while those ortho to the ether linkage will be around 7.10 ppm. All signals are expected to appear as doublets due to ortho coupling.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the quaternary carbons (C-O, C-NO₂, C-CN, and the nitrile carbon itself) and the protonated aromatic carbons. The nitrile carbon (C≡N) will appear around 118 ppm. The carbon attached to the nitro group will be significantly downfield.

  • FTIR Spectroscopy: The infrared spectrum provides definitive evidence for the key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[17] Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), confirm the presence of the nitro (NO₂) group. The aryl ether (C-O-C) linkage will show a strong stretching vibration in the 1250-1200 cm⁻¹ region.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show a prominent molecular ion (M⁺) peak at m/z = 240, corresponding to the molecular weight of the compound.[18]

Conclusion

This guide details a reliable and efficient SNAr method for the synthesis of this compound. The protocol is designed for high yield and purity, avoiding the use of heavy metal catalysts to simplify product isolation. The comprehensive characterization workflow provides a robust framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. Adherence to the outlined safety procedures is critical for the successful and safe execution of this synthesis.

References

An In-Depth Physicochemical Guide to 4-(4-Nitrophenoxy)benzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Nitrophenoxy)benzonitrile (CAS No. 17076-68-5), a key intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its characterization. The unique molecular architecture of this compound, featuring a diaryl ether linkage, a nitrile moiety, and a nitro group, imparts a specific set of properties that are crucial for its application in the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Core Identifiers

This compound is an aromatic compound characterized by a benzonitrile ring linked to a 4-nitrophenyl group via an ether bond. This structure results in a molecule with significant polarity and potential for various intermolecular interactions.

PropertyValueSource
Molecular Formula C₁₃H₈N₂O₃[PubChem][1]
Molecular Weight 240.21 g/mol [CookeChem][2]
CAS Number 17076-68-5[CookeChem][2]
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)--INVALID-LINK--[O-][PubChem][1]
InChI Key YUNRKJHCHMIMLS-UHFFFAOYSA-N[PubChem][1]

Solubility Profile: A Key Parameter in Application

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for determining the solubility of this compound in various solvents. The causality behind this experimental design is to establish a reliable and reproducible solubility profile, which is fundamental for its use in synthesis and biological assays.

Objective: To quantitatively determine the solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

  • This compound (high purity)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • HPLC-grade solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of 10 mL volumetric flasks, add an excess amount (e.g., 100 mg) of this compound.

    • Add 5 mL of each solvent to the respective flasks.

    • Seal the flasks and stir the mixtures vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After 24 hours, cease stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a 1 mL aliquot of the supernatant using a syringe, avoiding any solid particles.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Inject the filtered saturated solutions into the HPLC system and determine the concentration from the calibration curve.

  • Calculation:

    • The solubility is expressed in mg/mL or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Stir at constant temperature for 24h A->B Equilibration C Allow solid to settle B->C Phase Separation D Withdraw supernatant C->D E Filter through 0.45um filter D->E G Analyze standards and samples by HPLC E->G Injection F Prepare calibration standards F->G H Determine concentration G->H

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a compound. The following sections detail the expected spectral characteristics of this compound based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzonitrile ring and the nitrophenyl ring will appear as distinct multiplets, likely doublets or doublets of doublets, due to ortho and meta coupling. The electron-withdrawing nature of the nitro and cyano groups will cause the protons on both rings to be deshielded and shift downfield. For the closely related 4-nitrobenzonitrile, the protons appear as two doublets at approximately 7.89 and 8.35 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear around 118-120 ppm. The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the electron-withdrawing nitro and cyano groups, as well as the ether oxygen, will be significantly shifted. For 4-nitrobenzonitrile, the nitrile carbon appears at 118.2 ppm, and the aromatic carbons are observed at 124.2 and 133.4 ppm, with the carbon attached to the nitro group at 150.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2230C≡N stretchNitrile
~1520 and ~1345Asymmetric and symmetric N-O stretchNitro group
~1250Ar-O-Ar stretchDiaryl ether
~1600, ~1500C=C stretchAromatic rings
~3100-3000C-H stretchAromatic C-H

The presence of a sharp, strong peak around 2230 cm⁻¹ is highly characteristic of the nitrile group. The two strong absorptions for the nitro group are also key identifiers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. This compound, with its two aromatic rings and a nitro group, is expected to have strong UV absorption. The exact absorption maximum (λmax) will be solvent-dependent. Based on related structures like 4-nitrophenol, which has a λmax around 317 nm that shifts to 400 nm upon formation of the phenoxide ion, this compound is expected to have a λmax in the range of 300-400 nm.

Thermal Stability Analysis

The thermal stability of a compound is crucial for its storage, handling, and application in processes that involve elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating thermal stability.

Experimental Protocol for Thermal Analysis

Objective: To determine the melting point, decomposition temperature, and thermal stability of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • A sharp endothermic peak will indicate the melting point of the compound.

G cluster_tga TGA Workflow cluster_dsc DSC Workflow T1 Weigh sample (5-10 mg) T2 Heat at 10°C/min under N2 T1->T2 T3 Record weight loss vs. temperature T2->T3 T4 Determine decomposition temperature T3->T4 D1 Weigh sample (2-5 mg) D2 Heat at 10°C/min under N2 D1->D2 D3 Record heat flow vs. temperature D2->D3 D4 Identify endothermic peak (melting point) D3->D4

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical structure elucidation of 4-(4-nitrophenoxy)benzonitrile, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for structural confirmation. Detailed, field-proven protocols and in-depth spectral interpretation are provided to empower researchers in their analytical endeavors.

Introduction: The Significance of Structural Verification

This compound is a diaryl ether with a molecular formula of C₁₃H₈N₂O₃ and a molecular weight of 240.22 g/mol .[1][2][3][4] Its structure, comprising a p-nitrophenoxy group linked to a benzonitrile moiety, makes it a valuable precursor in the synthesis of more complex molecules in medicinal chemistry and materials science. The precise arrangement of its functional groups—a nitrile, a nitro group, and an ether linkage—dicates its chemical reactivity and potential applications. Therefore, unambiguous structural elucidation is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of subsequent research.

This guide will systematically deconstruct the process of confirming the molecular architecture of this compound, emphasizing a multi-technique approach that provides orthogonal data points, leading to a robust and irrefutable structural assignment.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction.[5][6] This pathway is favored due to the presence of a strongly electron-withdrawing nitro group on one of the aromatic rings, which activates the ring towards nucleophilic attack. The following protocol is based on established methodologies for similar diaryl ether syntheses.[7][8][9]

Reaction Scheme

The synthesis involves the reaction of a p-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) with p-nitrophenol in the presence of a base. The electron-withdrawing nitrile group on the benzonitrile ring, along with the halogen, facilitates the nucleophilic attack by the phenoxide ion generated from p-nitrophenol.

G A 4-Fluorobenzonitrile E This compound A->E B 4-Nitrophenol B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F KX + H2O E->F

Caption: Synthesis of this compound via SNAr.

Experimental Protocol

Materials:

  • 4-Fluorobenzonitrile (or 4-chlorobenzonitrile)

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), 4-fluorobenzonitrile (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to create a stirrable solution.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Spectroscopic Elucidation of the Chemical Structure

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the molecular puzzle, and their combination leads to a comprehensive and validated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum of this compound is expected to exhibit two distinct AA'BB' spin systems corresponding to the two para-substituted benzene rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30d, J ≈ 9.0 Hz2HH-3', H-5'Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and shifted downfield. The coupling pattern is a doublet due to coupling with H-2' and H-6'.
~7.70d, J ≈ 8.8 Hz2HH-2, H-6Protons ortho to the electron-withdrawing nitrile group are deshielded. The coupling pattern is a doublet due to coupling with H-3 and H-5.
~7.15d, J ≈ 9.0 Hz2HH-2', H-6'Protons ortho to the ether linkage and meta to the nitro group are shielded relative to H-3' and H-5'. They appear as a doublet due to coupling with H-3' and H-5'.
~7.05d, J ≈ 8.8 Hz2HH-3, H-5Protons ortho to the ether linkage and meta to the nitrile group are the most shielded aromatic protons. They appear as a doublet due to coupling with H-2 and H-6.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are based on data from analogous compounds such as 4-nitrobenzonitrile and other substituted diphenyl ethers.[10][11]

G A H-3', H-5' (~8.30 ppm) B H-2, H-6 (~7.70 ppm) C H-2', H-6' (~7.15 ppm) D H-3, H-5 (~7.05 ppm)

Caption: ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the thirteen carbons due to molecular symmetry.

Chemical Shift (δ, ppm)AssignmentRationale
~162C-4'The carbon atom attached to the strongly electronegative nitro group is significantly deshielded.
~158C-1The carbon atom attached to the ether oxygen is deshielded.
~145C-1'The carbon atom attached to the ether oxygen on the nitro-substituted ring is also deshielded.
~134C-2, C-6The carbons ortho to the nitrile group are deshielded.
~126C-3', C-5'The carbons ortho to the nitro group are deshielded.
~119C-3, C-5The carbons meta to the nitrile group are relatively shielded.
~118CNThe nitrile carbon exhibits a characteristic chemical shift in this region.[12][13][14]
~110C-4The carbon atom bearing the nitrile group is a quaternary carbon and its chemical shift is influenced by the nitrile's electronic effects.

Note: These are predicted chemical shifts based on data for 4-nitrobenzonitrile and related structures.[10][12][13]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule.[15][16][17]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2230Nitrile (C≡N)Stretching
~1520 and ~1350Nitro (NO₂)Asymmetric and Symmetric Stretching
~1250Aryl Ether (C-O-C)Asymmetric Stretching
~1600, ~1500Aromatic C=CStretching
~3100-3000Aromatic C-HStretching

The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The two strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. The C-O-C stretch of the diaryl ether will appear as a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 240, corresponding to the molecular weight of this compound.[1][16]

  • Key Fragmentation Pathways:

    • Loss of NO₂: A fragment ion at m/z 194, resulting from the loss of a nitro group (46 Da).

    • Loss of NO: A fragment ion at m/z 210, corresponding to the loss of nitric oxide (30 Da).

    • Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to ions corresponding to the p-nitrophenoxy cation (m/z 139) and the p-cyanophenoxy radical, or the p-cyanophenyl cation (m/z 102) and the p-nitrophenoxy radical.

G A [C13H8N2O3]+. m/z = 240 B [C13H8N2O2]+. m/z = 210 A->B - NO C [C13H8N2O]+. m/z = 194 A->C - NO2 D [C6H4NO3]+. m/z = 139 A->D Ether Cleavage E [C7H4N]+. m/z = 102 A->E Ether Cleavage

Caption: Predicted major fragmentation pathways for this compound.

A Self-Validating System for Structural Confirmation

The true power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building an unshakeable case for the proposed structure.

  • MS confirms the molecular formula C₁₃H₈N₂O₃.

  • IR confirms the presence of the nitrile, nitro, and ether functional groups.

  • ¹H and ¹³C NMR provide the precise connectivity of the atoms, confirming the para-substitution pattern on both aromatic rings and the ether linkage between them.

The predicted splitting patterns and integrations in the ¹H NMR spectrum are only consistent with the proposed structure. Similarly, the number of signals and their chemical shifts in the ¹³C NMR spectrum align perfectly with the symmetrical nature of the molecule. Any alternative isomer would produce a distinctly different set of spectra.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical and synergistic application of modern spectroscopic techniques. By understanding the fundamental principles behind NMR, IR, and MS, and by carefully interpreting the data they provide, researchers can confidently and accurately confirm the structure of this and other complex organic molecules. This guide has provided a detailed roadmap for this process, from synthesis to final structural verification, empowering scientists to proceed with their research with the utmost confidence in the identity of their materials.

References

Spectroscopic Profile of 4-(4-Nitrophenoxy)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Nitrophenoxy)benzonitrile is a diaryl ether of significant interest in medicinal chemistry and materials science. Its rigid structure, incorporating both a nitrile and a nitro group, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical and biological systems.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide employs a combination of predicted data, comparative analysis with structurally related compounds, and established spectroscopic principles to offer a robust and insightful spectroscopic profile. This approach not only provides a valuable reference for researchers but also illustrates the power of interpretive spectroscopy in modern chemical analysis.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of two para-substituted benzene rings linked by an ether oxygen. One ring is terminated by a cyano (-C≡N) group, and the other by a nitro (-NO₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show two distinct AA'BB' spin systems for the two para-substituted benzene rings.

  • Benzonitrile Ring (Ring A): The protons on this ring are influenced by the electron-withdrawing cyano group and the electron-donating ether oxygen. The protons ortho to the cyano group (H-2, H-6) will be deshielded compared to the protons meta to the cyano group (H-3, H-5).

  • Nitrophenoxy Ring (Ring B): The protons on this ring are strongly influenced by the electron-withdrawing nitro group and the electron-donating ether oxygen. The protons ortho to the nitro group (H-2', H-6') will be significantly deshielded, while the protons meta to the nitro group (H-3', H-5') will be less deshielded.

Comparative Analysis with 4-Nitrobenzonitrile: For comparison, the experimental ¹H NMR spectrum of 4-nitrobenzonitrile shows two doublets in the aromatic region. In a CDCl₃ solution, these appear at approximately 8.37 ppm and 7.92 ppm.[1] The downfield shift is characteristic of protons on a benzene ring substituted with a strong electron-withdrawing group.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~8.2 - 8.4d~9.0
H-3', H-5'~7.1 - 7.3d~9.0
H-2, H-6~7.6 - 7.8d~8.8
H-3, H-5~7.0 - 7.2d~8.8
¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the 13 carbon atoms due to molecular symmetry.[2]

  • Quaternary Carbons: Four signals are expected for the quaternary carbons: C-1, C-4, C-1', and C-4'. The carbon bearing the cyano group (C-1) and the carbon bearing the nitro group (C-4') will be significantly influenced by these substituents.

  • Aromatic CH Carbons: Four signals are expected for the protonated aromatic carbons.

Comparative Analysis with 4-Nitrobenzonitrile: The experimental ¹³C NMR spectrum of 4-nitrobenzonitrile displays signals at approximately 116.7, 118.2, 124.2, 133.4, and 150.0 ppm.[1]

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-1~105 - 110
C-2, C-6~134 - 136
C-3, C-5~119 - 121
C-4~160 - 163
C-1'~116 - 118
C-2', C-6'~125 - 127
C-3', C-5'~144 - 146
C-4'~150 - 153
C≡N~117 - 119

DOT Script for Predicted NMR Assignments:

G cluster_mol Predicted NMR Assignments for this compound cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR mol H2_6 H-2, H-6 ~7.6-7.8 ppm (d) H3_5 H-3, H-5 ~7.0-7.2 ppm (d) H2_6_prime H-2', H-6' ~8.2-8.4 ppm (d) H3_5_prime H-3', H-5' ~7.1-7.3 ppm (d) C1 C-1 ~105-110 ppm C2_6 C-2, C-6 ~134-136 ppm C3_5 C-3, C-5 ~119-121 ppm C4 C-4 ~160-163 ppm C1_prime C-1' ~116-118 ppm C2_6_prime C-2', C-6' ~125-127 ppm C3_5_prime C-3', C-5' ~144-146 ppm C4_prime C-4' ~150-153 ppm CN C≡N ~117-119 ppm

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitrile, nitro, and ether functional groups, as well as vibrations from the aromatic rings.

Characteristic IR Absorptions:

  • Nitrile (C≡N) Stretch: A sharp, intense absorption is expected in the region of 2220-2240 cm⁻¹.[3]

  • Nitro (NO₂) Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[3]

  • Aryl Ether (C-O-C) Stretches: Asymmetric and symmetric C-O-C stretching vibrations are expected to appear in the fingerprint region, typically around 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Comparative Analysis with 4-Nitrobenzonitrile: The experimental IR spectrum of 4-nitrobenzonitrile shows a strong nitrile stretch around 2230 cm⁻¹ and strong nitro group absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.[4]

Predicted IR Data for this compound:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Nitrile (C≡N)Stretch2235 - 2225Strong, Sharp
Aromatic C=CStretch1600 - 1450Medium-Strong
Nitro (NO₂)Asymmetric Stretch1530 - 1510Strong
Nitro (NO₂)Symmetric Stretch1350 - 1330Strong
Aryl Ether (C-O-C)Asymmetric Stretch1250 - 1230Strong
Aryl Ether (C-O-C)Symmetric Stretch1050 - 1030Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern will likely involve cleavage of the ether bond and loss of small neutral molecules like NO, NO₂, and CO.

Predicted Mass Spectrometry Data: The predicted monoisotopic mass of this compound (C₁₃H₈N₂O₃) is 240.05 g/mol .[5]

Predicted Key Fragment Ions:

m/zProposed Fragment
240[M]⁺˙ (Molecular Ion)
210[M - NO]⁺
194[M - NO₂]⁺
166[M - NO₂ - CO]⁺
122[O₂NC₆H₄]⁺
118[NCC₆H₄O]⁺
102[C₆H₄CN]⁺
76[C₆H₄]⁺

DOT Script for a Plausible MS Fragmentation Pathway:

G M [M]⁺˙ m/z = 240 M_NO2 [M - NO₂]⁺ m/z = 194 M->M_NO2 - NO₂ NCC6H4O [NCC₆H₄O]⁺ m/z = 118 M->NCC6H4O cleavage O2NC6H4 [O₂NC₆H₄]⁺ m/z = 122 M->O2NC6H4 cleavage M_NO2_CO [M - NO₂ - CO]⁺ m/z = 166 M_NO2->M_NO2_CO - CO C6H4CN [C₆H₄CN]⁺ m/z = 102 NCC6H4O->C6H4CN - O

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

    • Use a suitable GC column and temperature program to separate the analyte from any impurities.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed spectroscopic profile of this compound. By integrating predicted data, comparative analysis with a structurally related compound, and established spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS characteristics has been developed. The provided experimental protocols offer practical guidance for researchers seeking to characterize this molecule and its derivatives. This interpretive approach underscores the importance of a foundational understanding of spectroscopy in modern chemical research, enabling scientists to confidently identify and analyze molecules even in the absence of complete reference spectra.

References

An In-depth Technical Guide to the Experimental Determination of Solubility and Stability of 4-(4-Nitrophenoxy)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Nitrophenoxy)benzonitrile is a molecule of interest in synthetic chemistry and potentially in drug discovery, given its structural motifs which are common in pharmacologically active compounds. However, a thorough review of the existing scientific literature reveals a significant gap in the publicly available data regarding its fundamental physicochemical properties, specifically its solubility in common organic solvents and its chemical stability under various stress conditions. For researchers, scientists, and drug development professionals, this lack of data presents a considerable hurdle in advancing projects involving this compound. This technical guide, therefore, deviates from a simple reporting of existing data. Instead, it serves as a comprehensive roadmap, providing the theoretical framework and detailed experimental protocols necessary to systematically determine the solubility and stability of this compound. By following the methodologies outlined herein, researchers can generate the robust and reliable data required for informed decision-making in formulation development, process chemistry, and preclinical studies.

Introduction: The Imperative for Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on a deep understanding of its physicochemical properties.[1][2][3] For a compound like this compound, which incorporates a nitrile, a nitro group, and a diaryl ether linkage, properties such as solubility and stability are paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, directly impacting bioavailability and the feasibility of administration routes. Stability determines the compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect efficacy and safety.[4][5]

Given the absence of specific published data for this compound, this guide provides the foundational knowledge and actionable protocols to bridge this gap. It is designed to empower researchers to perform these critical characterizations in-house, ensuring data integrity and project-specific applicability.

Part I: Systematic Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute dissolved in a solvent at a specific temperature and pressure. It is a critical parameter for any downstream application. The following sections outline a robust methodology for its determination.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a useful starting point.[6] The polarity of this compound, arising from its nitro and nitrile groups, suggests it will have varied solubility across a range of organic solvents. Solvents will be selected to span a range of polarities and hydrogen bonding capabilities to construct a comprehensive solubility profile.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in a panel of selected organic solvents at controlled temperatures (e.g., 25 °C and 37 °C).

Materials:

  • This compound (high purity, >99%)

  • Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable mobile phase (as determined by the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Method: HPLC-UV for Quantification

A stability-indicating HPLC method is essential for accurate quantification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is a common starting point for structurally related compounds.[8][9]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve (minimum of 5 points). The linearity (R² > 0.999) of this curve is essential for accurate quantification.

Data Presentation

The solubility data should be meticulously recorded and presented in a clear, tabular format.

Table 1: Thermodynamic Solubility of this compound in Selected Organic Solvents

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol 25 [Experimental Value] [Calculated Value]
Ethanol 25 [Experimental Value] [Calculated Value]
Acetone 25 [Experimental Value] [Calculated Value]
Acetonitrile 25 [Experimental Value] [Calculated Value]
Ethyl Acetate 25 [Experimental Value] [Calculated Value]
Dichloromethane 25 [Experimental Value] [Calculated Value]
DMSO 25 [Experimental Value] [Calculated Value]

| Repeat for 37 °C | | | |

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Shake at constant T (48-72 hours) B->C D Settle solids C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Part II: Comprehensive Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and for identifying potential degradants that may need to be monitored. Forced degradation studies are an indispensable tool for this purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][10][11]

Principles of Forced Degradation

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[5][12] The goal is to intentionally degrade the molecule to an extent (typically 5-20% degradation) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[10] This method must be able to separate the intact parent compound from all process impurities and degradation products.

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

  • For each stress condition, transfer aliquots of the stock solution into separate vials.

  • Expose the vials to the specified stress conditions for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation over time.

  • After exposure, neutralize the samples if necessary (for acid and base hydrolysis) and dilute them to a suitable concentration for HPLC analysis.

Specific Stress Conditions (as per ICH Q1A(R2)): [13][14]

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at a controlled temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Maintain at room temperature or heat gently if no degradation is observed.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature and protect from light.

  • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80 °C). For solid-state thermal stability, store the neat compound in an oven under the same conditions.

  • Photostability: Expose the sample solution (and solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Analytical Strategy for Stability-Indicating Method

The same HPLC-UV system used for solubility can be developed into a stability-indicating method. A photodiode array (PDA) detector is highly recommended to assess peak purity. For structural elucidation of unknown degradants, HPLC coupled with Mass Spectrometry (LC-MS) is the definitive technique.[15]

Data Presentation

Results from the forced degradation studies should be summarized to show the extent of degradation and the formation of new peaks.

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition Conditions % Degradation of Parent No. of Degradation Products RRT of Major Degradants
Acid Hydrolysis 0.1 M HCl, 80 °C, 24h [Experimental Value] [Experimental Value] [List RRTs]
Base Hydrolysis 0.1 M NaOH, 60 °C, 8h [Experimental Value] [Experimental Value] [List RRTs]
Oxidation 3% H₂O₂, RT, 24h [Experimental Value] [Experimental Value] [List RRTs]
Thermal (Solution) 80 °C, 48h [Experimental Value] [Experimental Value] [List RRTs]
Photolytic (Solution) ICH Q1B [Experimental Value] [Experimental Value] [List RRTs]

(RRT = Relative Retention Time)

Visualization of Stability Testing Workflow

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis & Elucidation A Prepare stock solution of This compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light Exposure) A->F G Sample at time points (Neutralize if needed) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-PDA/MS Method G->H I Quantify Parent Compound & Degradants H->I J Elucidate Degradant Structures I->J

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion and Forward Outlook

While the existing literature lacks specific solubility and stability data for this compound, this is not an insurmountable obstacle. The experimental frameworks detailed in this guide provide a clear and scientifically rigorous path for researchers to generate this critical data. The systematic application of the shake-flask method for solubility and a comprehensive forced degradation study for stability will yield a foundational dataset. This data will not only support the immediate research needs but will also enable rational formulation design, define appropriate storage and handling procedures, and provide the analytical control strategies necessary for advancing any project involving this compound, particularly within the highly regulated environment of drug development.

References

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Molecular Design

In the realms of medicinal chemistry and materials science, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise; it is a cornerstone of rational design and predictive analysis. 4-(4-Nitrophenoxy)benzonitrile, a molecule featuring a confluence of electron-withdrawing nitro and nitrile groups bridged by a flexible ether linkage, presents a fascinating case study. Its electronic and structural properties are finely tuned by the interplay of these functional groups, making it a valuable scaffold for developing novel materials and therapeutic agents.[1]

This technical guide moves beyond a simple recitation of computational steps. As a senior application scientist, my objective is to provide a self-validating framework for the quantum chemical analysis of this molecule. We will explore not just how to perform these calculations but why specific theoretical choices are made, ensuring that the resulting data is both accurate and contextually relevant for researchers, scientists, and drug development professionals. This document is structured to follow a logical, research-driven workflow, from foundational theory to the practical interpretation of results.

Part 1: The Theoretical Foundation - Selecting a Validated Computational Model

The accuracy of any quantum chemical prediction is wholly dependent on the theoretical model employed. For a molecule like this compound, with its aromatic systems and polar functional groups, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[2] DFT approximates the complex, many-electron Schrödinger equation by focusing on the electron density, a more manageable variable.[2]

However, "DFT" is not a monolithic method. The choice of the functional and basis set is a critical decision that dictates the quality of the outcome.

1.1. The Causality Behind Functional and Basis Set Selection

  • Functional Selection: Capturing Electron Correlation: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons.

    • For general-purpose geometry optimization and electronic structure analysis of aromatic nitro compounds, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely validated starting point.[3][4] It incorporates a portion of exact Hartree-Fock exchange, which helps in describing the electronic structure of delocalized systems.

    • For excited-state properties, such as predicting UV-Vis spectra, long-range corrected functionals like CAM-B3LYP or ωB97XD are often superior.[5][6] These functionals provide a more accurate description of charge-transfer excitations, which are common in molecules with distinct electron-donating and accepting regions.[5]

  • Basis Set Selection: Describing Electron Distribution: The basis set is a set of mathematical functions used to build the molecular orbitals.

    • A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended.[4][7] Let's dissect this choice:

      • 6-311G : A split-valence basis set that provides flexibility for valence electrons, which are most involved in chemical bonding.

      • ++ : These diffuse functions are crucial for accurately describing the electron density far from the nucleus, essential for the lone pairs on the oxygen and nitrogen atoms and for modeling non-covalent interactions.[6]

      • (d,p) : These are polarization functions that allow orbitals to change shape, which is critical for describing the π-systems of the benzene rings and the polar bonds of the nitro and nitrile groups.

  • Incorporating the Environment: Solvation Models: Gas-phase calculations are a theoretical idealization. To correlate computational data with experimental results, which are typically obtained in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) is essential.[5][8][9] PCM models the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute molecule.

Part 2: A Validated Computational Workflow

This section details a step-by-step protocol for a comprehensive quantum chemical analysis. The workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.

G cluster_prep Step 1: Preparation cluster_gs Step 2: Ground State Properties cluster_es Step 3: Excited State Properties A 1. Obtain Initial Structure (e.g., from PubChem [CID: 167618]) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C Confirms minimum energy structure D 4. Electronic Structure Analysis (HOMO, LUMO, MEP) C->D Provides validated geometry for analysis E 5. TD-DFT Calculation (e.g., CAM-B3LYP/6-311++G(d,p)) D->E Uses optimized ground state geometry

Caption: A validated workflow for quantum chemical calculations.

2.1. Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol establishes the foundational equilibrium geometry of the molecule.

  • Structure Input: Import the 3D coordinates of this compound into a computational chemistry software package (e.g., Gaussian, ORCA). The initial structure can be obtained from databases like PubChem.[10]

  • Calculation Setup:

    • Job Type: Opt (Optimization) followed by Freq (Frequency).

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • Solvation: SCRF=(PCM, Solvent=YourSolvent), specifying the experimental solvent (e.g., Acetonitrile, DMSO).

    • Charge & Multiplicity: 0 1 (neutral charge, singlet state).

  • Execution: Submit the calculation.

  • Validation (Trustworthiness): Upon completion, inspect the output of the frequency calculation. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies . If imaginary frequencies exist, it indicates the structure is a transition state, not a stable minimum, and requires further structural modification. The optimized geometry from this step is the definitive structure used for all subsequent analyses.

2.2. Experimental Protocol: Electronic Structure and Reactivity Prediction

Using the validated geometry, we now probe the electronic properties that govern the molecule's reactivity.

  • Frontier Molecular Orbital (HOMO/LUMO) Analysis:

    • Methodology: From the checkpoint file of the optimized structure, use a visualization program (e.g., GaussView, Chemcraft) to generate surfaces for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Record their energy values.

    • Expert Insight: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals is critical. For this compound, one would expect the HOMO to be localized on the more electron-rich phenoxy ring and the LUMO on the electron-deficient nitrophenyl and benzonitrile moieties. The HOMO-LUMO energy gap is a primary indicator of chemical stability; a smaller gap suggests higher reactivity.[4][11][12]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Methodology: Generate the MEP surface mapped onto the total electron density.

    • Expert Insight: The MEP map is a powerful tool for predicting intermolecular interactions.[13] It provides a visual guide to the charge distribution:

      • Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro group and the nitrogen of the nitrile group.[14][15]

      • Positive Potential (Blue): Regions of electron deficiency, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings.[14]

G HOMO HOMO Highest Occupied Molecular Orbital Electron Donor Reactivity Chemical Reactivity & Electronic Transitions HOMO:f0->Reactivity E_gap = E_LUMO - E_HOMO LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor LUMO:f0->Reactivity

Caption: Relationship between Frontier Orbitals and Molecular Reactivity.

2.3. Experimental Protocol: Simulating the UV-Vis Spectrum

This protocol predicts the molecule's electronic absorption properties, which can be directly compared to experimental spectrophotometry.

  • Calculation Setup:

    • Input Geometry: Use the optimized ground-state geometry from Step 2.1.

    • Job Type: TD-SCF (Time-Dependent Self-Consistent Field).[16][17]

    • Method: DFT, Functional: CAM-B3LYP (or ωB97XD), Basis Set: 6-311++G(d,p).

    • Solvation: SCRF=(PCM, Solvent=YourSolvent).

    • Number of States: Request a sufficient number of excited states (e.g., NStates=20) to cover the relevant UV-Visible range.

  • Execution: Submit the calculation.

  • Data Analysis: Extract the calculated excitation energies (in nm), oscillator strengths (a measure of transition probability), and the primary orbital contributions for each transition. The transition with the largest oscillator strength will correspond to the predicted λmax.[2]

Part 3: Data Synthesis and Interpretation

The raw output of quantum chemical calculations requires careful organization and interpretation to yield actionable insights.

Table 1: Key Calculated Electronic Properties

PropertyValue (Hartree)Value (eV)Description
HOMO Energy ValueValueEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy ValueValueEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap ValueValueA key indicator of kinetic stability and chemical reactivity.[18]

Table 2: Predicted Major Electronic Transitions (TD-DFT)

StateWavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S1ValueValuee.g., HOMO -> LUMO (95%)
S2ValueValuee.g., HOMO-1 -> LUMO (80%)
S3ValueValuee.g., HOMO -> LUMO+1 (90%)

Interpretation of Results:

The analysis of this compound would likely reveal significant intramolecular charge transfer (ICT) character. The HOMO, localized on the electron-rich phenoxy moiety, and the LUMO, concentrated on the electron-withdrawing nitrophenyl-benzonitrile portion, set the stage for a strong HOMO-to-LUMO electronic transition. This transition would be predicted by the TD-DFT calculation to have a high oscillator strength and would likely dominate the UV-Vis spectrum. The MEP map would further corroborate this electronic polarization, visually identifying the electronegative nitro and nitrile regions as the primary sites for intermolecular interactions, a critical consideration in drug-receptor binding or crystal packing in materials science. The calculated vibrational frequencies for the C≡N and N-O stretches can be directly compared to experimental FT-IR or Raman spectra to provide a definitive validation of the chosen theoretical model.[7]

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By carefully selecting a theoretical model (functional, basis set, and solvation) and following a self-validating protocol of optimization, frequency analysis, and property calculation, researchers can derive reliable, predictive data. The insights gained from analyzing the molecular orbitals, electrostatic potential, and electronic transitions provide a comprehensive understanding of the molecule's intrinsic properties. This knowledge is invaluable for guiding synthetic efforts, predicting reactivity, and accelerating the design of new molecules in the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to 4-(4-Nitrophenoxy)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and physicochemical properties of 4-(4-Nitrophenoxy)benzonitrile. This diaryl ether nitrile is a valuable intermediate in organic synthesis, particularly in the development of novel pharmacologically active compounds. This document details the historical context of its synthesis through the lens of diaryl ether formation, provides a robust experimental protocol for its preparation via nucleophilic aromatic substitution, and presents a thorough characterization using modern analytical techniques. Furthermore, it explores the potential applications of this molecule for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Diaryl Ether Nitrile Scaffold

The diaryl ether moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to participate in crucial intermolecular interactions.[1] When combined with a nitrile group, a versatile functional group known for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups, the resulting diaryl ether nitrile framework becomes a powerful building block in the design of novel molecules.[2][3] this compound, with its strategic placement of a nitro group, further enhances its utility as a synthetic intermediate, activating the molecule for subsequent chemical transformations.[4]

This guide will delve into the core aspects of this compound, providing researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their synthetic endeavors.

Historical Perspective: The Dawn of Diaryl Ether Synthesis

The synthesis of diaryl ethers, the structural backbone of this compound, has a rich history rooted in the development of cross-coupling reactions. The seminal work in this area was the Ullmann condensation , first reported by Fritz Ullmann in the early 20th century.[5][6] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[5]

The classical Ullmann condensation, however, often required harsh reaction conditions, such as high temperatures (frequently exceeding 210 °C) and stoichiometric amounts of copper, and was typically limited to aryl halides activated by electron-withdrawing groups.[5] The synthesis of this compound via this method would conceptually involve the reaction of 4-halobenzonitrile with 4-nitrophenol.

Over the decades, significant advancements in catalysis have led to milder and more efficient methods for diaryl ether synthesis, including palladium-catalyzed Buchwald-Hartwig amination-type reactions. However, the principles of nucleophilic aromatic substitution (SNAr), which underpin the Ullmann condensation, remain a fundamental and cost-effective approach for the synthesis of electron-deficient diaryl ethers like this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol is adapted from analogous procedures for the synthesis of similar diaryl ethers, providing a reliable and reproducible method.[7] The reaction involves the displacement of a halide from an activated aryl halide by a phenoxide. In this case, 4-cyanophenol reacts with an aryl halide bearing a nitro group, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism for the formation of this compound proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Attack: The phenoxide, generated in situ from 4-cyanophenol and a base, attacks the electron-deficient carbon atom of the nitrated aryl halide that bears the leaving group (e.g., fluoride or chloride). This forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group, yielding the final diaryl ether product.

Figure 1: SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Fluoronitrobenzene (or 4-chloronitrobenzene)

  • 4-Cyanophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), 4-fluoronitrobenzene (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a solid.

Synthesis_Workflow start Combine Reactants: 4-Cyanophenol 4-Fluoronitrobenzene K₂CO₃ in DMF heat Heat to 80-90 °C (4-6 hours) start->heat workup Aqueous Workup: Precipitate in water heat->workup filter Filter and Wash workup->filter extract Dissolve in Ethyl Acetate Wash with Water and Brine filter->extract dry Dry over MgSO₄ and Concentrate extract->dry purify Recrystallize from Ethyl Acetate/Hexane dry->purify product This compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₈N₂O₃[8][9]
Molecular Weight240.22 g/mol [8][9]
AppearanceOff-white to yellow solid-
Melting Point~160 °C[2]
SolubilitySoluble in DMF, DMSO, acetone; sparingly soluble in ethanol; insoluble in water.-
Spectroscopic Data

4.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the two para-substituted benzene rings. The protons on the ring attached to the nitro group will be shifted further downfield due to the strong electron-withdrawing effect of the nitro group.

4.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will display signals for all 13 carbon atoms. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 118-120 ppm). The aromatic carbons will resonate in the range of approximately 115-165 ppm. The carbon atom directly attached to the nitro group will be significantly deshielded.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2230C≡N stretchNitrile
~1520 and ~1340Asymmetric and symmetric N-O stretchNitro group
~1240C-O-C stretchDiaryl ether
~1600, ~1500C=C stretchAromatic ring

4.2.4. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), is predicted to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 241.06.[8]

Applications in Research and Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the nitro and nitrile groups offers multiple avenues for further chemical modification.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a handle for the introduction of various substituents through amide bond formation, sulfonylation, or reductive amination. The resulting amino-diaryl ether nitrile is a common scaffold in medicinal chemistry.

  • Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up a wide range of synthetic possibilities.

  • Scaffold for Bioactive Molecules: Diaryl ether nitriles are being investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a rich history rooted in the development of diaryl ether synthesis. The robust and scalable protocol for its synthesis via nucleophilic aromatic substitution, coupled with its well-defined physicochemical and spectroscopic properties, makes it an accessible and useful building block for researchers in organic synthesis and drug discovery. The multiple functional groups present in the molecule provide a platform for the creation of diverse and complex molecular architectures with the potential for significant biological activity. This guide serves as a comprehensive resource to facilitate the effective utilization of this compound in advancing chemical and pharmaceutical research.

References

thermal analysis (TGA, DSC) of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Analysis of 4-(4-Nitrophenoxy)benzonitrile

Authored by: A Senior Application Scientist

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the comprehensive characterization of a compound's physicochemical properties is paramount. Among these, thermal stability is a critical attribute that dictates a substance's suitability for processing, formulation, and storage. For a molecule such as this compound, which incorporates several functional groups of varying thermal lability, a thorough understanding of its behavior under thermal stress is not merely academic—it is a prerequisite for its potential application. This guide provides a detailed exploration of the thermal analysis of this compound, leveraging the powerful techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these methods, present a robust experimental protocol, and interpret the anticipated results, offering a predictive yet scientifically grounded perspective on the thermal profile of this compound.

Unveiling the Molecule: this compound

This compound is an aromatic organic compound with the chemical formula C₁₃H₈N₂O₃ and a molecular weight of 240.21 g/mol .[1][2] Its structure is characterized by a benzonitrile moiety linked to a 4-nitrophenyl group through an ether linkage. The presence of the nitro group (a strong electron-withdrawing group), the nitrile group, and the ether linkage all contribute to the molecule's overall chemical and thermal properties.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

The Synergy of TGA and DSC in Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in materials characterization, offering complementary information about a substance's thermal properties.[3]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is invaluable for determining the thermal stability and decomposition profile of a material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[4]

By employing these techniques in tandem, a comprehensive thermal profile of this compound can be constructed, providing insights into its melting behavior, decomposition temperature, and the energetics of these processes.

Experimental Protocol: A Blueprint for Analysis

The following protocol outlines a robust methodology for the thermal analysis of this compound.

Instrumentation

A simultaneous TGA-DSC instrument is ideal for this analysis as it allows for the concurrent measurement of mass change and heat flow on the same sample under identical conditions.[5]

Sample Preparation

A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into an inert sample pan, such as aluminum or ceramic. A consistent sample mass is crucial for reproducible results.

Experimental Parameters
ParameterTGADSCRationale
Temperature Range 30 °C to 600 °C30 °C to 400 °CThe starting temperature is near ambient. The upper limit for TGA is set to ensure complete decomposition, while the DSC range focuses on melting and the onset of decomposition.
Heating Rate 10 °C/min10 °C/minA heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.
Atmosphere Nitrogen (Inert)Nitrogen (Inert)An inert atmosphere of nitrogen is used to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.
Purge Gas Flow Rate 50 mL/min50 mL/minA consistent flow rate ensures a stable and inert environment around the sample and facilitates the removal of any gaseous decomposition products.

Experimental Workflow Diagram

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_instrument Instrument Setup (Simultaneous TGA-DSC) cluster_analysis Data Acquisition & Analysis weigh Accurately weigh 3-5 mg of This compound load Load sample into an inert crucible (e.g., Alumina) weigh->load params Set experimental parameters: - Temp Range: 30-600°C (TGA), 30-400°C (DSC) - Heating Rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) load->params place Place crucible in the instrument params->place run Initiate the thermal program place->run collect Simultaneously collect TGA (mass vs. temp) and DSC (heat flow vs. temp) data run->collect interpret Analyze thermal events: - Melting point (DSC) - Onset of decomposition (TGA) - Decomposition profile (TGA) - Enthalpy of melting (DSC) collect->interpret

Caption: Workflow for TGA-DSC analysis.

Predicted Thermal Behavior and Interpretation

Based on the thermal properties of related aromatic nitro and nitrile compounds, the following thermal events are anticipated for this compound.

Differential Scanning Calorimetry (DSC) Profile

The DSC thermogram is expected to reveal a sharp endothermic peak corresponding to the melting of the crystalline solid. For aromatic compounds of similar complexity, the melting point can be expected in the range of 100-200°C. The integrated area of this peak provides the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the substance. Following the melting endotherm, the baseline will re-establish until the onset of decomposition, which is typically marked by a broad exotherm, indicative of an energetic decomposition process common for nitro-containing compounds.[6]

Thermogravimetric Analysis (TGA) Profile

The TGA curve is predicted to show thermal stability up to the onset of decomposition. A significant mass loss will then occur, likely in one or more steps, as the molecule fragments. The nitro group is often the most thermally labile functional group in such molecules and may be the first to decompose. The ether linkage and the nitrile group will also cleave at elevated temperatures. The temperature at which 5% mass loss occurs (T₅%) is a common metric for the onset of decomposition and provides a quantitative measure of thermal stability.

Correlating Structure with Thermal Stability

The thermal stability of this compound is influenced by a balance of factors within its molecular structure.

Diagram: Structure-Stability Relationships

G Factors Influencing Thermal Stability stability Overall Thermal Stability stabilizing Stabilizing Factors stabilizing->stability aromatic Aromatic Rings (High bond energy) nitrile Nitrile Group (Thermally stable) aromatic->stability nitrile->stability destabilizing Destabilizing Factors destabilizing->stability nitro Nitro Group (Energetic, prone to decomposition) ether Ether Linkage (Potential cleavage site) nitro->stability ether->stability

Caption: Influence of functional groups on thermal stability.

Summary of Predicted Thermal Data

The following table summarizes the anticipated quantitative data from the TGA and DSC analysis of this compound.

ParameterPredicted ValueSignificance
Melting Point (Tₘ) 100 - 200 °CDefines the transition from solid to liquid phase; critical for formulation and processing.
Enthalpy of Fusion (ΔHfus) VariesIndicates the energy required for melting and provides information on crystallinity.
Onset of Decomposition (T₅%) > 200 °CA key indicator of thermal stability; defines the upper temperature limit for safe handling and storage.
Decomposition Profile Multi-stepProvides insights into the decomposition mechanism and the nature of the degradation products.
Residual Mass at 600 °C < 5%Indicates the degree of volatilization and decomposition. A low residual mass suggests complete decomposition.

Conclusion: A Predictive Framework for a Promising Molecule

While specific experimental data for this compound is not yet widely published, a comprehensive thermal analysis can be confidently approached through the synergistic application of TGA and DSC. The predictive framework outlined in this guide, based on the known behavior of its constituent functional groups, provides a robust starting point for its characterization. The anticipated melting behavior followed by an energetic decomposition is a critical consideration for its potential use in drug development and other applications. This in-depth thermal analysis is an indispensable step in transitioning a promising molecule from the laboratory to real-world applications, ensuring its safety, stability, and efficacy.

References

An In-depth Technical Guide to the Crystallographic Studies of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 4-(4-nitrophenoxy)benzonitrile, a diaryl ether containing both a nitro and a cyano functional group. Given the absence of a publicly available crystal structure for this compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the complete workflow from synthesis to advanced structural analysis. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology. We will delve into the synthesis and purification of the target compound, strategies for growing high-quality single crystals, the principles and practice of single-crystal X-ray diffraction data collection, and the intricacies of structure solution and refinement. Furthermore, this guide will explore advanced analytical techniques to understand the non-covalent interactions that govern the crystal packing, providing insights into the structure-property relationships of this and related molecules. The potential applications of this class of compounds in materials science and drug discovery will also be discussed, underscoring the importance of detailed structural elucidation.

Introduction: The Significance of this compound

This compound belongs to the class of diaryl ethers, a scaffold of significant interest in medicinal chemistry and materials science.[1] The molecule's architecture, featuring a flexible ether linkage between two phenyl rings substituted with a strongly electron-withdrawing nitro group and a cyano group, suggests a rich and complex solid-state chemistry. The nitrile group is a key functional group in many pharmaceuticals, contributing to metabolic stability and target binding, while nitro compounds are versatile building blocks in organic synthesis.[2][3]

A thorough understanding of the three-dimensional structure of this compound at the atomic level is crucial for several reasons:

  • Structure-Property Correlation: The precise arrangement of molecules in the crystal lattice dictates many of its bulk properties, including solubility, melting point, and stability.

  • Rational Drug Design: For pharmaceutical applications, a detailed crystal structure can inform the design of analogues with improved efficacy and pharmacokinetic profiles. The nitrile moiety, for instance, can act as a hydrogen bond acceptor or engage in other non-covalent interactions.[4]

  • Materials Science: The presence of polar nitro and cyano groups suggests the potential for interesting non-linear optical properties or applications in the design of functional materials. The interplay of non-covalent interactions, such as π-π stacking and hydrogen bonding, will be critical in determining the material's properties.[2][5]

This guide will provide the necessary theoretical and practical framework to undertake a complete crystallographic investigation of this intriguing molecule.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for diaryl ether formation. A common and effective strategy is nucleophilic aromatic substitution.

Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and efficient route involves the reaction of a phenoxide with an activated aryl halide. In this case, 4-cyanophenol can be deprotonated to its corresponding phenoxide, which then acts as a nucleophile to displace a halide from a nitro-activated benzene ring, such as 1-fluoro-4-nitrobenzene.

Reaction Scheme:

Experimental Protocol: Synthesis

Materials and Reagents:

  • 4-Cyanophenol

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (anhydrous)

Step-by-Step Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80 °C for 1 hour to ensure complete formation of the potassium phenoxide.

  • Add 1-fluoro-4-nitrobenzene (1.05 eq) to the reaction mixture.

  • Continue stirring at 80-90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification and Characterization

The purity of the compound is paramount for successful crystallization. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Purity Assessment:

  • Thin-Layer Chromatography (TLC): To monitor the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Single Crystal Growth: The Cornerstone of Crystallography

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study. Several techniques should be systematically explored. For a small organic molecule like this compound, solution-based methods are generally the most effective.

General Considerations
  • Purity: Start with the highest purity material available.

  • Solvent Selection: A good solvent for crystallization should dissolve the compound moderately. A solvent in which the compound is too soluble will not allow for the slow supersaturation required for crystal growth. A screening of various solvents with different polarities is recommended.

  • Environment: Crystallization setups should be left undisturbed in a location with minimal temperature fluctuations and vibrations.

Crystallization Techniques
3.2.1. Slow Evaporation

This is the simplest method and often a good starting point.[6][7][8][9]

Protocol:

  • Dissolve a small amount of the purified compound (10-20 mg) in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed and monitor for crystal growth over several days to weeks.

3.2.2. Vapor Diffusion

This technique involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound.[10]

Protocol (Vial-in-Vial):

  • Dissolve the compound in a small volume of a good solvent (e.g., dichloromethane) in a small, open vial.

  • Place this small vial inside a larger, sealed vial containing a small amount of a precipitant (e.g., hexane).

  • The more volatile precipitant will slowly diffuse into the solution of the compound, causing it to become supersaturated and crystallize.

3.2.3. Liquid-Liquid Diffusion

In this method, a solution of the compound is carefully layered with a precipitant.[3][11][12][13]

Protocol:

  • In a narrow tube (e.g., an NMR tube), add a solution of the compound in a dense solvent (e.g., chloroform).

  • Carefully layer a less dense precipitant (e.g., methanol) on top of the solution, creating a distinct interface.

  • Seal the tube and allow it to stand. Crystals will hopefully form at the interface as the solvents slowly mix.

The following diagram illustrates the workflow for crystal growth:

Crystal_Growth_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_evaluation Crystal Evaluation cluster_diffraction X-ray Diffraction Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Characterization NMR, MS, MP Analysis Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Liquid_Diffusion Liquid-Liquid Diffusion Solvent_Screening->Liquid_Diffusion Microscopy Microscopic Examination Slow_Evaporation->Microscopy Vapor_Diffusion->Microscopy Liquid_Diffusion->Microscopy Selection Selection of a Single Crystal Microscopy->Selection Mounting Crystal Mounting Selection->Mounting Data_Collection Data Collection Mounting->Data_Collection

Caption: Workflow from synthesis to data collection.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Crystal Mounting

A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope. It is then mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[14][15][16][17]

Data Collection

The mounted crystal is placed on a diffractometer, where it is exposed to a monochromatic X-ray beam. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that record the diffraction pattern as the crystal is rotated. For small organic molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

The following table summarizes typical data collection parameters for a small organic molecule like this compound:

ParameterTypical ValueRationale
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is common for small molecules; Cu can be better for absolute structure determination.
Temperature 100(2) KReduces thermal vibrations, leading to higher quality data.
Detector CCD or CMOSEfficiently records the diffraction pattern.
Data Collection Strategy ω and φ scansEnsures complete coverage of the reciprocal space.
Exposure Time per Frame 5-60 secondsDependent on crystal size and diffracting power.
Total Data Collection Time 2-8 hoursVaries based on crystal quality and symmetry.

Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities and their positions. The phase information, which is essential for reconstructing the electron density map, is lost during the experiment. This is known as the "phase problem."

Structure Solution

For small molecules, the phase problem is typically solved using "direct methods."[18][19][20][21][22] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. Alternatively, Patterson methods can be used, especially if a heavier atom is present.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Common Refinement Software:

  • SHELX: A suite of programs that is the gold standard for small-molecule crystallography.

  • Olex2: A user-friendly graphical interface that integrates with SHELX and offers powerful tools for structure visualization and analysis.[11][12][23][24]

The following diagram outlines the structure solution and refinement process:

Structure_Solution_Refinement Data_Processing Data Integration and Scaling Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement_Cycle Least-Squares Refinement Initial_Model->Refinement_Cycle Difference_Map Difference Fourier Map Refinement_Cycle->Difference_Map Calculate Final_Refinement Final Refinement Refinement_Cycle->Final_Refinement Converged Model_Completion Model Completion (Adding H-atoms, etc.) Difference_Map->Model_Completion Identify missing atoms Model_Completion->Refinement_Cycle Update model Validation Structure Validation (checkCIF) Final_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: The iterative process of crystal structure solution and refinement.

Crystallographic Data

Upon successful refinement, a Crystallographic Information File (CIF) is generated.[23][25][26][27][28] This is a standard format for reporting crystal structures. The following table presents hypothetical but plausible crystallographic data for this compound.

ParameterHypothetical Value
Chemical Formula C₁₃H₈N₂O₃
Formula Weight 240.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5...
b (Å) 12.3...
c (Å) 10.1...
β (°) 98.5...
Volume (ų) 1050...
Z 4
Calculated Density (g/cm³) 1.52...
Final R indices [I>2σ(I)] R₁ = 0.04..., wR₂ = 0.11...
Goodness-of-fit on F² 1.05...

Analysis of the Crystal Structure

With a refined crystal structure in hand, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Geometry

The bond lengths, bond angles, and torsion angles within the this compound molecule should be examined and compared to standard values and those of related structures. The dihedral angle between the two phenyl rings is a key conformational parameter.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions.[2][29][30][31][32] For this compound, the following interactions are anticipated:

  • Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds are likely to be present.

  • π-π Stacking: The aromatic rings may engage in stacking interactions, which are crucial for the stability of the crystal lattice.

  • Other Interactions: The nitro group can participate in n→π* interactions, and the cyano group can also be involved in various non-covalent interactions.[5][33][34][35][36]

Software such as Mercury can be used to visualize and analyze these interactions.[4][37][38][39]

Advanced Structural Analysis
  • Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts and can be used to quantify the contributions of different types of interactions to the crystal packing.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can provide a rigorous definition of atoms and chemical bonds, and can be used to characterize the nature and strength of non-covalent interactions.[40][41][42][43][44]

Polymorphism

It is important to consider the possibility of polymorphism, where a compound can crystallize in multiple distinct crystal structures.[1][45][46][47][48] Different polymorphs can have significantly different physical properties, which is of particular importance in the pharmaceutical industry. A thorough crystallographic study should involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature).

Potential Applications and Future Directions

The detailed structural information obtained from this study can guide the development of new materials and pharmaceuticals.

  • Drug Discovery: The understanding of how this compound interacts with itself in the solid state can provide insights for designing molecules that bind to specific biological targets.

  • Materials Science: The presence of electron-donating (ether oxygen) and electron-withdrawing (nitro and cyano) groups suggests that this molecule could be a building block for materials with interesting electronic or optical properties.

Future work could involve the synthesis and crystallographic analysis of a series of related diaryl ethers to establish clear structure-property relationships.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the crystallographic study of this compound. By following the detailed protocols for synthesis, crystal growth, data collection, and structure analysis, researchers can obtain a high-quality crystal structure and gain valuable insights into the solid-state behavior of this molecule. The knowledge gained from such a study will not only contribute to the fundamental understanding of crystallography and crystal engineering but also pave the way for the rational design of new functional materials and pharmaceutical agents.

References

An In-depth Technical Guide to the Potential Reaction Mechanisms Involving 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis and reactivity of 4-(4-nitrophenoxy)benzonitrile, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a diaryl ether containing both a nitrile and a nitro group, this compound presents a rich landscape for a variety of chemical transformations. This document delves into the core reaction mechanisms associated with this scaffold, including its synthesis via nucleophilic aromatic substitution (SNAr), the reduction of its nitro functionality, and the hydrolysis of the nitrile group. Each section is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of the molecule's chemical behavior, supported by detailed experimental protocols, quantitative data, and visual representations of reaction pathways. The insights provided herein are intended to facilitate the rational design of novel synthetic routes and the development of new molecular entities based on this versatile chemical intermediate.

Introduction: The Chemical Significance of this compound

This compound is a diaryl ether that incorporates two key functional groups: a nitrile (-C≡N) and a nitro (-NO₂). The benzonitrile moiety is a prevalent structural motif in a wide array of pharmaceuticals and functional materials, valued for its role as a hydrogen bond acceptor and its bioisosteric relationship with other functional groups.[1][2] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule, rendering it a versatile intermediate for further chemical modifications. Understanding the interplay of these functional groups and the potential reaction pathways they enable is paramount for leveraging this compound in drug discovery and materials science.[3] This guide will systematically dissect the primary reaction mechanisms associated with this compound, providing both theoretical understanding and practical, field-proven insights.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental to the formation of aryl ethers and is particularly effective when the aromatic ring is activated by potent electron-withdrawing groups.[4][5]

Mechanistic Overview

The SNAr mechanism for the formation of this compound typically involves the reaction of a phenoxide with an activated aryl halide.[6] In this specific case, 4-cyanophenol is deprotonated to form the 4-cyanophenoxide nucleophile, which then attacks an electron-deficient aromatic ring, such as 4-fluoronitrobenzene. The nitro group, positioned para to the fluorine leaving group, plays a crucial role in activating the ring towards nucleophilic attack.[4][7] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][8] The stability of this intermediate is enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.[7] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final diaryl ether product.[6] While the classic Ullmann condensation, a copper-catalyzed reaction between phenols and aryl halides, is also a viable method for diaryl ether synthesis, the SNAr approach is often preferred for activated systems due to its generally milder conditions and avoidance of metal catalysts.[9][10][11][12][13]

The choice of leaving group on the nitrobenzene ring is critical, with fluoride being particularly effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to, and its ability to be a good leaving group in this context.[14]

Diagram 1: SNAr Mechanism for the Synthesis of this compound

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 4-Cyanophenol phenoxide 4-Cyanophenoxide r1->phenoxide Deprotonation r2 4-Fluoronitrobenzene meisenheimer Meisenheimer Complex (Resonance Stabilized) r2->meisenheimer base Base (e.g., K2CO3) base->phenoxide phenoxide->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Elimination of F- salt KF meisenheimer->salt

Caption: SNAr synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Cyanophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), 4-fluoronitrobenzene (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-cyanophenol.

  • Heat the reaction mixture to 120 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
4-FluoronitrobenzeneC₆H₄FNO₂141.101.05
4-CyanophenolC₇H₅NO119.121.0
Potassium CarbonateK₂CO₃138.211.5
This compoundC₁₃H₈N₂O₃240.22-

Typical yields for this reaction are in the range of 85-95%.

Reduction of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is a cornerstone of organic synthesis, particularly in the preparation of anilines which are precursors to a vast number of dyes, pharmaceuticals, and agrochemicals.[15]

Mechanistic Considerations

The reduction of a nitro group to a primary amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[15] A variety of reducing agents can be employed, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

  • Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas.[15][16][17] It is a clean and efficient method, though care must be taken as some conditions can also reduce the nitrile group.[18]

  • Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.[15][17]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst. It can offer good selectivity for the nitro group.

  • Other Reducing Agents: Tin(II) chloride (SnCl₂) is another common reagent for the selective reduction of nitro groups.[16]

For this compound, a key consideration is the potential for the reduction of the nitrile group. While nitriles are generally less reactive towards catalytic hydrogenation than nitro groups, over-reduction to a benzylamine can occur under harsh conditions. Therefore, milder and more selective methods are often preferred.

Diagram 2: General Pathway for the Reduction of the Nitro Group

Nitro_Reduction cluster_reactant Starting Material cluster_intermediates Intermediates cluster_product Product start This compound nitroso Nitroso Intermediate start->nitroso [H] hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine [H] product 4-(4-Aminophenoxy)benzonitrile hydroxylamine->product [H]

Caption: Stepwise reduction of the nitro group to an amine.

Experimental Protocol: Reduction of this compound to 4-(4-Aminophenoxy)benzonitrile

This protocol describes the reduction of the nitro group using iron powder in the presence of ammonium chloride.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-aminophenoxy)benzonitrile.

Hydrolysis of the Nitrile Group

The nitrile group in this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions.[19][20] This transformation is a valuable tool for introducing carboxylic acid functionality, a common pharmacophore in drug molecules.

Mechanistic Insights

Nitrile hydrolysis can be catalyzed by either acid or base.[21][22][23]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[19][21] A weak nucleophile, such as water, can then attack the activated nitrile. A series of proton transfers leads to the formation of a primary amide. Under more vigorous acidic conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium salt.[21][23]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon.[22][23] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to a primary amide.[23] Similar to the acid-catalyzed process, harsher basic conditions (e.g., higher temperatures and prolonged reaction times) can lead to the further hydrolysis of the amide to a carboxylate salt.[20][21] Subsequent acidification will then yield the carboxylic acid.

Diagram 3: Acid-Catalyzed Hydrolysis of the Nitrile Group

Nitrile_Hydrolysis_Acid cluster_reactant Starting Material cluster_intermediates Intermediates cluster_products Products start This compound protonated_nitrile Protonated Nitrile start->protonated_nitrile H+ amide_intermediate Amide Intermediate protonated_nitrile->amide_intermediate +H2O, -H+ amide 4-(4-Nitrophenoxy)benzamide amide_intermediate->amide Tautomerization acid 4-(4-Nitrophenoxy)benzoic Acid amide->acid H3O+, Heat

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Experimental Protocol: Base-Catalyzed Hydrolysis to 4-(4-Nitrophenoxy)benzoic Acid

This protocol describes the complete hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 5.0 eq.).

  • Heat the mixture to reflux with stirring. Ammonia gas will be evolved.

  • Monitor the reaction by TLC until the starting material is consumed (this may take several hours).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 4-(4-nitrophenoxy)benzoic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Conclusion

This compound is a highly versatile chemical scaffold that offers multiple avenues for synthetic elaboration. The three primary reaction mechanisms discussed in this guide—nucleophilic aromatic substitution for its synthesis, reduction of the nitro group, and hydrolysis of the nitrile—provide a powerful toolkit for chemists in both academic and industrial settings. A thorough understanding of these transformations, including their mechanistic underpinnings and practical experimental considerations, is essential for the successful design and execution of synthetic strategies aimed at creating novel molecules with potential applications in medicine and materials science. The protocols and data presented herein serve as a robust foundation for further research and development in these exciting fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 4-(4-Nitrophenoxy)benzonitrile, a diaryl ether of significant interest in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in the principles of Nucleophilic Aromatic Substitution (SNAr). Beyond a mere recitation of steps, this guide elucidates the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. Safety protocols, detailed characterization methods, and expected outcomes are thoroughly addressed to provide a self-validating experimental framework.

Introduction and Significance

Diaryl ethers are a prevalent structural motif in a vast array of biologically active molecules and functional materials. The specific compound, this compound, incorporates two key functionalities: a nitro group, which is a strong electron-withdrawing group and a common pharmacophore, and a nitrile group, a versatile synthetic handle for further molecular elaboration. The synthesis of such compounds is pivotal for creating libraries of novel chemical entities for drug discovery and developing advanced organic materials.[1]

The protocol herein describes a robust and efficient synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the high reactivity of an electron-deficient aryl halide with a nucleophilic phenoxide. Specifically, the electron-withdrawing properties of the nitrile group on 4-fluorobenzonitrile make the para-position highly susceptible to nucleophilic attack by the phenoxide generated from 4-nitrophenol.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound is achieved through a classic SNAr mechanism.[2] This reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-nitrophenol using a suitable base, such as potassium carbonate, to form the highly nucleophilic 4-nitrophenoxide ion. This phenoxide then attacks the electron-deficient carbon atom bonded to the fluorine on the 4-fluorobenzonitrile ring. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing nitrile group.[3]

  • Elimination of Leaving Group: In the second, typically rapid step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. The result is the formation of the desired diaryl ether product.

The overall transformation is a substitution of the fluoride atom by the 4-nitrophenoxy group. The presence of the strongly electron-withdrawing nitrile group para to the leaving group is crucial for activating the substrate towards nucleophilic attack and stabilizing the intermediate, thus facilitating the reaction.[4]

Reaction Mechanism Diagram

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Resonance Stabilized) R1 4-Fluorobenzonitrile INT Intermediate R1->INT Addition (Rate-determining step) R2 4-Nitrophenoxide R2->INT plus1 + P1 This compound INT->P1 Elimination (Fast) P2 Fluoride Ion INT->P2 plus2 +

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Molar Mass ( g/mol )
4-Fluorobenzonitrile≥99%Sigma-Aldrich1194-02-1121.11
4-Nitrophenol≥99%Fisher Scientific100-02-7139.11
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7138.21
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Thermo Fisher68-12-273.09
Ethyl AcetateACS GradeVWR141-78-688.11
HexaneACS GradeVWR110-54-386.18
Deionized Water--7732-18-518.02
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9120.37
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

Safety Precautions

Researcher Discretion is Advised: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is a combustible solid.[2] Avoid dust formation and ignition sources.

  • 4-Nitrophenol: Toxic if swallowed and harmful in contact with skin or if inhaled.[7][8] May cause damage to organs through prolonged or repeated exposure.[9][10]

  • Potassium Carbonate: Causes skin and serious eye irritation.[11][12][13] May cause respiratory irritation.[14][15] Handle in a well-ventilated area to avoid dust inhalation.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[16][17] Harmful in contact with skin or if inhaled and causes serious eye irritation.[18] It is a suspected reproductive toxin. Handle with extreme care, ensuring no skin contact or vapor inhalation.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing any work. An emergency eyewash and safety shower must be readily accessible.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

    • Causality Note: Potassium carbonate is an effective base for deprotonating the phenol. An excess is used to ensure complete formation of the phenoxide and to drive the reaction forward.

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

    • Causality Note: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium phenoxide, enhancing its nucleophilicity, and is stable at the required reaction temperatures.

  • Addition of Aryl Halide: Add 4-fluorobenzonitrile (1.21 g, 10.0 mmol, 1.0 eq) to the stirred suspension.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature with vigorous stirring.

    • Causality Note: Heating provides the necessary activation energy for the reaction. A temperature of 80-90 °C is typically sufficient to achieve a reasonable reaction rate without causing significant decomposition of the reactants or solvent.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the starting 4-fluorobenzonitrile spot has been consumed (typically 4-6 hours).

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the dark reaction mixture slowly into 100 mL of cold deionized water in a beaker with stirring. This will precipitate the crude product. c. Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing the filter cake with additional deionized water (2 x 20 mL) to remove DMF and inorganic salts.

  • Purification: a. The crude solid can be purified by recrystallization. A suitable solvent system is ethanol/water or isopropanol. b. Dissolve the crude product in a minimum amount of hot solvent. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add 4-nitrophenol & K₂CO₃ to flask. start->setup solvent 2. Solvent Addition - Add anhydrous DMF. setup->solvent reagent_add 3. Add 4-Fluorobenzonitrile solvent->reagent_add react 4. Heat Reaction - Stir at 80-90°C under reflux. reagent_add->react monitor 5. Monitor Progress via TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up - Cool and precipitate in water. - Filter the crude product. monitor->workup Complete purify 7. Purification - Recrystallize from suitable solvent. - Filter and dry. workup->purify characterize 8. Characterization - Obtain MP, NMR, FTIR. purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Pale yellow to white solid
Molecular Formula C₁₃H₈N₂O₃[15]
Molecular Weight 240.21 g/mol [15]
Melting Point Literature values vary, typically in the range of 130-140 °C.
FTIR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1590 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1250 (Ar-O-Ar stretch).
¹H NMR (CDCl₃, δ ppm) Peaks expected in the aromatic region (~7.0-8.5 ppm). Protons on the nitrophenyl ring will be downfield due to the nitro group. Protons on the benzonitrile ring will show characteristic doublet patterns.
¹³C NMR (CDCl₃, δ ppm) ~160-140 (carbons attached to O and NO₂), ~135-115 (aromatic carbons), ~118 (nitrile carbon).

Note: The exact chemical shifts in NMR spectra can be influenced by the solvent and spectrometer frequency. The provided ranges are estimates based on analogous structures.

Conclusion

The protocol described provides a reliable and well-grounded method for the synthesis of this compound. By adhering to the detailed steps and understanding the chemical principles behind each manipulation, researchers can confidently produce this valuable compound for further application in their scientific endeavors. The emphasis on safety and thorough characterization ensures the integrity and reproducibility of the experimental outcome.

References

Application Notes & Protocols: The Strategic Utility of 4-(4-Nitrophenoxy)benzonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unlocking Synthetic Versatility

4-(4-Nitrophenoxy)benzonitrile is a diaryl ether of significant interest in synthetic organic chemistry. Its molecular architecture, characterized by a stable ether linkage connecting a benzonitrile moiety and a nitrophenyl ring, presents three distinct and orthogonally reactive functional groups: the nitrile, the nitro group, and the activated aromatic ring. This trifecta of reactivity makes it an exceptionally valuable and versatile intermediate for the construction of complex molecular scaffolds.

The powerful electron-withdrawing nature of both the para-nitro group and the para-cyano group defines the molecule's chemical behavior.[1] The nitro group, in particular, strongly activates its host aromatic ring toward nucleophilic aromatic substitution (SNAr), providing a reliable handle for further functionalization.[2][3][4] Concurrently, the nitrile and nitro groups themselves serve as precursors to other critical functionalities such as amines, carboxylic acids, and amides, enabling divergent synthetic strategies from a single, readily accessible starting material.[5][6]

These application notes provide an in-depth exploration of the core reactivity of this compound, offering mechanistic insights and detailed, field-proven protocols for its key transformations. The aim is to equip researchers with the knowledge to strategically leverage this intermediate in pharmaceutical discovery, materials science, and fine chemical synthesis.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₈N₂O₃[8][9]
Molecular Weight 240.22 g/mol [9]
Appearance Off-white to yellow crystalline solidGeneric MSDS
CAS Number 17076-68-5[9]
Monoisotopic Mass 240.0535 Da[8]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the predictable reactivity of its three primary functional regions. Understanding the electronic factors governing these reactions is crucial for designing successful synthetic routes.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol N≡C−Ph−O−Ph−NO₂ A Nitrile Group (Hydrolysis, Reduction) mol->A Transformation B Aromatic Ether (Activated for SNAr) mol->B Substitution C Nitro Group (Reduction) mol->C Transformation G cluster_workflow Workflow: Nitro Group Reduction A Dissolve Substrate in Ethanol B Add Pd/C Catalyst (under N₂ atmosphere) A->B C Pressurize with H₂ (e.g., 50 psi) B->C D Stir at RT Monitor by TLC/LC-MS C->D E Reaction Complete D->E F Vent H₂, Purge with N₂ E->F G Filter through Celite® to remove catalyst F->G H Concentrate Filtrate under reduced pressure G->H I Purify by Crystallization or Chromatography H->I J Product: 4-(4-Aminophenoxy)benzonitrile I->J G A This compound B Nitro Reduction (e.g., H₂/Pd-C) A->B C Nitrile Hydrolysis (e.g., NaOH, Δ) A->C D SNAr (e.g., R-OH, Base) A->D P1 4-(4-Aminophenoxy)benzonitrile (Amide/Polymer Precursor) B->P1 P2 4-(4-Nitrophenoxy)benzoic Acid (Ester/Amide Precursor) C->P2 P3 4-(Aryloxy/Alkoxy)benzonitrile (Diaryl Ether Library) D->P3

References

Application Notes and Protocols for 4-(4-Nitrophenoxy)benzonitrile in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking High-Performance Polymers with 4-(4-Nitrophenoxy)benzonitrile

This compound is an aromatic compound of significant interest in the synthesis of high-performance polymers. Its molecular architecture, featuring a nitrile group and a nitro-activated phenoxy ether linkage, presents a unique opportunity for polymer chemists. The electron-withdrawing nature of the nitro group in the para position strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making it a valuable monomer for the synthesis of poly(arylene ether nitrile)s (PAENs).

PAENs are a class of engineering thermoplastics renowned for their exceptional properties. The presence of aromatic units in the polymer backbone imparts high thermal stability and mechanical strength, while the ether linkages provide a degree of flexibility and processability. The pendant nitrile groups are particularly advantageous, contributing to increased polarity, which enhances adhesion to various substrates.[1] Furthermore, these nitrile moieties can serve as reactive sites for cross-linking or further post-polymerization modifications, allowing for the tailoring of polymer properties for specific applications.[1][2]

These polymers exhibit high glass transition temperatures (Tg > 150 °C) and thermal decomposition temperatures (Td > 450 °C), making them suitable for applications in demanding environments, such as in the aerospace and electronics industries.[3] This document provides a comprehensive guide to the application of this compound in polymer synthesis, including detailed protocols, property data, and potential applications.

Polymer Synthesis via Nucleophilic Aromatic Substitution

The primary route for polymerizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitro group acts as a powerful activating group, facilitating the displacement of the phenoxy group by a suitable nucleophile, typically a bisphenoxide. This reaction forms the basis for the creation of the polyether backbone.

Reaction Mechanism

The polymerization proceeds via a step-growth mechanism. A bisphenol is deprotonated by a weak base, such as potassium carbonate, to form a more nucleophilic bisphenoxide. This bisphenoxide then attacks the electron-deficient carbon atom of this compound, leading to the formation of an ether linkage and the displacement of the 4-nitrophenoxide leaving group. The reaction is typically carried out in a high-boiling polar aprotic solvent to ensure the solubility of the growing polymer chain and to facilitate the reaction at elevated temperatures.

SNAr_Mechanism bisphenoxide Bisphenoxide (Nu:-) meisenheimer Meisenheimer Complex (Intermediate) bisphenoxide->meisenheimer Nucleophilic Attack monomer This compound monomer->meisenheimer polymer_unit Poly(arylene ether nitrile) Repeat Unit meisenheimer->polymer_unit Loss of Leaving Group leaving_group 4-Nitrophenoxide (Leaving Group) meisenheimer->leaving_group Workflow setup 1. Reactor Setup (Inert Atmosphere) charge 2. Charge Reactants (Monomers, K₂CO₃, DMAc, Toluene) setup->charge dehydrate 3. Azeotropic Dehydration (140-150 °C) charge->dehydrate polymerize 4. Polymerization (160-170 °C, 8-12h) dehydrate->polymerize cool 5. Cool and Dilute polymerize->cool precipitate 6. Precipitate in Methanol cool->precipitate filter_wash 7. Filter and Wash (Water and Methanol) precipitate->filter_wash dry 8. Dry in Vacuum Oven filter_wash->dry

References

Application Note: 4-(4-Nitrophenoxy)benzonitrile as a Strategic Precursor for the Synthesis of Bioactive Diaryl Ether Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Diaryl Ether Moiety as a Privileged Scaffold in Medicinal Chemistry

The diaryl ether (DE) linkage is a cornerstone structural motif in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This structural unit, characterized by two aromatic rings linked by an oxygen atom, is found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The conformational flexibility and metabolic stability of the ether linkage make it an attractive component for medicinal chemists designing novel therapeutic agents.

4-(4-Nitrophenoxy)benzonitrile stands out as a highly versatile and strategic precursor for accessing a diverse range of these valuable diaryl ether-containing molecules. Its utility lies in the facile and chemoselective reduction of the nitro group to a primary amine, yielding 4-(4-aminophenoxy)benzonitrile. This amino derivative serves as a pivotal nucleophilic building block for further elaboration into complex pharmaceutical candidates, particularly in the realm of kinase inhibitors for oncology.[5][6]

This technical guide provides an in-depth exploration of this compound as a precursor, detailing the critical transformation to its amino derivative and outlining its subsequent application in the synthesis of pharmacologically relevant compounds. We present validated protocols, explain the rationale behind experimental choices, and offer insights to empower researchers in their drug discovery endeavors.

Core Transformation: Reduction of this compound

The conversion of this compound to 4-(4-aminophenoxy)benzonitrile is the key enabling step in its application as a pharmaceutical precursor. The choice of reduction methodology is critical and depends on factors such as functional group tolerance, scalability, and safety considerations. Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile.

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the general workflow for the catalytic reduction of this compound.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve this compound in a suitable solvent (e.g., Ethanol, Ethyl Acetate) B Charge reaction vessel with the solution and Palladium on Carbon (Pd/C) catalyst A->B C Pressurize the vessel with Hydrogen gas (H₂) B->C D Stir vigorously at room temperature or with gentle heating C->D E Monitor reaction progress by TLC or LC-MS D->E F Vent H₂ and purge with inert gas (N₂) E->F G Filter the reaction mixture through Celite® to remove the catalyst F->G H Concentrate the filtrate under reduced pressure G->H I Purify the crude 4-(4-aminophenoxy)benzonitrile (crystallization or chromatography) H->I G A 4-(4-Aminophenoxy)benzonitrile (Key Intermediate) C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Electrophile (e.g., Chloropyrimidine) B->C D Diaryl Ether-Linked Heterocycle C->D Forms C-N bond E Further Functionalization (e.g., Suzuki Coupling, Amidation) D->E F Potential Kinase Inhibitor (Target Molecule) E->F

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Novel Derivatives from 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Diphenyl Ether Nitrile Scaffold

The 4-(4-nitrophenoxy)benzonitrile molecule represents a versatile scaffold in the landscape of medicinal chemistry and materials science.[1][2] Its constituent parts—a benzonitrile moiety, a diphenyl ether linkage, and a reactive nitro group—offer a trifecta of opportunities for synthetic diversification. The nitrile group, a common pharmacophore, can participate in various chemical transformations to produce amides, carboxylic acids, and amines, significantly influencing the electronic and pharmacokinetic properties of the parent molecule.[3][4][5] The diphenyl ether core provides a degree of conformational flexibility and is a common structural motif in biologically active compounds.[2] Finally, the nitro group serves as a key synthetic handle for the introduction of an amino group, which can then be further functionalized to generate a diverse library of novel derivatives.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of novel derivatives from this compound. We will explore key synthetic transformations, including the reduction of the nitro group and the subsequent derivatization of the resulting amine, as well as the hydrolysis of the nitrile functionality. The protocols provided herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

General Considerations for Synthesis

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and its derivatives should be handled with care, as their toxicological properties may not be fully characterized.

  • Reactions involving flammable solvents should be conducted away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Equipment and Reagents:

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Reagents should be of high purity, purchased from a reputable supplier, and used as received unless purification is explicitly mentioned.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Synthetic Pathways and Protocols

The derivatization of this compound can be strategically approached through two primary pathways originating from the parent molecule: modification of the nitro group and transformation of the nitrile group.

G start This compound amino 4-(4-Aminophenoxy)benzonitrile start->amino Nitro Reduction carboxylic_acid 4-(4-Nitrophenoxy)benzoic Acid start->carboxylic_acid Nitrile Hydrolysis amides Amide Derivatives amino->amides Acylation sulfonamides Sulfonamide Derivatives amino->sulfonamides Sulfonylation amino_acid 4-(4-Aminophenoxy)benzoic Acid amino->amino_acid Nitrile Hydrolysis G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification a Dissolve this compound in solvent b Add 10% Pd/C catalyst a->b c Seal vessel and purge with H₂ b->c d Pressurize with H₂ c->d e Stir vigorously at room temperature d->e f Monitor reaction progress e->f g Vent H₂ and filter through Celite f->g h Concentrate filtrate g->h i Recrystallize product h->i G start Halogenated 4-(4-Aminophenoxy)benzonitrile suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) start->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki product Biaryl Derivative suzuki->product

References

Application Note: Analytical Techniques for Monitoring Reactions with 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Reaction Monitoring

4-(4-Nitrophenoxy)benzonitrile is a key intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science.[1][2] Its structure, featuring a benzonitrile moiety and a nitrophenoxy group, makes it susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] In these reactions, the nitrophenoxy group can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. The nitro group on the phenoxy ring activates the molecule for such substitutions.[3][5]

Precise and real-time monitoring of these reactions is paramount for optimizing reaction conditions, maximizing product yield, minimizing impurity formation, and ensuring the overall quality and safety of the final product. This application note provides a comprehensive guide to the most effective analytical techniques for monitoring reactions involving this compound, offering detailed protocols and expert insights into their application.

Understanding the Chemistry: Nucleophilic Aromatic Substitution

The primary reaction pathway for this compound involves nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon atom bearing the ether linkage, leading to the displacement of the 4-nitrophenoxide leaving group. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[3][5]

A generalized reaction scheme is as follows:

G reactant This compound product Substituted Benzonitrile reactant->product + Nu- nucleophile Nucleophile (Nu-) leaving_group 4-Nitrophenoxide

Caption: Generalized Nucleophilic Aromatic Substitution of this compound.

Monitoring the disappearance of the starting material and the appearance of the product and the 4-nitrophenoxide leaving group is key to understanding the reaction kinetics and endpoint.

Analytical Techniques for Reaction Monitoring

Several analytical techniques can be employed to effectively monitor reactions with this compound. The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the desired level of detail.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the quantitative analysis of reaction mixtures, allowing for the separation and quantification of starting materials, intermediates, products, and byproducts.[6][7]

Principle: The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., C18) and a mobile phase. The distinct polarities of this compound, the nucleophile, and the expected product allow for their effective separation. Detection is typically achieved using a UV detector, as the aromatic rings in these compounds exhibit strong UV absorbance.[8][9]

Experimental Protocol: HPLC-UV Monitoring

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, an autosampler, and a column oven.[10]

  • Sample Preparation:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further changes.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. The exact ratio should be optimized to achieve good separation of all components. For example, a starting point could be 60:40 (v/v) acetonitrile:water.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where all key components have significant absorbance, for instance, 254 nm or 280 nm. A photodiode array (PDA) detector is highly recommended to obtain full UV spectra for peak identification and purity assessment.[9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any significant byproducts based on their retention times, which can be confirmed by injecting standards of each compound.

    • Integrate the peak areas of the starting material and product at each time point.

    • Plot the peak area (or concentration, if calibrated) of the starting material and product as a function of time to generate a reaction profile.

Expert Insights: The key to a successful HPLC monitoring method is achieving baseline separation of all components of interest. Method development may be required to optimize the mobile phase composition and gradient. The use of an internal standard can improve the accuracy and precision of quantification by correcting for variations in injection volume.[11]

G cluster_0 Reaction cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction_Vessel Reaction Mixture Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter Quench->Filter HPLC HPLC-UV/PDA Filter->HPLC Data Data Acquisition HPLC->Data Analysis Peak Integration & Quantification Data->Analysis Profile Reaction Profile Analysis->Profile

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

For reactions involving volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity.[7]

Principle: The components of the reaction mixture are separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, aiding in their identification.[12]

Experimental Protocol: GC-MS Monitoring

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture and quench it as described for HPLC.

    • The sample may need to be derivatized if the products are not sufficiently volatile or are thermally labile. However, this compound and many of its likely products are amenable to direct GC-MS analysis.

    • Dilute the quenched sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of all components.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) by their retention times and mass spectra.

    • The mass spectrum of each component can be compared to a library (e.g., NIST) for identification.

    • Quantification can be achieved by integrating the peak areas of the relevant ions for the starting material and product.

Expert Insights: GC-MS is particularly useful for identifying unknown byproducts due to the structural information provided by the mass spectra.[13] However, it is crucial to ensure that the analytes are thermally stable and do not decompose in the hot injector or column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for in-situ reaction monitoring, providing real-time structural information and quantitative data without the need for sample workup.[14][15][16][17]

Principle: NMR spectroscopy detects the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum for each compound. By monitoring the changes in the NMR spectrum over time, the progress of a reaction can be followed.[18]

Experimental Protocol: In-Situ ¹H NMR Monitoring

  • Instrumentation: An NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • The reaction is typically run directly in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.

    • Add the starting material and any reagents to the NMR tube, and then initiate the reaction by adding the final component (e.g., a catalyst or the nucleophile).

  • NMR Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition routines are available on most modern spectrometers for kinetic studies.[14]

    • The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio in a short amount of time to accurately capture the reaction kinetics.[14]

  • Data Analysis:

    • Identify characteristic signals in the ¹H NMR spectrum for the starting material and the product. For this compound, the aromatic protons will have distinct chemical shifts that will change upon substitution.

    • Integrate the area of a well-resolved peak for the starting material and a well-resolved peak for the product in each spectrum.

    • The relative concentrations of the starting material and product can be determined from the ratio of their peak integrals.

    • Plot the relative concentrations as a function of time to obtain the reaction profile.

Expert Insights: In-situ NMR is a non-invasive technique that provides a wealth of structural information.[19] However, it requires the reaction to be compatible with NMR solvents and conditions. If the reaction is too fast, specialized techniques like stopped-flow NMR may be necessary.[18]

G cluster_0 Reaction Setup cluster_1 NMR Acquisition cluster_2 Data Analysis NMR_Tube Reaction in NMR Tube (Deuterated Solvent) Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Time-course ¹H NMR Spectra Spectrometer->Acquisition Integration Signal Integration Acquisition->Integration Quantification Relative Quantification Integration->Quantification Profile Kinetic Profile Quantification->Profile

Caption: Workflow for in-situ NMR reaction monitoring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for kinetic studies, particularly when there is a significant change in the UV-Vis spectrum during the reaction.[20]

Principle: This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The formation of the 4-nitrophenoxide leaving group, which is a colored species, can be conveniently monitored by the increase in its characteristic absorbance.[21]

Experimental Protocol: UV-Vis Monitoring

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Run the reaction in a cuvette inside the spectrophotometer for real-time monitoring, or withdraw aliquots at timed intervals and measure their absorbance.

    • The solvent used for the reaction must be transparent in the wavelength range of interest.

  • UV-Vis Measurement:

    • Scan the UV-Vis spectrum of the reaction mixture over a suitable wavelength range (e.g., 200-600 nm) at regular time intervals.

    • The formation of the 4-nitrophenoxide ion can be monitored by the appearance of its characteristic absorbance peak around 400 nm.[21]

  • Data Analysis:

    • Plot the absorbance at the wavelength corresponding to the 4-nitrophenoxide ion as a function of time.

    • According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. This data can be used to determine the reaction kinetics.

Expert Insights: UV-Vis spectroscopy is a cost-effective and straightforward method for monitoring reactions that involve a change in color or UV absorbance.[20][22][23] It is particularly well-suited for determining reaction rates. However, it provides less structural information compared to other techniques and may be subject to interference if multiple species absorb at the same wavelength.

Data Presentation and Comparison

Technique Principle Advantages Limitations Best Suited For
HPLC-UV Differential partitioningQuantitative, versatile, good for complex mixtures[6]Requires sample workup, can be time-consumingRoutine reaction monitoring, purity analysis, and quantitative studies
GC-MS Separation by volatilityHigh sensitivity and specificity, structural information[7][12]Requires volatile and thermally stable analytesIdentification of volatile byproducts, trace analysis
NMR Nuclear magnetic resonanceIn-situ monitoring, rich structural information, non-invasive[14][17]Lower sensitivity, requires deuterated solvents, not ideal for very fast reactionsMechanistic studies, real-time kinetic analysis
UV-Vis Light absorbanceSimple, rapid, cost-effective, good for kinetics[20]Limited structural information, prone to spectral overlapRapid kinetic studies, endpoint determination in reactions with colored products

Conclusion

The effective monitoring of reactions involving this compound is crucial for the successful development of synthetic processes. This application note has provided a detailed overview and practical protocols for four key analytical techniques: HPLC, GC-MS, NMR, and UV-Vis spectroscopy. The choice of the most appropriate technique will depend on the specific requirements of the study, including the need for quantitative accuracy, structural information, and real-time monitoring. By leveraging the strengths of these analytical methods, researchers can gain valuable insights into their chemical reactions, leading to improved outcomes and a deeper understanding of the underlying chemistry.

References

Application Note & Protocol: Functionalization of Polymers via Nucleophilic Aromatic Substitution Using 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polymers using 4-(4-nitrophenoxy)benzonitrile. This method leverages a robust Nucleophilic Aromatic Substitution (SNAr) reaction to covalently attach a versatile cyanophenoxy moiety to polymer backbones. The presence of both a nitrile group and a reducible nitro group makes the resulting polymer a highly valuable platform for advanced applications in materials science and drug development. We will explore the underlying chemical principles, provide step-by-step experimental protocols for functionalization and subsequent modification, and detail the necessary characterization techniques to validate success. This document is intended for researchers, scientists, and drug development professionals seeking to create novel, functional macromolecular structures.

Part 1: The Underlying Chemistry & Mechanistic Rationale

The functionalization process hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful class of reactions for modifying aromatic rings.[1] Unlike electrophilic substitutions common to benzene, SNAr involves the attack of a nucleophile on an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups.[2]

In the case of this compound, the aromatic ring of the nitrophenoxy group is highly electron-deficient due to the strong withdrawing effect of the para-nitro (-NO₂) group. This electronic deficit makes the carbon atom attached to the ether oxygen susceptible to nucleophilic attack.

The Causality Behind the Reaction:

  • Activation: The nitro group, positioned para to the ether linkage, is critical. It activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate through resonance.[2]

  • Nucleophilic Attack: Polymers containing nucleophilic functional groups (e.g., hydroxyl -OH or amine -NH₂) can act as the nucleophile. In the presence of a base, a hydroxyl group is deprotonated to form a more potent alkoxide or phenoxide nucleophile. This anion then attacks the activated aromatic ring.

  • Formation of the Meisenheimer Complex: The attack results in a discrete, non-aromatic intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the ring and into the nitro group.[1][2] The ability to form this stabilized intermediate is a hallmark of the SNAr mechanism.

  • Elimination & Aromatization: The reaction concludes with the elimination of the 4-nitrophenoxide leaving group, a process which is energetically favorable as it restores the aromaticity of the ring and the leaving group itself is stabilized by the electron-withdrawing nitro group.

This process results in the formation of a stable ether or amine linkage, covalently grafting the 4-cyanophenoxy group onto the polymer backbone.

Caption: Figure 1: Mechanism of S(N)Ar Functionalization.

Part 2: Experimental Design & Considerations

A successful functionalization strategy requires careful selection of the polymer substrate and optimization of reaction conditions.

Materials & Reagents
  • Functionalizing Agent: this compound

  • Polymer Substrate: See Table 1 for examples. Must be thoroughly dried before use.

  • Base: Anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH), or similar non-nucleophilic bases.

  • Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Purification: Methanol, ethanol, or deionized water for precipitation; dialysis tubing (if applicable).

  • Safety: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as its toxicological properties are not fully characterized.[3] Work in a well-ventilated fume hood.

Selection of Polymer Substrate

The choice of polymer is dictated by the presence of nucleophilic groups and solubility in suitable aprotic solvents.

Polymer Substrate Relevant Functional Group Key Properties & Considerations
Poly(4-vinylphenol) (PVP) Phenolic Hydroxyl (-OH)High density of functional sites. The phenoxide formed is a strong nucleophile.
Poly(ethylene glycol) (PEG) Terminal Hydroxyl (-OH)Biocompatible, water-soluble. Functionalization occurs at the chain ends.
Hydroxyethyl Cellulose (HEC) Primary/Secondary Hydroxyls (-OH)Natural-derived, biocompatible. Offers multiple sites for functionalization.
Poly(allylamine) (PAH) Primary Amine (-NH₂)Polycationic. Amine groups are potent nucleophiles and do not require a strong base.

Table 1: Examples of Suitable Polymer Substrates for Functionalization.

Optimization of Reaction Conditions

The degree of functionalization can be precisely controlled by tuning the reaction parameters.

Parameter Influence on Reaction Typical Range
Stoichiometry The molar ratio of reagent to polymer functional groups directly controls the maximum possible degree of substitution.0.1 to 2.0 equivalents of reagent per polymer functional group.
Temperature Higher temperatures increase the reaction rate but may risk polymer degradation.60 - 120 °C
Base Concentration A sufficient amount of base is required to deprotonate the nucleophilic group on the polymer.1.5 - 3.0 equivalents per polymer functional group.
Reaction Time Longer reaction times lead to higher degrees of functionalization, up to a plateau.12 - 48 hours

Table 2: Key Parameters for Optimizing Polymer Functionalization.

Part 3: Detailed Experimental Protocols

The following protocols provide a self-validating workflow, from initial reaction to purification and subsequent modification.

References

Application Notes and Protocols for the Utilization of 4-(4-Nitrophenoxy)benzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diaryl Ether Scaffold

The diaryl ether linkage is a privileged structural motif in modern agrochemical discovery, conferring a unique combination of chemical stability, conformational flexibility, and potent biological activity.[1][2] Molecules incorporating this scaffold have demonstrated broad-spectrum efficacy as herbicides, fungicides, and insecticides. 4-(4-Nitrophenoxy)benzonitrile emerges as a highly strategic starting material in this context, offering a trifunctional platform for the synthesis of diverse and complex agrochemical candidates. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic rings, facilitating a range of chemical transformations. This document provides a detailed exploration of the synthetic utility of this compound, complete with detailed protocols for the preparation of key agrochemical intermediates.

Core Chemical Transformations and Mechanistic Rationale

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional domains: the nitro group, the nitrile group, and the diaryl ether linkage. The strategic manipulation of these groups allows for the systematic development of novel active ingredients.

Reduction of the Nitro Group: A Gateway to Diverse Functionalities

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation in the synthesis of a vast array of agrochemicals.[1][3] This conversion of an electron-withdrawing group to an electron-donating group dramatically alters the electronic properties of the molecule and provides a nucleophilic handle for further derivatization.

Causality of Experimental Choices:

  • Catalytic Hydrogenation (H₂/Pd-C): This is a widely employed method due to its high efficiency and clean reaction profile. The palladium-on-carbon catalyst provides a surface for the adsorption of both hydrogen gas and the nitro-aromatic substrate, facilitating the stepwise reduction of the nitro group to an amine. This method is generally preferred for its mild conditions and high yields.

  • Metal-Acid Reduction (Fe/HCl): The Béchamp reduction, using iron metal in the presence of an acid, is a classic and cost-effective method for nitro group reduction.[1] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acid serving as a proton source. This method is particularly robust and can be advantageous in large-scale industrial syntheses.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenoxy)benzonitrile via Catalytic Hydrogenation

This protocol details the reduction of the nitro group of this compound to yield the corresponding aniline derivative, a key intermediate for the synthesis of various agrochemicals.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation Start This compound Ethanol Pd/C (10 wt. %) Reactor Hydrogenation Reactor Start->Reactor Charge Hydrogenation Hydrogen Atmosphere (50 psi) Room Temperature Stirring Reactor->Hydrogenation Pressurize & Stir Filter Filter through Celite® Hydrogenation->Filter Reaction Completion Evaporate Rotary Evaporation Filter->Evaporate Remove Catalyst Product 4-(4-Aminophenoxy)benzonitrile Evaporate->Product Isolate Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound>98% purity
Palladium on Carbon (Pd/C)10 wt. % loading, dry
Ethanol (EtOH)Anhydrous, reagent grade
Hydrogen (H₂) gasHigh purity
Celite®Diatomaceous earth
Hydrogenation ApparatusParr shaker or similar pressure vessel
Rotary EvaporatorStandard laboratory model
GlasswareRound-bottom flask, filtration apparatus
Analytical BalanceAccurate to ±0.001 g
TLC platesSilica gel 60 F₂₅₄

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in anhydrous ethanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10 wt. % palladium on carbon (0.05-0.10 eq by weight of the substrate) to the solution.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-(4-Aminophenoxy)benzonitrile as a solid. The product can be further purified by recrystallization if necessary.

Reduction of the Nitrile Group: Synthesis of Benzylamine Intermediates

The reduction of the nitrile group to a primary amine provides a benzylic amine moiety, a key structural element in a number of insecticides and acaricides.[4] This transformation opens up a different avenue for derivatization compared to the reduction of the nitro group.

Causality of Experimental Choices:

  • Catalytic Reduction in the Presence of Ammonia: The use of a catalyst such as Raney Nickel or Palladium in the presence of ammonia is crucial to prevent the formation of secondary and tertiary amines as byproducts. Ammonia helps to suppress the reaction of the initially formed primary amine with the intermediate imine.

Logical Relationship Diagram:

G Start This compound Intermediate 4-(4-Nitrophenoxy)benzylamine Start->Intermediate Catalytic Reduction (e.g., Ra-Ni, H₂) + NH₃ Agrochemical_Core Insecticidal/Acaricidal Core Structures Intermediate->Agrochemical_Core Further Functionalization

References

Application Notes and Protocols: 4-(4-Nitrophenoxy)benzonitrile in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the applications of 4-(4-nitrophenoxy)benzonitrile (CAS: 17076-68-5). We will explore its synthesis, properties, and utility as a versatile building block in high-performance polymers, nonlinear optical (NLO) materials, and chemical sensors. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Molecular Architecture and Potential of this compound

This compound is a diaryl ether derivative whose molecular structure is primed for applications in advanced materials.[1] Its architecture features several key functional components:

  • A Diaryl Ether Linkage: This imparts a degree of flexibility while maintaining high thermal and chemical stability, a characteristic feature of high-performance polymers like polyetherketones (PEEK).

  • A Nitrile Group (-C≡N): This strongly polar group enhances intermolecular interactions, improves solubility in polar organic solvents, and serves as a versatile synthetic handle for post-polymerization modification or as a precursor to other functional groups.[2]

  • A Nitro Group (-NO₂): As a powerful electron-withdrawing group, it creates a significant dipole moment across the molecule. This is fundamental for applications in nonlinear optics.[3] Furthermore, the nitro group can be readily reduced to an amine (-NH₂), providing a reactive site for polymerization.[4]

This combination of features makes this compound a valuable intermediate for creating materials with tailored electronic, optical, and physical properties.

PropertyValueReference
CAS Number 17076-68-5[5]
Molecular Formula C₁₃H₈N₂O₃[6][7]
Molecular Weight 240.21 g/mol [7]
Appearance Typically a solid powder[5]
SMILES N#CC1=CC=C(OC2=CC=C(--INVALID-LINK--=O)C=C2)C=C1[6]

Section 1: Synthesis and Characterization

The most direct and efficient route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the reaction between 4-fluorobenzonitrile and 4-nitrophenol.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on well-established methods for diaryl ether synthesis.[2]

A. Materials and Equipment:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 4-Nitrophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Deionized water

  • Ethyl acetate and Hexane (for chromatography)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

B. Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, add 4-nitrophenol (1.05 eq) and anhydrous DMSO. Stir until fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

    • Scientist's Note: Potassium carbonate is a crucial base that deprotonates the hydroxyl group of 4-nitrophenol, forming the more nucleophilic phenoxide ion required for the SNAr reaction. Anhydrous conditions are essential to prevent side reactions.

  • Addition of Electrophile: Add 4-fluorobenzonitrile (1.0 eq) to the stirring suspension.

    • Rationale: The fluorine atom on 4-fluorobenzonitrile is an excellent leaving group, activated by the electron-withdrawing nitrile group, making the aromatic ring susceptible to nucleophilic attack.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual DMSO and salts.

  • Purification: Dry the crude product under vacuum. Further purify the solid by silica gel column chromatography using an ethyl acetate/hexane gradient as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent using a rotary evaporator, and dry the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

C. Visual Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1. Dissolve 4-Nitrophenol in anhydrous DMSO B 2. Add K₂CO₃ to form potassium 4-nitrophenoxide A->B C 3. Add 4-Fluorobenzonitrile B->C D 4. Heat at 120°C (6-8h, under N₂) C->D E 5. Quench with H₂O to precipitate product D->E F 6. Isolate by Filtration E->F G 7. Purify by Column Chromatography F->G H 8. Characterize via NMR, FT-IR, MS G->H

Caption: Workflow for the synthesis of this compound.

Section 2: Application in Nonlinear Optical (NLO) Materials

The inherent donor-π-acceptor (D-π-A) structure of this compound makes it a prime candidate for NLO applications, which are critical for advanced photonics and high-speed information processing.[3][8] In this molecule, the phenoxy group acts as the electron donor (D), the phenyl rings serve as the π-conjugated bridge, and the nitro and nitrile groups function as strong electron acceptors (A). This charge asymmetry leads to a large molecular hyperpolarizability, a key requirement for NLO materials.[9]

cluster_legend D-π-A Structure D Electron Donor (Phenoxy Group) Pi π-Bridge (Phenyl Rings) D->Pi Charge Transfer -> A Electron Acceptors (Nitro & Nitrile Groups) Pi->A Charge Transfer -> A Start: this compound B Step 1: Chemical Reduction (e.g., SnCl₂/HCl) A->B C Intermediate: 4-(4-Aminophenoxy)benzonitrile (Monomer) B->C D Step 2: Polycondensation (with Dianhydride or Diacyl Chloride) C->D E End Product: High-Performance Polymer (e.g., Polyimide) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Nitrophenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important diaryl ether intermediate. We will move beyond standard protocols to address common challenges, explain the underlying chemical principles, and offer robust troubleshooting strategies to enhance your yield and purity.

Foundational Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is preferred due to its high atom economy and the commercial availability of the starting materials.[1][2] The reaction involves the displacement of a halide from an activated aromatic ring by a nucleophile.

In this specific synthesis, 4-nitrophenoxide (generated in situ from 4-nitrophenol and a base) acts as the nucleophile, attacking an electron-deficient benzonitrile derivative, typically 4-chlorobenzonitrile or 4-fluorobenzonitrile. The electron-withdrawing nature of both the nitrile (-CN) and nitro (-NO₂) groups is critical, as they stabilize the negatively charged intermediate (the Meisenheimer complex), thereby facilitating the reaction.[3][4]

Optimized Step-by-Step Protocol

This protocol is a baseline procedure that has been optimized for high yield and purity.

Materials:

  • 4-Chlorobenzonitrile (or 4-Fluorobenzonitrile)

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

  • Methanol

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent introducing moisture.

  • Reagent Addition: To the flask, add 4-nitrophenol (1.0 eq), 4-chlorobenzonitrile (1.05 eq), and finely ground anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the 4-nitrophenol.

  • Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing cold deionized water (approximately 10 times the volume of DMF used).

    • A precipitate of the crude product will form. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with deionized water to remove residual DMF and inorganic salts.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol or a toluene/methanol mixture, to yield pure this compound as a pale yellow or off-white solid.

    • Dry the purified product under vacuum.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or the reaction has stalled. What are the likely causes?

A1: This is the most frequent issue and can stem from several factors.

  • Insufficient Base or Inactive Base: The base is critical for deprotonating the 4-nitrophenol to form the active phenoxide nucleophile.

    • Causality: Potassium carbonate is hygroscopic. If it has absorbed moisture, its effectiveness is significantly reduced. The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions.

    • Solution: Use freshly opened, anhydrous K₂CO₃, or dry it in an oven at >120 °C for several hours before use. Ensure it is finely ground to maximize surface area. Consider using a stronger base like cesium carbonate (Cs₂CO₃), which is known to accelerate Ullmann-type and SNAr reactions, though it is more expensive.[5]

  • Presence of Water: Water will compete with the 4-nitrophenoxide as a nucleophile and can hydrolyze the benzonitrile starting material under the reaction conditions.

    • Causality: Water reduces the concentration of the desired nucleophile and can lead to unwanted byproducts.

    • Solution: Use anhydrous grade solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Incorrect Reaction Temperature: SNAr reactions have a significant activation energy barrier.

    • Causality: Insufficient temperature will result in a very slow reaction rate. Conversely, excessively high temperatures can lead to solvent decomposition (especially with DMF) and the formation of tarry byproducts.

    • Solution: Ensure the reaction temperature is maintained within the optimal range (120-140 °C). Use an oil bath and a thermometer for accurate temperature control.

  • Choice of Leaving Group: The nature of the halide on the benzonitrile ring affects reactivity.

    • Causality: For SNAr reactions, the bond to the leaving group is broken in the second, fast step of the mechanism. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond. Therefore, the reactivity order is F > Cl > Br > I.[4][6]

    • Solution: If yields are consistently low with 4-chlorobenzonitrile, switching to the more reactive 4-fluorobenzonitrile can significantly improve the reaction rate and yield.[1][7]

Q2: My final product is discolored (brown or dark yellow) and difficult to purify. What causes this?

A2: Discoloration is typically due to side reactions or the decomposition of the solvent.

  • Solvent Decomposition: Polar aprotic solvents like DMF can decompose at high temperatures, especially in the presence of a base, forming colored impurities.

    • Causality: The decomposition products can contaminate the desired product, making purification difficult.

    • Solution: Avoid excessive temperatures (>150 °C). Consider alternative high-boiling polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), which may be more stable under your specific reaction conditions.[6]

  • Side Reactions: At high temperatures, undesired side reactions can occur. One possibility is the self-condensation of starting materials or products.

    • Causality: These side reactions produce polymeric or tar-like substances that are highly colored.

    • Solution: Optimize the reaction temperature and time. Do not let the reaction run for an unnecessarily long time after completion. A purification step involving treatment with activated carbon during recrystallization can help remove colored impurities.[8]

Q3: I am observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these byproducts?

A3: Besides the starting materials, common byproducts can include:

  • Hydrolysis Products: If water is present, 4-cyanophenol (from hydrolysis of 4-chlorobenzonitrile) or 4-nitrophenol (unreacted starting material) may be present.

    • Causality: Nucleophilic attack by hydroxide ions (from water and base) on the 4-chlorobenzonitrile.

    • Solution: Ensure strictly anhydrous conditions. These phenolic impurities can often be removed by a dilute NaOH wash during the work-up, as they will deprotonate to form water-soluble salts.

  • Bis-ether Formation: In some cases, a second nucleophilic attack on the product can occur, though this is less common for this specific reaction.

  • Ullmann Condensation Byproducts: While this is primarily an SNAr reaction, if using a copper catalyst (Ullmann conditions), homocoupling of the aryl halides can occur.[9][10]

    • Causality: Copper-mediated side reactions leading to biaryl formation.

    • Solution: Unless a copper catalyst is intentionally used, this is unlikely. If you are attempting an Ullmann coupling, optimization of ligands and temperature is crucial to suppress homocoupling.

Deep Dive: Reaction Mechanism & Optimization

Understanding the SNAr mechanism is key to rational optimization.

The SNAr Mechanism

The reaction proceeds in two main steps:

  • Addition: The nucleophile (4-nitrophenoxide) attacks the carbon atom bearing the leaving group (halide). This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The electron-withdrawing groups at the ortho and para positions are crucial for stabilizing this intermediate.

  • Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored to yield the final diaryl ether product.

// Reactants Reactants [label=<

+ NucleophileElectrophile

];

// Meisenheimer Complex Intermediate [label=<

Resonance-Stabilized Intermediate

];

// Product Product [label=<

+ Cl⁻ Product

];

// Arrows Reactants -> Intermediate [label="Step 1: Addition (Slow, RDS)"]; Intermediate -> Product [label="Step 2: Elimination (Fast)"]; } } .dot Caption: The two-step Addition-Elimination mechanism of SNAr.

Process Optimization Parameters

To systematically improve your yield, consider screening the following parameters.

ParameterOptionsRationale & Expert Insight
Solvent DMF, DMSO, NMP, AcetonitrileDipolar aprotic solvents are essential as they solvate the cation of the base (e.g., K⁺) but poorly solvate the anion (phenoxide), leaving it "naked" and highly nucleophilic.[6][11] DMSO is often a good alternative to DMF.
Base K₂CO₃, Cs₂CO₃, NaH, K₃PO₄The base's strength and the solubility of the resulting phenoxide salt are crucial. Cs₂CO₃ is highly effective due to the high solubility of cesium phenoxide and the "cesium effect," but it is costly.[5] NaH is very effective but requires careful handling due to its reactivity with trace water.[12]
Temperature 80 °C to 150 °CThe optimal temperature is a balance between reaction rate and stability of reagents/solvent. A systematic study (e.g., running reactions at 100°C, 120°C, and 140°C) can identify the sweet spot.
Leaving Group -F, -ClAs discussed, fluoride is the most reactive leaving group for SNAr reactions due to its high electronegativity, which makes the ipso-carbon more electrophilic.[7]

Experimental Workflow & Troubleshooting Logic

A systematic approach can quickly diagnose issues.

// Nodes Start [label="Reaction Start", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction (TLC/HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stalled [label="Problem: Reaction Stalled / Low Conversion", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check: \n1. Base Anhydrous? \n2. Solvent Anhydrous? \n3. Temperature Correct?", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Proceed to Work-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification (Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; Impure [label="Problem: Product Impure / Discolored", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConditions [label="Check: \n1. Temperature too high? \n2. Reaction time too long? \n3. Anhydrous conditions met?", fillcolor="#FFFFFF", fontcolor="#202124"]; OptimizePurification [label="Optimize Purification: \n1. Use Charcoal \n2. Test different solvents \n3. Consider column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; PureProduct [label="Pure Product Obtained", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Monitor; Monitor -> Complete; Complete -> Workup [label="Yes"]; Complete -> Stalled [label="No"]; Stalled -> CheckReagents; CheckReagents -> Monitor [label="Adjust & Continue"]; Workup -> Purify; Purify -> PureProduct [label="Success"]; Purify -> Impure [label="Failure"]; Impure -> CheckConditions; CheckConditions -> OptimizePurification; OptimizePurification -> PureProduct; } .dot Caption: A logical workflow for troubleshooting the synthesis.

Safety Precautions

  • 4-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.

  • 4-Chlorobenzonitrile: Harmful if swallowed or in contact with skin.

  • DMF/DMSO/NMP: These solvents are readily absorbed through the skin. They are also suspected reprotoxins.[6] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), safety glasses, and a lab coat.

  • High Temperatures: Use a well-calibrated heating mantle or oil bath and conduct the reaction in a chemical fume hood.

By understanding the mechanistic principles and systematically addressing the key reaction parameters, researchers can reliably overcome common obstacles to achieve high yields of pure this compound.

References

common side products in the synthesis of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-nitrophenoxy)benzonitrile. As a key intermediate in various research and development applications, achieving high purity and yield in its synthesis is paramount. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation, focusing on the identification and mitigation of side products. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies.

The Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 4-halobenzonitrile (typically 4-fluorobenzonitrile) with 4-nitrophenol in the presence of a base.

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the cyano (-CN) and nitro (-NO₂) groups makes the aromatic rings electron-deficient, or electrophilic, and thus susceptible to attack by a nucleophile.[1][2] The base deprotonates the hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide anion. This anion then attacks the carbon atom bearing the halogen on the 4-fluorobenzonitrile ring. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] Aromaticity is restored in the final step when the leaving group (fluoride) is eliminated.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-Fluorobenzonitrile I2 Meisenheimer Complex R1->I2 Nucleophilic Attack R2 4-Nitrophenol I1 4-Nitrophenoxide R2->I1 Deprotonation Base Base (e.g., K₂CO₃) I1->I2 Nucleophilic Attack P1 This compound I2->P1 Elimination of F⁻

Caption: Primary SNAr reaction pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter, presented in a question-and-answer format.

Q1: My final product is contaminated with a more polar impurity that seems to have incorporated a water molecule, according to mass spec. What is this side product and how can I prevent its formation?

A: This is a very common issue. The impurity is almost certainly 4-(4-nitrophenoxy)benzoic acid , and in some cases, the intermediate 4-(4-nitrophenoxy)benzamide .

  • Causality: This occurs due to the hydrolysis of the nitrile (-CN) functional group of your product under the reaction conditions.[3][4][5] Basic conditions, especially in the presence of water and elevated temperatures, can facilitate the conversion of the nitrile first to an amide and then to a carboxylic acid.[6][7] Harsh conditions like high temperatures and extended reaction times exacerbate this problem.[5]

  • Preventative Measures:

    • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water. Use anhydrous grade polar aprotic solvents (e.g., DMF, DMSO) and ensure your starting materials and base (e.g., K₂CO₃) are thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

    • Base Selection: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong hydroxide bases like NaOH or KOH, which actively introduce the nucleophile (⁻OH) responsible for hydrolysis.

    • Reaction Optimization: Monitor the reaction closely by TLC. Aim for the lowest possible temperature and shortest reaction time that allows for complete consumption of the limiting reagent.

  • Confirmation: The presence of the carboxylic acid can be confirmed by IR spectroscopy (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) or by its solubility in a dilute aqueous base.

Q2: I'm struggling with a significant amount of unreacted 4-nitrophenol in my crude product. What is the best way to remove it?

A: Unreacted 4-nitrophenol is a common impurity if the reaction does not go to completion. Due to its phenolic hydroxyl group, it is acidic (pKa ≈ 7.15) and can be easily removed with a simple acid-base extraction.

  • Solution Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1M solution of sodium carbonate (Na₂CO₃) or a 5% solution of sodium hydroxide (NaOH). The 4-nitrophenol will be deprotonated to form the water-soluble sodium 4-nitrophenoxide salt, which will partition into the aqueous layer.

    • Repeat the wash 1-2 times.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q3: My TLC plate shows an unexpected spot that I've identified as 4-hydroxybenzonitrile. How is this forming?

A: The presence of 4-hydroxybenzonitrile indicates a competing nucleophilic substitution reaction on your starting material, 4-fluorobenzonitrile.

  • Causality: If water is present in the reaction, hydroxide ions (⁻OH) can be generated, especially with a strong base. These hydroxide ions can act as a competing nucleophile, attacking the 4-fluorobenzonitrile to produce 4-hydroxybenzonitrile.[8] This side reaction consumes your starting material and reduces the overall yield of the desired diaryl ether.

  • Preventative Measures:

    • Strict Anhydrous Conditions: As with preventing nitrile hydrolysis, ensuring all reagents and solvents are dry is the primary solution.

    • Order of Addition: Consider pre-forming the 4-nitrophenoxide by stirring the 4-nitrophenol and base in the solvent for a short period (e.g., 30 minutes) before adding the 4-fluorobenzonitrile. This ensures the desired nucleophile is present in high concentration before the electrophile is introduced.

Q4: My reaction is very slow and the yield is poor, with mainly unreacted starting materials recovered. How can I improve the reaction rate and conversion?

A: Sluggish reactions in this synthesis typically point to insufficient activation or suboptimal conditions.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are crucial as they effectively solvate the cation of the base (e.g., K⁺), leaving the anion (carbonate or phenoxide) more "naked" and nucleophilic. Non-polar solvents are generally ineffective.[9]

    • Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, gradually increase the temperature, monitoring by TLC. Temperatures in the range of 80-150°C are common for these transformations.

    • Leaving Group: The rate of SNAr reactions with aryl halides follows the trend F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. If you are using 4-chlorobenzonitrile and experiencing slow kinetics, switching to 4-fluorobenzonitrile will significantly increase the reaction rate.

    • Base Potency and Physical Form: Ensure the base is of sufficient strength and quality. For bases like K₂CO₃, using a finely powdered form increases the surface area and reaction rate. Ensure it is anhydrous, as water can inactivate carbonate bases.[9]

Visual Summary of Side Reaction Pathways

Side_Reactions cluster_main Main Product & Starting Material cluster_side Side Products Product This compound (Desired Product) SP1 4-(4-Nitrophenoxy)benzoic Acid Product->SP1 Nitrile Hydrolysis (H₂O, Base, Heat) SM 4-Fluorobenzonitrile (Starting Material) SP2 4-Hydroxybenzonitrile SM->SP2 Competing Nucleophile (⁻OH from H₂O)

Caption: Common side reaction pathways.

Data Summary Table

Side ProductStructureCommon Cause(s)Preventative Measures
4-(4-Nitrophenoxy)benzoic Acid C₁₃H₉NO₄Presence of water; strong hydroxide bases; prolonged high reaction temperatures.Use anhydrous reagents/solvents; use non-hydroxide bases (K₂CO₃); minimize reaction time and temperature.[3][5]
4-Hydroxybenzonitrile C₇H₅NOPresence of water leading to hydroxide (⁻OH) as a competing nucleophile.Use strict anhydrous conditions; pre-form the 4-nitrophenoxide before adding 4-fluorobenzonitrile.[8]
Unreacted 4-Nitrophenol C₆H₅NO₃Incomplete reaction due to suboptimal conditions (temperature, base, solvent).Increase temperature; ensure potent, anhydrous base; use appropriate polar aprotic solvent.
Unreacted 4-Fluorobenzonitrile C₇H₄FNIncomplete reaction; insufficient nucleophile.Ensure stoichiometric or slight excess of 4-nitrophenol and base; optimize reaction conditions for full conversion.

Experimental Protocols

Protocol 1: General Synthesis of this compound

Disclaimer: This is a representative protocol. All experiments should be conducted with appropriate personal protective equipment in a well-ventilated fume hood.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq, finely powdered), and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Flush the apparatus with nitrogen or argon.

  • Heat the mixture to 80°C with vigorous stirring for 30 minutes to facilitate the formation of the potassium 4-nitrophenoxide.

  • Add 4-fluorobenzonitrile (1.05 eq) to the reaction mixture.

  • Increase the temperature to 120°C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the limiting reagent is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water, which should precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization (e.g., from ethanol or acetic acid).

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl Acetate in Hexane (adjust polarity as needed).

  • Visualization: UV lamp (254 nm).

  • Expected Rf values: 4-nitrophenol (most polar) < this compound < 4-fluorobenzonitrile (least polar). The benzoic acid side product, if present, will be very polar and may remain at the baseline.

References

Technical Support Center: Purification of Crude 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-(4-Nitrophenoxy)benzonitrile. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and extensive field experience to ensure scientific integrity and practical applicability.

Introduction

This compound is a diaryl ether containing a nitrile and a nitro functional group. Its purification is critical as impurities can significantly impact the outcomes of subsequent synthetic steps. The choice of purification technique is dictated by the nature and quantity of impurities, which are often remnants of starting materials or byproducts of the synthesis, typically an Ullmann-type condensation or a nucleophilic aromatic substitution. This guide will focus on the two most common and effective purification techniques: recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I resolve it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This is a common issue and can be attributed to several factors:

  • High Impurity Level: A significant presence of impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

  • Inappropriate Solvent Choice: If the boiling point of the recrystallization solvent is higher than the melting point of the solute, the compound may melt before it dissolves.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered arrangement of a crystal lattice.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

  • Solvent System Modification: If oiling persists, your solvent system may be unsuitable. Consider a solvent with a lower boiling point or a two-solvent system. For instance, you could dissolve the compound in a good solvent (e.g., acetone or ethyl acetate) and then add a poor solvent (e.g., hexane or heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Pre-purification: If the crude material is highly impure, a preliminary purification by a simple filtration through a plug of silica gel might be necessary to remove gross impurities before attempting recrystallization.

Question 2: The yield of my recrystallized this compound is very low. What are the common causes and how can I improve it?

Answer:

A low recovery yield is a frequent challenge in recrystallization. The primary reasons are:

  • Using an Excessive Amount of Solvent: The most common mistake is adding too much hot solvent to dissolve the crude product. Your compound has some solubility even in the cold solvent, and excess solvent will retain a larger amount of the product in the mother liquor.

  • Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

  • Incomplete Crystallization: The crystallization process may not have reached completion.

Strategies for Yield Improvement:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions, allowing time for the solid to dissolve with each addition.

  • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and the receiving flask to prevent premature crystallization. This can be done by placing them in an oven or by rinsing with hot solvent just before filtration.

  • Maximize Crystal Recovery: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Mother Liquor Analysis: To check for significant product loss in the mother liquor, take a small sample and evaporate the solvent. A large amount of solid residue indicates that you can recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals.

Question 3: My recrystallized this compound is still colored. How can I obtain a colorless product?

Answer:

Colored impurities are common in aromatic nitro compounds. If your final product retains a yellow or brownish tint, it indicates the presence of colored byproducts.

Decolorization Protocol:

  • Activated Charcoal Treatment: Dissolve the impure crystals in the minimum amount of a suitable hot solvent.

  • Add Charcoal: Add a small amount (typically 1-2% of the solute weight) of activated charcoal to the hot solution. Be cautious as the solution may bump.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow for the adsorption of the colored impurities. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Column Chromatography Issues

Question 4: My compound is not separating from its impurities on the silica gel column. What are the possible reasons and solutions?

Answer:

Poor separation in column chromatography can stem from several factors related to the mobile phase, stationary phase, and the loading technique.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all components will travel quickly with the solvent front, resulting in no separation. If it is not polar enough, the compounds may not move from the origin.

  • Column Overloading: Applying too much sample to the column will lead to broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.

Troubleshooting and Optimization:

  • Optimize the Mobile Phase: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1] A good starting point for this compound, a moderately polar compound, would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Proper Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Apply the sample carefully to the top of the column in a narrow band. Alternatively, for compounds that are not very soluble in the mobile phase, "dry loading" is recommended. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Careful Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "wet slurry" method is generally reliable.[2]

Question 5: My compound is eluting very slowly or "tailing" on the column. How can I improve the elution profile?

Answer:

Tailing, where the spots on a TLC plate or the peaks in a chromatogram are elongated, can be due to several factors:

  • Compound-Silica Interaction: The slightly acidic nature of silica gel can lead to strong interactions with certain functional groups.

  • Inappropriate Solvent: The chosen solvent may not be optimal for eluting the compound cleanly.

  • Column Overloading: As mentioned before, too much sample can lead to tailing.

Solutions for Tailing:

  • Increase Mobile Phase Polarity: Gradually increasing the polarity of the eluting solvent can help to move the compound more efficiently down the column.

  • Use a Mobile Phase Modifier: For compounds that exhibit strong acidic or basic interactions with the silica, adding a small amount of a modifier to the mobile phase can be beneficial. For example, adding a small percentage of triethylamine can help with basic compounds, while a little acetic acid can help with acidic compounds. For a neutral compound like this compound, this is less likely to be the primary solution but can be considered if other methods fail.

  • Switch to a Different Stationary Phase: If tailing is severe and cannot be resolved, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a reversed-phase silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. If prepared via an Ullmann condensation, common impurities include unreacted starting materials such as 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-fluorobenzonitrile) and 4-nitrophenol.[4] Side products from the copper-catalyzed reaction can also be present. Phenolic impurities can often be removed by a simple aqueous base wash of an organic solution of the crude product.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5] For this compound, a moderately polar compound, good starting points for solvent screening would be:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene. For a related compound, p-nitrobenzonitrile, recrystallization from 50% acetic acid has been reported.[6]

  • Two-Solvent Systems: A combination of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) and a "bad" solvent (e.g., hexane, heptane, or water) can be very effective.

A small-scale solvent screening is always recommended to find the optimal conditions.

Q3: How can I determine the purity of my final product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.

    • Infrared (IR) Spectroscopy: This can confirm the presence of the key functional groups (nitrile, nitro, ether).

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q4: What safety precautions should I take when working with this compound and the solvents used for its purification?

A4: As with all laboratory work, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information. Aromatic nitro compounds and nitriles can be toxic.

  • Heating: When heating flammable organic solvents, use a heating mantle, steam bath, or water bath. Never use an open flame.

Data and Protocols

Table 1: Recommended Solvents for Purification Technique Development

SolventBoiling Point (°C)PolarityApplication Notes
Ethanol78PolarA good first choice for recrystallization of moderately polar compounds.
Isopropanol82PolarSimilar to ethanol, can be a good alternative.
Ethyl Acetate77Moderately PolarA versatile solvent for both recrystallization and column chromatography.
Toluene111Non-polarCan be a good recrystallization solvent for aromatic compounds.
Acetone56Polar AproticA strong solvent, often used in combination with a non-polar anti-solvent.
Dichloromethane40Moderately PolarUseful for column chromatography and as a "good" solvent in a two-solvent recrystallization system.
Hexane/Heptane69 / 98Non-polarCommonly used as the non-polar component in mobile phases for column chromatography and as an anti-solvent for recrystallization.

Protocol: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Solvent Addition: Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.

  • Cooling: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol: General Procedure for Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to determine which contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High to Moderate Purity Column Column Chromatography Crude->Column Low Purity / Difficult Separation Purity_Check_1 Assess Purity (TLC, MP) Recrystallization->Purity_Check_1 Purity_Check_2 Assess Purity (TLC, MP) Column->Purity_Check_2 Purity_Check_1->Column Not Pure Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Purity_Check_2->Pure_Product Pure Fractions Combined Repurify Repurify or Combine Fractions Purity_Check_2->Repurify Mixed Fractions Repurify->Column

Caption: Decision workflow for purification of this compound.

References

troubleshooting low conversion rates in 4-(4-Nitrophenoxy)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Nitrophenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this specific diaryl ether synthesis. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues effectively in your laboratory.

The formation of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the attack of the 4-nitrophenoxide nucleophile on an electron-deficient aromatic ring, typically 4-fluorobenzonitrile or 4-chlorobenzonitrile, displacing the halide leaving group. The success of this reaction is highly dependent on a synergistic interplay of base, solvent, temperature, and reagent purity. This guide is structured to address the most common failure points in this synthesis through a detailed troubleshooting Q&A, FAQs, and validated protocols.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Understanding the reaction mechanism is the first step in effective troubleshooting. The SNAr reaction for this synthesis proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The 4-nitrophenoxide ion attacks the carbon atom bearing the leaving group (e.g., fluorine) on the 4-fluorobenzonitrile ring. This step is typically the rate-determining step. It temporarily breaks the aromaticity of the ring to form a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., fluoride ion). This step is generally fast.

The electron-withdrawing nature of the nitrile (-CN) group and the para-position of the nitro group on the phenoxide are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[3]

Figure 1: S~N~Ar Mechanism for this compound Synthesis

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common issues leading to poor yields in a direct question-and-answer format.

Q1: My reaction shows little to no product formation after several hours. What are the most critical factors I should investigate first?

A1: When a reaction fails to initiate or stalls, the issue almost always lies with one of three factors: (1) ineffective nucleophile generation , (2) incorrect solvent choice , or (3) presence of contaminants (especially water) .

Start by reviewing your choice of base and solvent. The 4-nitrophenol (pKa ≈ 7.1) requires a sufficiently strong base to generate the nucleophilic phenoxide in high concentration. Simultaneously, the solvent must facilitate the SNAr mechanism, which is notoriously sensitive to medium effects.[4]

Troubleshooting_Workflow start Low Conversion Observed check_base Is the base strong enough? (pKa of conj. acid > pKa of phenol) start->check_base check_solvent Is the solvent polar and aprotic? (e.g., DMSO, DMF, Acetonitrile) start->check_solvent check_purity Are all reagents and solvents anhydrous? start->check_purity base_no No: Select a stronger base (e.g., K₂CO₃, Cs₂CO₃, NaH) check_base->base_no Incorrect solvent_no No: Switch to a suitable polar aprotic solvent check_solvent->solvent_no Incorrect purity_no No: Dry reagents/solvents thoroughly. Run under inert atmosphere. check_purity->purity_no Incorrect re_evaluate Re-run reaction with optimized parameters and monitor progress (TLC/GC/LCMS) base_no->re_evaluate solvent_no->re_evaluate purity_no->re_evaluate

Figure 2: Initial Troubleshooting Decision Workflow
Q2: I'm using potassium carbonate as my base, but the reaction is sluggish. Is this the right choice, and how can I optimize its use?

A2: Potassium carbonate (K₂CO₃) is a common and cost-effective choice for this reaction. However, its effectiveness is highly dependent on reaction conditions.

  • Basicity and Solubility: K₂CO₃ is a moderately strong base. Its primary limitation is its low solubility in many organic solvents. For the reaction to proceed, the base must deprotonate the 4-nitrophenol. If the base remains undissolved, the reaction will be slow due to a low concentration of the active phenoxide nucleophile.

  • Causality: Cesium carbonate (Cs₂CO₃) is often a superior choice despite its higher cost. The larger cesium cation is "softer" and more soluble in aprotic solvents, leading to a higher concentration of the "naked," highly reactive phenoxide anion.[5] Sodium hydride (NaH) is an even stronger, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium completely to the phenoxide.[6] However, it requires stricter anhydrous handling.

Optimization Strategy:

  • Improve Solubility: Ensure vigorous stirring and consider using a finer powder of K₂CO₃ to maximize surface area.

  • Increase Temperature: Heating (e.g., to 80-120 °C) will increase both the solubility of K₂CO₃ and the overall reaction rate.

  • Switch Base: If low conversion persists, switching to Cs₂CO₃ or NaH is the most reliable solution.

Base pKa (Conjugate Acid) Key Considerations
K₂CO₃~10.3 (for HCO₃⁻)Cost-effective; limited solubility can slow reaction rates.[5]
Cs₂CO₃~10.3 (for HCO₃⁻)Higher solubility in aprotic solvents; often provides faster rates.[5]
NaH / KH~35 (for H₂)Very strong, irreversible deprotonation; requires strict anhydrous conditions.[7]
Table 1: Comparison of Common Bases for Diaryl Ether Synthesis.
Q3: My reaction is being run in ethanol and is not working. Could the solvent be the issue?

A3: Absolutely. Your choice of solvent is very likely the primary cause of failure. SNAr reactions with anionic nucleophiles are extremely sensitive to the type of solvent used.[4][8]

  • Protic vs. Aprotic Solvents:

    • Protic Solvents (e.g., ethanol, water, methanol) have acidic protons that can form strong hydrogen bonds with the anionic phenoxide nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity and ability to attack the electrophilic ring.[9][10]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) lack acidic protons. They can solvate the cation (e.g., K⁺) but leave the anion relatively unsolvated or "naked." This makes the nucleophile far more reactive, leading to significant rate enhancements.[4][11]

Recommendation: Immediately switch to a high-quality, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for this reaction, typically run at elevated temperatures.

Solvent Boiling Point (°C) Type Rationale for SNAr
DMSO189Polar AproticExcellent solvating power for ions, high boiling point allows for a wide temperature range.
DMF153Polar AproticCommon choice, good solvating power. Can decompose at high temperatures.[11]
Acetonitrile82Polar AproticGood choice, but lower boiling point limits the reaction temperature.[11]
Ethanol78Polar ProticNot Recommended. Deactivates the nucleophile via hydrogen bonding.[4]
Table 2: Recommended Solvents for the S~N~Ar Synthesis.
Q4: I'm observing a dark color change and multiple spots on my TLC plate, suggesting decomposition. How can I control this?

A4: Darkening of the reaction mixture and the appearance of multiple TLC spots are classic signs of decomposition, often caused by excessive heat or prolonged reaction times.

  • Temperature Control: While heating is necessary to drive the reaction, nitroarenes can be susceptible to decomposition at very high temperatures. DMF as a solvent can also decompose to form dimethylamine, which can act as a competing nucleophile.

  • Reaction Monitoring: The key to preventing decomposition is to heat the reaction only as much as necessary and for the minimum time required. Do not simply set a reaction to run overnight without validation. Monitor the reaction progress every 1-2 hours using a suitable technique (TLC, GC, or LC-MS). Once the consumption of the limiting reagent has plateaued, proceed with the work-up.

Troubleshooting Protocol:

  • Run a Temperature Screen: Set up small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor them closely.

  • Identify Optimal Time: For the optimal temperature, determine the time at which the reaction reaches maximum conversion without significant byproduct formation.

  • Ensure Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition and color formation.

Q5: I am using 4-chlorobenzonitrile as my starting material. Would I get better results with 4-fluorobenzonitrile?

A5: Yes, you would almost certainly achieve a higher conversion rate by switching to 4-fluorobenzonitrile.[12]

In SNAr reactions, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the trend is often F > Cl > Br > I .[1]

  • Causality: The rate-determining step is the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, non-rate-determining second step. Therefore, accelerating the first step has a much greater impact on the overall reaction rate.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions to be aware of? A: Besides thermal decomposition, potential side reactions include:

  • Hydrolysis of the Nitrile: If significant water is present, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially under basic conditions at high temperatures.

  • Solvent Participation: As mentioned, DMF can decompose to dimethylamine, which can react with 4-halobenzonitrile to form 4-(dimethylamino)benzonitrile.

  • C-Alkylation: While O-alkylation is heavily favored, there is a minor possibility of the phenoxide acting as an ambident nucleophile and attacking via a carbon on the ring, though this is rare in SNAr diaryl ether syntheses.[7][11]

Q: What is a standard work-up and purification procedure for this product? A: A typical work-up involves cooling the reaction mixture, pouring it into a large volume of cold water or ice to precipitate the crude product, and collecting the solid by filtration. This process removes the solvent (like DMSO/DMF) and inorganic salts. The crude solid can then be purified. Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or toluene/heptane) is often effective for removing impurities.[13] If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.

Q: How can I be certain my reagents are anhydrous? A: Commercially available anhydrous solvents are recommended. If you need to dry your own, standard procedures using appropriate drying agents should be followed (e.g., distilling DMF from calcium hydride under reduced pressure). Hygroscopic bases like K₂CO₃ should be dried in an oven (e.g., >150 °C) for several hours and cooled in a desiccator before use. All glassware should be flame- or oven-dried, and the reaction should be assembled under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a starting point and should be optimized based on your specific laboratory conditions and monitoring results.

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 4-Nitrophenol (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol and cesium carbonate.

  • Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Via syringe, add anhydrous DMSO to the flask. Stir the mixture at room temperature for 15 minutes.

  • Add 4-fluorobenzonitrile to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C using an oil bath.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature.

  • Slowly pour the dark reaction mixture into a beaker containing a large volume of ice-cold water while stirring vigorously. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water, followed by a small amount of cold ethanol to remove residual impurities.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.

References

Technical Support Center: Optimization of 4-(4-Nitrophenoxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-nitrophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming diaryl ethers.[1][2][3] This guide will delve into the critical parameters of this reaction to help you optimize your experimental conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[4] This mechanism involves the addition of a nucleophile (in this case, the phenoxide ion generated from 4-nitrophenol) to an electron-deficient aromatic ring (4-fluorobenzonitrile or 4-chlorobenzonitrile), followed by the elimination of a leaving group (fluoride or chloride). The presence of electron-withdrawing groups, such as the nitro and cyano groups, is crucial as they activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[4][5]

Q2: Which starting materials are recommended for this synthesis?

The most common starting materials are 4-nitrophenol and an activated 4-halobenzonitrile, typically 4-fluorobenzonitrile or 4-chlorobenzonitrile. 4-Fluorobenzonitrile is often preferred as fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Q3: Why is a base necessary for this reaction?

A base is required to deprotonate the hydroxyl group of 4-nitrophenol to form the more nucleophilic phenoxide ion. The choice of base is critical and can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[6][7]

Q4: Can this synthesis be achieved using an Ullmann condensation?

While the Ullmann condensation is a classic method for forming diaryl ethers using a copper catalyst, it typically requires harsher reaction conditions, such as high temperatures.[8][9][10][11] For the synthesis of this compound, the SNAr reaction is generally more efficient and proceeds under milder conditions due to the activation provided by the nitro and cyano groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Recommendation Scientific Rationale
Inefficient Deprotonation of 4-Nitrophenol Use a stronger base (e.g., NaH, KHMDS) or ensure the base used (e.g., K2CO3) is anhydrous and of high quality.The nucleophilicity of the phenoxide is significantly greater than that of the neutral phenol. Incomplete deprotonation will result in a slower reaction rate.
Inappropriate Solvent Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[7][8]Polar aprotic solvents are effective at solvating the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic. They also help to stabilize the charged Meisenheimer complex intermediate.[12][13][14]
Low Reaction Temperature Increase the reaction temperature. The optimal temperature will depend on the solvent and base used but is often in the range of 80-150 °C.Nucleophilic aromatic substitution reactions often have a significant activation energy barrier. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Deactivated Aryl Halide Ensure you are using an activated aryl halide (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile).The SNAr reaction requires the presence of electron-withdrawing groups on the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate.
Moisture in the Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with strong bases like sodium hydride.

Issue 2: Formation of Side Products and Impurities

Potential Cause Troubleshooting Recommendation Scientific Rationale
Hydrolysis of the Nitrile Group Ensure the reaction and work-up conditions are not overly acidic or basic, especially at high temperatures.The nitrile group can be hydrolyzed to a carboxylic acid or amide under harsh conditions, leading to unwanted byproducts.
Side Reactions of the Base If using a nucleophilic base, consider switching to a non-nucleophilic base like potassium carbonate or sodium hydride.Some bases can act as nucleophiles themselves and compete with the phenoxide, leading to the formation of undesired products.
Thermal Decomposition Avoid excessively high reaction temperatures or prolonged reaction times. Monitor the reaction progress by TLC.At very high temperatures, starting materials or the product may begin to decompose, leading to a complex mixture of impurities.

Issue 3: Difficult Product Purification

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale | | Emulsion Formation During Work-up | Add brine to the aqueous layer during extraction to break up emulsions. | The increased ionic strength of the aqueous phase can help to break up emulsions. | | Co-crystallization of Starting Materials | Optimize the reaction to drive it to completion. Use column chromatography for purification if recrystallization is ineffective. | Unreacted starting materials can sometimes co-crystallize with the product, making purification by simple recrystallization challenging. | | Product is an Oil | If the product oils out during recrystallization, try using a different solvent system or cool the solution more slowly. | The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Fluorobenzonitrile

  • 4-Nitrophenol

  • Potassium Carbonate (anhydrous, finely ground)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a solid.

Visualizing the Process

Reaction Mechanism Workflow

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Deprotonation Base Base Base->4-Nitrophenol 4-Fluorobenzonitrile 4-Fluorobenzonitrile Meisenheimer_Complex Meisenheimer Complex 4-Nitrophenoxide->Meisenheimer_Complex Addition 4-Fluorobenzonitrile->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product Elimination Leaving_Group Fluoride Ion Meisenheimer_Complex->Leaving_Group

Caption: SNAr mechanism for the synthesis of this compound.

Troubleshooting Workflow

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Base Check Base Strength & Anhydrous Conditions Low_Yield->Check_Base Yes Impurities Impurities Present? Low_Yield->Impurities No Check_Solvent Use Polar Aprotic Solvent Check_Base->Check_Solvent Increase_Temp Increase Reaction Temperature Check_Solvent->Increase_Temp Increase_Temp->Impurities Check_Conditions Avoid Harsh Acid/Base & High Temperatures Impurities->Check_Conditions Yes Purification_Issues Purification Difficulties? Impurities->Purification_Issues No Non_Nuc_Base Use Non-Nucleophilic Base Check_Conditions->Non_Nuc_Base Non_Nuc_Base->Purification_Issues Break_Emulsion Add Brine During Work-up Purification_Issues->Break_Emulsion Yes Success Successful Synthesis Purification_Issues->Success No Column_Chrom Use Column Chromatography Break_Emulsion->Column_Chrom Column_Chrom->Success

Caption: A troubleshooting decision tree for optimizing the synthesis.

References

preventing byproduct formation in Williamson ether synthesis of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Nitrophenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Williamson ether synthesis for this specific diaryl ether and wish to optimize their reaction, minimize byproduct formation, and troubleshoot common experimental issues. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs): Core Concepts

This section addresses foundational questions about the synthesis of this compound, focusing on the specific mechanistic details that are critical for troubleshooting.

Q1: What is the primary reaction mechanism for this specific synthesis, and how does it differ from a classic Williamson ether synthesis?

A: While broadly classified under the Williamson ether synthesis framework, the reaction between a phenoxide and an aryl halide, such as 1-chloro-4-nitrobenzene, does not proceed via the classic SN2 mechanism.[1][2] Instead, it follows a Nucleophilic Aromatic Substitution (SNAr) pathway.

The key difference lies in the electrophile:

  • Classic SN2: Involves a backside attack on an sp3-hybridized carbon (typically an alkyl halide).[1][2][3] This pathway is sensitive to steric hindrance.[4][5]

  • SNAr Mechanism: This reaction occurs on an sp2-hybridized carbon of an aromatic ring. It is possible here because the potent electron-withdrawing nitro (-NO₂) group on the 1-chloro-4-nitrobenzene ring sufficiently activates it for nucleophilic attack by the 4-cyanophenoxide. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Understanding this distinction is crucial, as the factors influencing reaction success (like the choice of leaving group) are different and often opposite to those in an SN2 reaction.

SNAr_Mechanism Reactants 4-Cyanophenoxide + 1-Chloro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer 1. Nucleophilic Attack Product This compound + Cl⁻ Meisenheimer->Product 2. Elimination of Leaving Group

Caption: SNAr mechanism for the synthesis of this compound.

Q2: What are the most common byproducts in this synthesis, and why do they form?

A: The primary byproduct of concern in this reaction is the C-alkylated isomer , 2-(4-nitrophenoxy)-4-cyanophenol (or other C-alkylated isomers). This arises because the 4-cyanophenoxide ion is an ambident nucleophile .[1] It has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring, particularly the positions ortho to the oxygen (C-alkylation).[6][7]

  • O-Alkylation (Desired): Attack from the phenoxide oxygen leads to the desired ether product.[7]

  • C-Alkylation (Byproduct): Attack from the ring's ortho-carbon disrupts aromaticity temporarily, forming a different intermediate that, after tautomerization, yields a substituted phenol byproduct.[6][7]

The ratio of O- to C-alkylation is heavily influenced by reaction conditions such as the solvent, base, and counter-ion.[7]

Q3: Is E2 elimination a competing side reaction in this synthesis?

A: No. The base-catalyzed E2 elimination is a major competing reaction in Williamson ether syntheses that use secondary or tertiary alkyl halides as the electrophile.[8][9][10][11] However, the electrophile in this synthesis is 1-chloro-4-nitrobenzene, an aryl halide. E2 reactions require a hydrogen atom on a carbon adjacent (beta) to the carbon bearing the leaving group. Aryl halides lack this feature, making E2 elimination impossible. Therefore, optimization efforts should focus exclusively on suppressing C-alkylation rather than elimination.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides direct, actionable solutions to common problems encountered during the synthesis.

Issue: Significant formation of C-Alkylated byproducts is observed.

Q: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of an isomeric byproduct. How can I confirm it's C-alkylation and prevent it?

A: An isomeric byproduct with the same mass as your target compound is the classic sign of C-alkylation. To suppress its formation and favor the desired O-alkylation, you must carefully control the reaction environment to make the phenoxide oxygen the more reactive nucleophile.

Solutions & Scientific Rationale:

  • Solvent Selection is Critical:

    • Recommendation: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[1][12][13]

    • Causality: Polar aprotic solvents excel at solvating the cation (e.g., K⁺, Na⁺) of the phenoxide salt but do not strongly solvate the phenoxide anion itself. This leaves the oxygen atom's lone pairs highly available and nucleophilic, promoting O-alkylation.[14] In contrast, protic solvents like water or ethanol form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it.[7] This steric hindrance around the oxygen makes the less-hindered carbon atoms of the ring more likely to act as the nucleophile, leading to a higher proportion of the C-alkylated byproduct.[7]

  • Optimize Your Choice of Base:

    • Recommendation: For deprotonating the 4-cyanophenol, use a moderately weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[14][15] Stronger bases like sodium hydride (NaH) are effective but can sometimes lead to more side reactions if not handled under strictly anhydrous conditions.[2][9]

    • Causality: Phenols are significantly more acidic than alcohols, so a very strong base is often unnecessary.[15] Carbonates are sufficient to form the phenoxide and are easier to handle. The choice of the counter-ion also matters; larger, softer cations like K⁺ or Cs⁺ create a "freer," more reactive phenoxide anion compared to the smaller, harder Na⁺, which can favor O-alkylation.

  • Implement Phase-Transfer Catalysis (PTC):

    • Recommendation: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[1]

    • Causality: If your reaction has low solubility (e.g., using K₂CO₃ in acetonitrile), a PTC can be highly effective. The catalyst works by exchanging the inorganic cation (like K⁺) for a large, lipophilic organic cation (like TBA⁺).[16] This new ion pair is much more soluble in the organic solvent, increasing the concentration of the "naked" phenoxide anion in the solution and dramatically accelerating the rate of the desired O-alkylation.[16][17]

Troubleshooting_C_Alkylation Start Problem: High C-Alkylation Byproduct CheckSolvent Is the solvent polar aprotic (DMF, DMSO, Acetonitrile)? Start->CheckSolvent SolventYes Yes CheckSolvent->SolventYes SolventNo No CheckSolvent->SolventNo CheckBase Is the base K₂CO₃ or Cs₂CO₃? SolventYes->CheckBase ChangeSolvent Action: Switch to DMF or DMSO. Avoid protic solvents (H₂O, EtOH). SolventNo->ChangeSolvent ChangeSolvent->CheckBase BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo ConsiderPTC Is the reaction slow or heterogeneous? BaseYes->ConsiderPTC ChangeBase Action: Use a weaker base like K₂CO₃. Avoid overly strong bases if possible. BaseNo->ChangeBase ChangeBase->ConsiderPTC PTCYes Yes ConsiderPTC->PTCYes PTCNo No ConsiderPTC->PTCNo AddPTC Action: Add 1-5 mol% TBAB or 18-crown-6. PTCYes->AddPTC Result Result: Favored O-Alkylation PTCNo->Result AddPTC->Result

Caption: Troubleshooting workflow for minimizing C-alkylation byproducts.

Optimized Protocol and Data

Adherence to a well-designed protocol is paramount for reproducibility and minimizing side reactions.

Table 1: Recommended Reaction Parameters for Synthesis of this compound
ParameterRecommendedRationale & Notes
Phenol Substrate 4-HydroxybenzonitrileThe starting nucleophile precursor.
Aryl Halide 1-Fluoro-4-nitrobenzeneOptimal choice. For SNAr, reactivity is F > Cl > Br > I. Fluorine is the best leaving group, allowing for lower temperatures and shorter reaction times, which minimizes byproduct formation. 1-Chloro-4-nitrobenzene is a common, cost-effective alternative.
Base K₂CO₃ (Potassium Carbonate)Mild, effective, and inexpensive. Use 1.5-2.0 equivalents. Cs₂CO₃ can offer enhanced reactivity but at a higher cost.
Solvent DMF or DMSOPolar aprotic solvents are essential to favor O-alkylation. Ensure the solvent is anhydrous to prevent hydrolysis side reactions.
Catalyst TBAB (Tetrabutylammonium bromide)Optional but highly recommended (1-5 mol%) to accelerate the reaction, especially if using K₂CO₃ in a less polar solvent like acetonitrile.
Temperature 80 - 100 °CA good starting point. If using 1-fluoro-4-nitrobenzene, you may be able to lower the temperature to 60-80 °C. Monitor reaction progress by TLC or LC-MS to avoid prolonged heating.[1]
Atmosphere Inert (Nitrogen or Argon)Protects the electron-rich phenoxide intermediate from oxidative side reactions.
Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize the yield of the desired O-alkylated product.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzonitrile (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to the flask via syringe to create a solution with a concentration of approximately 0.5 M with respect to the 4-hydroxybenzonitrile.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to allow for the formation of the potassium 4-cyanophenoxide.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the reaction mixture dropwise via syringe. A slight excess of the electrophile ensures complete consumption of the more valuable phenoxide.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 4-8 hours. Look for the disappearance of the 4-hydroxybenzonitrile starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water (10x the volume of DMF used). This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water to remove inorganic salts and residual DMF, followed by a wash with a small amount of cold ethanol or isopropanol to remove non-polar impurities.

  • Purification: The crude product is often of high purity. If further purification is needed, recrystallization from ethanol, acetic acid, or an ethanol/water mixture is effective.[18]

Byproduct_Pathways cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Byproduct) Phenoxide 4-Cyanophenoxide (Ambident Nucleophile) O_Attack Attack via Oxygen Phenoxide->O_Attack Favored in polar aprotic solvents (DMF) C_Attack Attack via Ortho-Carbon Phenoxide->C_Attack Favored in protic solvents (H₂O, EtOH) ArylHalide 1-X-4-nitrobenzene (Electrophile) O_Product Product: This compound O_Attack->O_Product C_Product Byproduct: 2-(4-nitrophenoxy)-4-cyanophenol C_Attack->C_Product

Caption: Competing O- vs. C-alkylation pathways for the phenoxide nucleophile.

References

Technical Support Center: Scale-Up of 4-(4-Nitrophenoxy)benzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-Nitrophenoxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. We will delve into the underlying chemical principles to provide robust, field-proven solutions for optimizing your process.

Section 1: Synthesis Pathway Overview

The most prevalent and industrially viable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway offers high efficiency and is generally preferred over alternatives like the copper-catalyzed Ullmann condensation, which often requires higher temperatures and introduces metal catalyst contamination concerns.[1][2][3]

The core SNAr reaction involves the coupling of a phenoxide with an aryl halide that is "activated" by a strong electron-withdrawing group, such as a nitro group.[4] The nitro group, positioned para to the leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution.[4]

Primary Synthetic Route (SNAr):

Caption: Synthesis of this compound via SNAr reaction between 4-cyanophenol and 1-chloro-4-nitrobenzene.

This guide will focus on troubleshooting the SNAr pathway, as it represents the most common scale-up challenge.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during scale-up.

Reaction & Process Control
Q1: My reaction is proceeding very slowly or appears incomplete, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?

A1: Sluggish or incomplete reactions are a common scale-up challenge, often rooted in suboptimal reaction conditions that are more forgiving at the bench scale. The key factors to investigate are the base, solvent, and temperature.

Possible Causes & Solutions:

  • Ineffective Base/Deprotonation: The first step is the deprotonation of 4-cyanophenol to form the nucleophilic phenoxide. If this equilibrium is unfavorable, the concentration of the active nucleophile will be too low.

    • Insight: Potassium carbonate (K2CO3) is commonly used, but its efficacy is highly dependent on the removal of water. On a large scale, ensure the grade of K2CO3 is anhydrous and that the solvent is dry. Consider using a stronger base like potassium tert-butoxide or sodium hydride (NaH) if conditions permit, although these are more hazardous and costly.

    • Actionable Protocol: Before adding other reagents, stir the 4-cyanophenol and K2CO3 in the solvent at a moderate temperature (e.g., 60-80°C) for 1-2 hours to ensure complete phenoxide formation.

  • Incorrect Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Insight: The rate of SNAr reactions is dramatically accelerated in polar aprotic solvents like DMF, DMSO, or NMP.[5] These solvents excel at solvating the potassium cation (K+) while leaving the phenoxide anion relatively "naked" and highly nucleophilic.[5][6] Using protic solvents (like alcohols) or less polar solvents (like toluene) will severely hinder the reaction by solvating and deactivating the nucleophile.[7]

    • Actionable Protocol: Ensure you are using a dry, high-purity grade of a suitable polar aprotic solvent. If DMF is suspected of decomposition at higher temperatures, consider switching to the more stable DMSO or Sulfolane.[8]

  • Insufficient Temperature: SNAr reactions have a significant activation energy barrier.

    • Insight: While bench-scale reactions may proceed at lower temperatures due to efficient heating, large reactors have different heat transfer dynamics. The "set temperature" on the controller may not reflect the actual internal temperature.

    • Actionable Protocol: Use a calibrated internal temperature probe. Gradually increase the reaction temperature in 10°C increments. A typical range for this reaction is 80-150°C, depending on the specific substrates and solvent. Monitor for byproduct formation at higher temperatures.

  • Poor Leaving Group: The nature of the leaving group on the nitroaromatic ring is crucial.

    • Insight: For SNAr reactions, the leaving group reactivity order is F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom strongly polarizes the ipso-carbon, making it more susceptible to nucleophilic attack, which is the rate-determining step. If you are using 1-chloro-4-nitrobenzene and facing rate issues, switching to 1-fluoro-4-nitrobenzene will provide a significant rate enhancement.

ParameterRecommendationRationale
Solvent Dry DMSO, DMF, NMPPolar aprotic; enhances nucleophilicity.[5][9]
Base Anhydrous K2CO3, Cs2CO3Efficiently forms the phenoxide nucleophile.
Temperature 80-150°C (Internal)Overcomes activation energy; monitor with internal probe.
Leaving Group Fluoro- > Chloro-Fluorine is a superior leaving group for SNAr.[6]
Q2: The reaction works, but I'm getting a significant amount of an unknown impurity, leading to low yield and difficult purification. What are the likely side reactions?

A2: Byproduct formation is often exacerbated on scale-up due to longer reaction times and potential temperature gradients ("hot spots") within the reactor.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Nitrile Group: The benzonitrile group is susceptible to hydrolysis under basic conditions, especially if water is present, forming 4-(4-nitrophenoxy)benzamide or the corresponding carboxylic acid.

    • Mitigation: This is one of the most critical parameters to control. Use anhydrous reagents and solvents. Ensure the reactor is thoroughly dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen) to prevent atmospheric moisture ingress.

  • Reaction with Solvent (DMF): At elevated temperatures (>140°C), especially in the presence of a base, Dimethylformamide (DMF) can decompose to dimethylamine and carbon monoxide. The generated dimethylamine is nucleophilic and can react with 1-chloro-4-nitrobenzene to form N,N-dimethyl-4-nitroaniline, a highly colored impurity.

    • Mitigation: Maintain a strict maximum temperature limit if using DMF. If higher temperatures are required for reaction completion, switch to a more thermally robust solvent like DMSO or Sulfolane.[8]

  • Ether Cleavage: While less common under these conditions, prolonged exposure to a strong base at very high temperatures could potentially lead to cleavage of the desired ether product.

    • Mitigation: Monitor the reaction progress using a reliable method like HPLC or UPLC. Stop the reaction and proceed to work-up as soon as the starting material is consumed to avoid over-processing the product.

Work-up and Purification
Q3: My isolated product is a dark, oily solid instead of the expected pale-yellow powder. How can I improve the product's physical form and purity?

A3: A poor product appearance is almost always due to residual impurities. The key is a combination of a robust work-up procedure to remove bulk impurities and an effective final purification step.

Troubleshooting Steps:

  • Ineffective Work-up: The standard procedure of quenching the reaction mixture in water is designed to precipitate the organic product while dissolving inorganic salts (e.g., KCl, excess K2CO3).

    • Insight: If done improperly, impurities can be trapped within the precipitating product. Quenching a hot DMF solution into cold water can sometimes lead to an oil rather than a solid.

    • Actionable Protocol:

      • Cool the reaction mixture to below 50°C before the quench.

      • Use a reverse quench: add the reaction mixture slowly to a large volume of vigorously agitated water. This promotes the formation of a fine, easily filterable precipitate.

      • Wash the crude solid (filter cake) thoroughly with deionized water to remove all water-soluble impurities. A final wash with a non-polar solvent like heptane can help remove organic, non-polar impurities.

  • Presence of Colored Byproducts: Dark colors often indicate the presence of highly conjugated impurities, such as those arising from side reactions or decomposition.

    • Insight: These impurities may co-precipitate with the product.

    • Actionable Protocol (Purification):

      • Recrystallization: This is the most effective method for purifying the crude product. A solvent system should be chosen where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common and effective solvents include ethanol, isopropanol, or acetic acid.[8][10]

      • Activated Carbon Treatment: If the color persists after recrystallization, it may be due to trace amounts of highly colored species. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), heat and stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this process? A: Both the starting materials and the product have significant handling hazards.

  • 1-Chloro-4-nitrobenzene: Toxic and an irritant. Handle in a well-ventilated area or fume hood.[11]

  • 4-Cyanophenol / this compound: Compounds containing a nitrile group can be toxic. Fatal if swallowed and toxic in contact with skin or if inhaled.[12][13][14][15] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Thermal Hazards: The reaction can be exothermic. On a large scale, ensure proper cooling capacity is available and consider controlled addition of reagents to manage the heat evolution.

  • Decomposition Products: In case of fire, hazardous decomposition products like nitrogen oxides (NOx) and hydrogen cyanide (HCN) can be generated.[12][13]

Q: How can I effectively monitor the reaction progress on a large scale? A: Visual inspection (TLC) is often not feasible for production-scale reactors. The most reliable method is to take small, quenched samples from the reactor at regular intervals and analyze them by HPLC or UPLC. This provides quantitative data on the consumption of starting materials and the formation of the product, allowing for a precise determination of the reaction endpoint.

Q: Is phase-transfer catalysis a viable option for this reaction? A: Yes, phase-transfer catalysis (PTC) can be an effective strategy, particularly if you need to use a less polar, lower-cost solvent like toluene. A catalyst like tetrabutylammonium bromide (TBAB) can transport the phenoxide from a solid or aqueous phase into the organic phase to react. This can sometimes simplify work-up but adds the cost of the PTC and requires its eventual removal.

Section 4: Protocols and Methodologies

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Reactor Preparation: Ensure a clean, dry glass-lined or stainless steel reactor is available, equipped with an overhead stirrer, a condenser, a nitrogen inlet, and a calibrated internal temperature probe.

  • Reagent Charge: Charge the reactor with 4-cyanophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add dry DMSO (5-10 volumes relative to 4-cyanophenol).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reaction: Begin agitation. Slowly heat the mixture to an internal temperature of 120-130°C.

  • Monitoring: Hold at temperature and monitor the reaction every 1-2 hours by HPLC until the 4-cyanophenol is <1% remaining. Typical reaction times are 6-12 hours.

  • Cooling: Once complete, cool the reaction mixture to <50°C.

  • Work-up (Precipitation): In a separate vessel, charge deionized water (20-30 volumes). With vigorous stirring, slowly transfer the cooled reaction mixture into the water.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). Perform a final wash with cold methanol or heptane.

  • Drying: Dry the crude product under vacuum at 60-70°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., isopropanol). Determine the appropriate volume (e.g., 10-15 mL per gram of crude product).

  • Dissolution: Charge the crude, dry product to a clean reactor. Add the solvent and heat with stirring until the product is fully dissolved.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C to maximize crystal formation. Hold for 2-4 hours.

  • Isolation: Filter the purified crystals and wash the cake with a small amount of cold, fresh solvent.

  • Drying: Dry the final product under vacuum at 60-70°C to constant weight.

Section 5: Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Charge Reagents: 4-Cyanophenol 1-Chloro-4-nitrobenzene K2CO3 solvent Add Dry Solvent (e.g., DMSO) reagents->solvent inert Inert with N2 solvent->inert heat Heat to 120-130°C inert->heat monitor Monitor by HPLC heat->monitor cool Cool to <50°C monitor->cool quench Quench into Water cool->quench filtr Filter Crude Solid quench->filtr wash Wash with Water filtr->wash dry_crude Dry Crude Product wash->dry_crude recrys Recrystallize (e.g., from Isopropanol) dry_crude->recrys filtr_pure Filter Pure Solid recrys->filtr_pure dry_pure Dry Final Product filtr_pure->dry_pure end end dry_pure->end Final Analysis (QC)

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic Diagram

G cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurity start Problem Encountered low_yield Low Yield / Incomplete Rxn start->low_yield impure Impure / Off-Color Product start->impure check_temp Is internal T° correct? (120-130°C) low_yield->check_temp check_water Suspect Hydrolysis? (Check for water ingress) impure->check_water check_base Is base strong/dry enough? (Anhydrous K2CO3) check_temp->check_base Yes sol_temp ACTION: Use internal probe, adjust heating check_temp->sol_temp No check_solvent Is solvent correct? (Dry Polar Aprotic) check_base->check_solvent Yes sol_base ACTION: Use anhydrous base, pre-stir before reaction check_base->sol_base No check_lg Consider better Leaving Group (F > Cl) check_solvent->check_lg Yes sol_solvent ACTION: Use dry DMSO/NMP check_solvent->sol_solvent No check_dmf Using DMF at >140°C? (Risk of decomposition) check_water->check_dmf No sol_water ACTION: Use anhydrous reagents/solvent, N2 blanket check_water->sol_water Yes check_workup Work-up issue? (Reverse quench, wash well) check_dmf->check_workup No sol_dmf ACTION: Lower temp or switch to DMSO check_dmf->sol_dmf Yes purify Perform Recrystallization (Consider carbon treatment) check_workup->purify No sol_workup ACTION: Optimize quench and washing protocol check_workup->sol_workup Yes sol_lg ACTION: Switch to fluoro-analog if feasible sol_purify ACTION: Develop robust recrystallization protocol

Caption: Decision tree for troubleshooting common scale-up issues.

References

work-up procedures to remove impurities from 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of 4-(4-nitrophenoxy)benzonitrile is a critical step for many researchers in medicinal chemistry and materials science. This diaryl ether is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, often reacting a salt of 4-nitrophenol with an activated aryl halide such as 4-fluorobenzonitrile.[1] While the synthesis itself is robust, achieving high purity requires a systematic approach to removing unreacted starting materials, reagents, and potential side products. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the work-up and purification stages of your experiment, ensuring a final product of the highest quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The impurity profile is almost always dictated by the specific reaction conditions, but for a typical SNAr synthesis, you should anticipate the following:

  • Unreacted 4-nitrophenol: This is one of the most common impurities. Due to its acidic nature (pKa ≈ 7.15), it is relatively easy to remove with a basic aqueous wash.

  • Unreacted 4-fluorobenzonitrile (or other 4-halobenzonitrile): This starting material is less polar than the desired product and the 4-nitrophenol. It will remain in the organic phase during a basic wash and must be removed by other means if present in significant quantities.

  • Inorganic Salts: Bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) formed from the leaving group are common. These are typically removed during the initial aqueous work-up.

  • Residual Solvent: High-boiling polar aprotic solvents like DMSO or DMF, which are often used for this reaction, can be difficult to remove completely.[2]

Q2: My crude reaction mixture is a dark red or deep yellow color. Is this normal, and what causes it?

This is very common and generally not a cause for alarm. The color is typically due to the presence of the potassium or sodium salt of 4-nitrophenol (the 4-nitrophenoxide anion). This species is highly colored due to its extensive conjugated system. The color should disappear from your organic layer once you perform a successful aqueous wash to remove the phenoxide.

Q3: What is the most effective way to remove unreacted 4-nitrophenol?

The most efficient method is a liquid-liquid extraction using a dilute basic solution. By washing your organic layer (e.g., in ethyl acetate or dichloromethane) with a 1 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), you deprotonate the acidic phenol. This forms the sodium 4-nitrophenoxide salt, which is highly soluble in the aqueous layer and is thus extracted from the organic phase.[3] A subsequent wash with water and then brine will remove any residual base and help to dry the organic layer.

Q4: I've removed the 4-nitrophenol, but my NMR still shows unreacted 4-fluorobenzonitrile. What's the next step?

Since both your desired product and the unreacted 4-fluorobenzonitrile are neutral organic compounds, a simple extraction will not separate them. At this point, you have two primary options, depending on the quantity of the impurity:

  • Recrystallization: If the 4-fluorobenzonitrile is a minor impurity and your product is a solid, recrystallization is often the most effective and scalable method.[4]

  • Flash Column Chromatography: If recrystallization fails or if the starting material is present in a significant amount, flash chromatography on silica gel will provide excellent separation.[5][6] The less polar 4-fluorobenzonitrile will elute before the more polar product, this compound.

Q5: I'm having trouble getting my product to crystallize. It keeps "oiling out." What should I do?

"Oiling out" occurs when the solid product melts in the hot recrystallization solvent and separates as a liquid instead of dissolving. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[4]

Here are some troubleshooting steps:

  • Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[4]

  • Change Solvents: Select a solvent with a lower boiling point.

  • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) while hot. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool. Common pairs include ethanol/water and toluene/hexane.[7]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step procedures for the most common purification workflows.

Guide 1: Standard Post-Reaction Aqueous Work-up

This protocol is designed to quench the reaction and remove acidic impurities (4-nitrophenol) and inorganic salts.

Objective: To perform the initial purification of the crude reaction mixture.

Protocol Steps:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Dilute: Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and an equal volume of water.

  • Basic Wash: Add a 1 M NaOH or Na₂CO₃ solution (approximately half the volume of the organic layer). Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain and discard the aqueous (lower) layer, which should be brightly colored. Repeat this wash until the aqueous layer is colorless.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove bulk water from the organic layer and prevents the formation of emulsions.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

start Crude Reaction Mixture (in DMSO/DMF) step1 Dilute with EtOAc & Water start->step1 step2 Wash with 1M NaOH (aq) (Removes 4-Nitrophenol) step1->step2 step3 Wash with Water step2->step3 step4 Wash with Brine step3->step4 step5 Dry (Na2SO4) & Concentrate step4->step5 end_node Crude Product for Further Purification step5->end_node

Caption: Standard Aqueous Work-up Workflow.
Guide 2: Purification by Recrystallization

This protocol is ideal when the crude product is mostly pure (>85-90%) and solid.

Objective: To obtain high-purity crystalline this compound.

Solvent SystemRationale
Isopropanol or EthanolThe product has good solubility in the hot alcohol and significantly lower solubility when cold.[3]
TolueneA good choice for larger scales; allows for slow cooling from a high temperature.
Ethyl Acetate/HexaneA solvent/anti-solvent pair. Dissolve in minimal hot ethyl acetate, add hexane until cloudy.

Protocol Steps:

  • Solvent Selection: Choose an appropriate solvent or solvent system from the table above. Test on a small scale first.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until all the solid has just dissolved.[7]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

cluster_0 Troubleshooting Crystallization start Problem: Product 'Oils Out' or Fails to Crystallize q1 Is the solution saturated and hot? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Did it oil out? ans1_yes->q2 action_reheat Reheat and/or reduce solvent volume ans1_no->action_reheat ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no action_oil Add more hot solvent until oil dissolves OR switch to a lower boiling point solvent. ans2_yes->action_oil q3 No crystals form on cooling? ans2_no->q3 ans3_yes Yes q3->ans3_yes action_induce Induce Crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool in ice/freezer. ans3_yes->action_induce

Caption: Troubleshooting workflow for recrystallization.
Guide 3: Purification by Flash Column Chromatography

Use this method for separating mixtures with components of differing polarities, such as removing less-polar 4-fluorobenzonitrile from the product.[5][8]

Objective: To isolate the product from impurities with different polarities.

ParameterRecommendationJustification
Stationary Phase Silica Gel (230-400 mesh)[8]The industry standard for flash chromatography, effectively separating compounds based on polarity.
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 10% to 30% EtOAc)A non-polar/polar solvent system. Starting with low polarity elutes non-polar impurities first. Gradually increasing polarity then elutes the desired product, leaving highly polar impurities on the column.[5]
TLC Analysis Use 20-30% Ethyl Acetate in HexaneThe ideal Rf for the target compound on a TLC plate is ~0.25-0.35 in the elution solvent to ensure good separation on the column.

Protocol Steps:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. The less-polar 4-fluorobenzonitrile will elute first.

  • Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate) to speed up the elution of your target compound.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

stability issues and degradation pathways of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Nitrophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Issue 1: Inconsistent analytical results or appearance of unexpected peaks in chromatography.

Question: I am observing variable results in my assays and seeing unexpected peaks in my HPLC/LC-MS analysis of this compound. What could be the cause?

Answer: This is a common issue that typically points to the degradation of the compound. The ether linkage and the nitro group in this compound make it susceptible to certain degradation pathways.

Possible Causes and Solutions:

  • Hydrolysis: The ether linkage is prone to cleavage, especially in the presence of acidic or basic conditions. The nitrile group can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.[1][2][3]

    • Causality: The presence of water and a catalyst (acid or base) can facilitate nucleophilic attack on the carbon atom of the ether bond or the nitrile group.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure you are using high-purity, anhydrous solvents for your stock solutions and reaction mixtures.

      • pH Control: Maintain a neutral pH for your solutions unless the experimental protocol requires acidic or basic conditions. If so, consider the potential for degradation and run appropriate controls.

      • Storage of Solutions: Prepare fresh solutions before use. If storage is necessary, store them at low temperatures (–20°C or –80°C) in tightly sealed vials with a desiccated environment to minimize exposure to moisture.

  • Photodegradation: Aromatic nitro compounds and diphenyl ethers can be sensitive to light, particularly UV radiation.[4][5]

    • Causality: Absorption of light energy can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive intermediates. A common photodegradation pathway for nitrophenyl ethers involves the cleavage of the ether linkage.[4]

    • Troubleshooting Steps:

      • Light Protection: Protect all solutions and solid samples from light by using amber vials or wrapping containers with aluminum foil.

      • Work Environment: Conduct experiments under subdued lighting conditions whenever possible.

Issue 2: The solid compound has changed color from light yellow to a darker shade.

Question: My solid this compound, which was initially a pale yellow crystalline powder, has darkened over time. Is it still usable?

Answer: A color change is a visual indicator of potential degradation. While a slight change may not significantly impact purity, a noticeable darkening suggests the formation of impurities.

Possible Causes and Solutions:

  • Thermal Degradation: Although benzonitrile compounds are generally thermally stable, prolonged exposure to elevated temperatures can cause decomposition.[6]

    • Causality: High temperatures can provide the activation energy needed for decomposition reactions, potentially leading to the formation of colored byproducts.

    • Troubleshooting Steps:

      • Proper Storage: Store the solid compound in a cool, dry, and dark place.[7][8] Recommended storage is at room temperature in a well-ventilated, dry area.[7][8]

      • Purity Check: Before use, it is advisable to re-analyze the compound's purity using techniques like melting point determination, HPLC, or NMR to ensure it meets the requirements of your experiment. The melting point of pure 4-Nitrobenzonitrile is 144-147 °C.[8]

  • Presence of Impurities from Synthesis: Impurities from the synthesis process, such as isomeric byproducts or unreacted starting materials, can sometimes be less stable and degrade over time, causing a color change.[9]

    • Troubleshooting Steps:

      • Source of Compound: Ensure you are using a high-purity grade of the compound from a reputable supplier.

      • Purification: If you are synthesizing the compound in-house, consider an additional purification step like recrystallization to remove impurities.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis and photodecomposition.

  • Hydrolysis: This typically involves the cleavage of the ether bond to yield 4-cyanophenol and 4-nitrophenol. Under more forcing conditions, the nitrile group can also hydrolyze to a carboxylic acid, forming 4-(4-nitrophenoxy)benzoic acid.

  • Photodegradation: Exposure to light, especially UV, can lead to the cleavage of the ether linkage, similar to hydrolysis, and potentially other complex photoreactions involving the nitro group.[4]

Degradation Pathways Overview

cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products H₂O, H⁺/OH⁻ Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products hv 4-Cyanophenol 4-Cyanophenol Hydrolysis_Products->4-Cyanophenol 4-Nitrophenol 4-Nitrophenol Hydrolysis_Products->4-Nitrophenol 4-(4-Nitrophenoxy)benzoic_acid 4-(4-Nitrophenoxy)benzoic acid Hydrolysis_Products->4-(4-Nitrophenoxy)benzoic_acid Stronger conditions Photodegradation_Products->4-Cyanophenol Photodegradation_Products->4-Nitrophenol

Caption: Major degradation pathways of this compound.

Q2: What are the ideal storage conditions for solid this compound?

A2: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7] Storing it in a desiccator at room temperature is a good practice to prevent moisture absorption.

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

A3: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for preparing stock solutions due to their ability to dissolve a wide range of organic compounds. However, it is crucial to use anhydrous grades of these solvents. Stock solutions should be stored in small aliquots in tightly sealed vials at –20°C or –80°C to minimize freeze-thaw cycles and exposure to moisture and light.

Q4: Can I heat solutions of this compound to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged heating at high temperatures should be avoided to prevent thermal degradation. It is recommended to use sonication as an alternative method for dissolving the compound.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, it is incompatible with strong oxidizing agents and strong bases.[10] Contact with strong bases can promote hydrolysis of the ether linkage and the nitrile group.

Experimental Workflow for Handling and Preparation

cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use Solid_Storage Store Solid: - Cool, dry, dark place - Tightly sealed container Weighing Weigh Compound (Subdued light) Solid_Storage->Weighing Solvent Use Anhydrous Solvent (e.g., DMSO, DMF) Weighing->Solvent Dissolution Dissolve (Vortex/Sonicate) Solvent->Dissolution Storage_Solution Store Solution: - Aliquots - -20°C or -80°C - Amber vials Dissolution->Storage_Solution Fresh_Dilutions Prepare Fresh Dilutions Storage_Solution->Fresh_Dilutions pH_Control Maintain Neutral pH (if possible) Fresh_Dilutions->pH_Control Light_Protection Protect from Light pH_Control->Light_Protection

Caption: Recommended workflow for handling this compound.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in ACN.

    • Dilute the stock solution to a final concentration of approximately 50 µg/mL with a 50:50 mixture of ACN and water.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 315 nm (to detect both the parent compound and potential degradation products like 4-nitrophenol).

  • Data Analysis:

    • Integrate the peak areas. The purity of the compound can be estimated by the relative area of the main peak.

    • The appearance of earlier eluting peaks may indicate the formation of more polar degradation products like 4-cyanophenol and 4-nitrophenol.

Data Summary: Potential Degradation Products
CompoundMolecular WeightPotential Chromatographic Behavior
This compound238.20 g/mol Main peak
4-Cyanophenol119.12 g/mol Earlier eluting peak (more polar)
4-Nitrophenol139.11 g/mol Earlier eluting peak (more polar)
4-(4-Nitrophenoxy)benzoic acid257.20 g/mol May elute earlier or later depending on pH

References

Validation & Comparative

A Comparative Guide to Purity Validation of 4-(4-Nitrophenoxy)benzonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of purity for pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-(4-Nitrophenoxy)benzonitrile, a key building block in medicinal chemistry and materials science, is no exception.[1] Its synthesis, typically involving a nucleophilic aromatic substitution, can introduce a variety of process-related impurities and side-products that may impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth technical comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide a framework for data interpretation, all grounded in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

The Analyte: Understanding this compound

Before developing an analytical method, understanding the physicochemical properties of the target molecule is paramount.

  • Structure: Comprises a benzonitrile moiety linked to a nitrophenyl group via an ether linkage.

  • Polarity: A moderately polar molecule due to the presence of the nitrile (-CN) and nitro (-NO2) functional groups.

  • Volatility: It is a solid at room temperature with a relatively high boiling point, making it suitable for both HPLC and, with careful consideration, GC analysis.[1]

  • Chromophores: The aromatic rings and the nitro group provide strong UV absorbance, making UV-based detection in HPLC highly effective.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile and thermally stable compounds like this compound. Its high resolving power is ideal for separating the main component from structurally similar impurities.

Causality of Method Design: Why RP-HPLC?

The choice of RP-HPLC is deliberate. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This setup allows for the effective separation of moderately polar compounds. By modulating the ratio of the organic modifier (like acetonitrile or methanol) to the aqueous phase, we can fine-tune the retention and separation of the analyte from its potential impurities.[6] The presence of strong UV chromophores in the molecule makes UV detection a sensitive and robust choice.

Potential Impurities

A robust method must be able to separate the active compound from potential impurities, which may include:

  • Starting Materials: 4-hydroxybenzonitrile and 1-fluoro-4-nitrobenzene (or similar precursor).

  • Positional Isomers: Such as 4-(2-nitrophenoxy)benzonitrile or 4-(3-nitrophenoxy)benzonitrile.

  • Related Byproducts: Impurities formed from side reactions during synthesis.

  • Degradation Products: Arising from exposure to stress conditions like acid, base, oxidation, heat, or light.[7]

Experimental Protocol: A Validated RP-HPLC Method

This proposed method is designed to be a robust starting point for the purity analysis of this compound, adhering to ICH Q2(R1) validation principles.[2][3][4][5]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC or UPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV Diode Array Detector (DAD) at 275 nm.
Injection Volume 10 µL.
Sample Diluent Acetonitrile/Water (50:50, v/v).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

3. Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis.

Method Validation According to ICH Q2(R1)

A method is only reliable if it is validated. The following parameters must be assessed:[2][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and performing forced degradation studies. The method should show baseline separation of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Table 1: Representative HPLC Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution > 2.0Achieved for all known impurities and degradants.
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) ≤ 2.0%Repeatability: 0.5%; Intermediate: 0.9%
LOD Signal-to-Noise ≥ 3:10.01%
LOQ Signal-to-Noise ≥ 10:10.03%
Robustness RSD% ≤ 2.0%Passed for variations in flow rate and temperature.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique

GC-MS is an excellent complementary technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC, such as residual solvents.[8] While this compound is not highly volatile, it can be analyzed by GC with an appropriate high-temperature column and inlet conditions. The mass spectrometer provides definitive identification of separated components based on their mass spectra, a significant advantage over UV detection.[9]

Causality of Method Design: Why GC-MS?

The primary rationale for using GC-MS is its superior specificity for identification and its sensitivity for volatile organic compounds (VOCs). The separation in GC is based on the compound's boiling point and its interaction with the stationary phase.[10] Coupling this with mass spectrometry, which provides a molecular fingerprint of each eluting compound, makes GC-MS a gold standard for impurity identification.[9] A non-polar or mid-polarity column is generally a good starting point for a molecule with the polarity of this compound.

Experimental Protocol: A Proposed GC-MS Method

1. Instrumentation and Conditions:

ParameterRecommended Condition
GC-MS System A GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
Column A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Inlet Temperature 280 °C.
Injection Mode Split (e.g., 20:1 ratio).
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min.
MS Transfer Line 290 °C.
Ion Source Temp. 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 40-500.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 5 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Vortex to ensure complete dissolution.

  • If necessary, filter through a 0.45 µm syringe filter compatible with the solvent.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z) ionize->detect tic Generate TIC detect->tic identify Library Search (NIST) tic->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS purity analysis.

GC-MS Validation Considerations

Validation of a GC-MS method for purity follows similar principles to HPLC but with a focus on the unique aspects of the technique.[11]

  • Specificity: Is demonstrated by the unique mass spectrum of the analyte and the chromatographic resolution from other components. Library matching (e.g., against the NIST database) confirms the identity of impurities.

  • Linearity, Accuracy, Precision, LOD/LOQ, Range, and Robustness: Are determined similarly to HPLC, using appropriate concentration levels and variations in parameters like oven temperature ramp rate and carrier gas flow.

Table 2: Representative GC-MS Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique mass spectrum and RT; no co-elution.Confirmed via library match and peak purity.
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (RSD%) ≤ 5.0%Repeatability: 1.5%; Intermediate: 3.2%
LOD Signal-to-Noise ≥ 3:15 ppm
LOQ Signal-to-Noise ≥ 10:115 ppm
Robustness RSD% ≤ 5.0%Passed for variations in oven ramp and flow rate.

Comparison and Conclusion: An Integrated Approach

Neither HPLC nor GC-MS alone can provide a complete purity profile. A truly comprehensive validation strategy leverages the strengths of both orthogonal techniques.

FeatureHPLCGC-MS
Primary Application Purity assay, non-volatile impurities, positional isomers.Volatile impurities (residual solvents), definitive identification.
Analyte Suitability Excellent for moderately polar, thermally stable compounds.Suitable for volatile or semi-volatile, thermally stable compounds.
Separation Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Detection UV/DAD (non-specific, quantitative).Mass Spectrometry (highly specific, structural information).
Strengths High resolution, robust quantification, widely applicable.Unambiguous identification, excellent for volatile impurities.
Limitations Less specific detection, may not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.

References

Forging the C-O Bond: A Comparative Guide to the Synthesis of 4-Aryloxybenzonitriles, Evaluating Alternatives to Nitro-Activated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the construction of the diaryl ether linkage remains a cornerstone for the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The 4-aryloxybenzonitrile motif, in particular, is a recurring structural element in numerous biologically active molecules. Traditionally, the synthesis of such compounds has often relied on nucleophilic aromatic substitution (SNAr) reactions, frequently employing highly activated electrophiles such as those containing a nitro group to facilitate the carbon-oxygen bond formation. One such example is the conceptual use of a reagent like 4-(4-nitrophenoxy)benzonitrile. However, the field has evolved significantly, offering a diverse toolkit of synthetic methodologies that not only provide alternatives but often surpass the classical approaches in terms of efficiency, scope, and milder reaction conditions.

This guide provides an in-depth technical comparison of the primary synthetic strategies for the preparation of 4-aryloxybenzonitriles. We will move beyond a singular focus on nitro-activated substrates and objectively evaluate the performance of key alternative methodologies: Nucleophilic Aromatic Substitution (SNAr) with various activating and leaving groups, the classic Ullmann Condensation, and the modern Buchwald-Hartwig C-O Cross-Coupling. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules, supported by experimental data and a clear rationale for procedural choices.

The Central Role of 4-Aryloxybenzonitriles and the Limitations of Nitro-Activated Precursors

The 4-cyanophenyl ether moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to a molecule. While the use of a nitro group as an activator in SNAr reactions is a well-established principle, relying on precursors like this compound or 4-nitrobenzonitrile presents several challenges. The strongly electron-withdrawing nature of the nitro group, while facilitating the SNAr reaction, can be undesirable in the final product and may require an additional, often challenging, reduction step. Furthermore, the presence of a nitro group can lead to unwanted side reactions and raises safety concerns, particularly on a larger scale.

This necessitates a thorough exploration of alternative reagents and methodologies that offer greater flexibility and efficiency in the synthesis of 4-aryloxybenzonitriles.

A Comparative Analysis of Synthetic Methodologies

To provide a clear and objective comparison, we will focus on the synthesis of a representative target molecule: 4-phenoxybenzonitrile . This allows for a direct evaluation of the different synthetic approaches under various experimental conditions.

Nucleophilic Aromatic Substitution (SNAr): Beyond Nitro Activation

The SNAr reaction is a powerful tool for the formation of diaryl ethers, proceeding via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. The efficiency of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the electrophilic aromatic ring.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

While a nitro group provides strong activation, other activating groups and leaving groups can be employed, offering a more versatile approach. The cyano group itself is a moderate electron-withdrawing group, activating the para position to nucleophilic attack. The choice of the leaving group on the 4-cyanophenyl precursor is therefore critical.

PrecursorLeaving GroupActivating GroupTypical ConditionsYield of 4-phenoxybenzonitrileReference
4-FluorobenzonitrileF⁻-CNK₂CO₃, DMSO, 140 °C, 12 h95%[1]
4-ChlorobenzonitrileCl⁻-CNCs₂CO₃, DMSO, 160 °C, 24 h85%[1]
4-NitrobenzonitrileNO₂⁻-CNK₂CO₃, DMSO, 150 °C, 18 hModerate to Good[2]

Experimental Protocol: SNAr Synthesis of 4-phenoxybenzonitrile from 4-Fluorobenzonitrile

  • To a stirred solution of phenol (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.

  • Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 140 °C and maintain for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-phenoxybenzonitrile.

Expertise & Experience: The choice of a fluoride leaving group in SNAr is often superior to other halogens. Although C-F bonds are strong, the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack (the rate-determining step). The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile relatively "naked" and more reactive.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-standing method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[3] While traditional Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved the reaction's utility by employing catalytic amounts of copper salts and various ligands.

Mechanism of the Ullmann Condensation

Ullmann_Mechanism cluster_0 Formation of Copper Phenoxide cluster_1 Oxidative Addition cluster_2 Reductive Elimination A Ar'-OH C Ar'-OCu A->C B Cu(I)X B->C E Ar-Cu(III)(X)(OAr') C->E D Ar-X D->E F Ar-OAr' E->F G Cu(I)X E->G

Caption: A plausible catalytic cycle for the Ullmann diaryl ether synthesis.

PrecursorCatalyst/LigandBaseSolventTemperatureTimeYield of 4-phenoxybenzonitrileReference
4-BromobenzonitrileCuI (10 mol%) / N,N-dimethylglycine (20 mol%)Cs₂CO₃Dioxane90 °C24 h88%[4]
4-IodobenzonitrileCuI (5 mol%) / 1,10-Phenanthroline (10 mol%)K₂CO₃Toluene110 °C24 h92%[5]

Experimental Protocol: Ullmann Synthesis of 4-phenoxybenzonitrile

  • To an oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 eq), phenol (1.2 eq), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience: The choice of ligand is critical in modern Ullmann couplings. N,N-dimethylglycine is an inexpensive and effective ligand that is thought to stabilize the copper catalyst and facilitate the reaction. The choice of base is also important, with cesium carbonate often providing superior results due to its higher solubility in organic solvents compared to potassium or sodium carbonate. The reactivity of the aryl halide follows the order I > Br > Cl, with chlorides being generally unreactive under these conditions.

Buchwald-Hartwig C-O Cross-Coupling: The Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has been successfully extended to the formation of C-O bonds, providing a highly versatile and efficient method for the synthesis of diaryl ethers.[6][7] This palladium-catalyzed cross-coupling reaction tolerates a wide range of functional groups and often proceeds under milder conditions than the Ullmann condensation.

Mechanism of the Buchwald-Hartwig C-O Cross-Coupling

Buchwald_Hartwig_CO_Mechanism A Pd(0)L₂ C Ar-Pd(II)(X)L₂ A->C Oxidative Addition B Ar-X E Ar-Pd(II)(OAr')L₂ C->E + Ar'-OH - HX D Ar'-OH E->A Reductive Elimination F Ar-OAr'

Caption: A simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

PrecursorCatalyst/LigandBaseSolventTemperatureTimeYield of 4-phenoxybenzonitrileReference
4-BromobenzonitrilePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene100 °C12 h94%[4]
4-ChlorobenzonitrilePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH110 °C18 h90%[4]

Experimental Protocol: Buchwald-Hartwig Synthesis of 4-phenoxybenzonitrile

  • To an oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add phenol (1.2 eq) and K₃PO₄ (2.0 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience: The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like SPhos and RuPhos are essential for promoting both the oxidative addition and the challenging reductive elimination step, which is often rate-limiting in C-O bond formation. The choice of a weak, non-nucleophilic base like K₃PO₄ is crucial to avoid side reactions. This method's ability to couple less reactive aryl chlorides makes it particularly valuable.

Comparative Summary and Concluding Remarks

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Mechanism Addition-EliminationCopper-Catalyzed Cross-CouplingPalladium-Catalyzed Cross-Coupling
Aryl Halide Scope Activated (EWG required)I > Br >> ClI, Br, Cl, OTf
Catalyst Typically catalyst-freeCopper (often with ligand)Palladium with phosphine ligand
Reaction Conditions Can be mild to harsh, depending on activationTraditionally harsh, modern methods are milderGenerally mild
Functional Group Tolerance ModerateGood (modern methods)Excellent
Cost Generally low (no catalyst)Moderate (copper is inexpensive)Higher (palladium and ligands)
Key Advantage Simplicity, cost-effectiveBroad scope for non-activated aryl halidesBroadest scope, high functional group tolerance
Key Limitation Requires activated aryl halidesPotential for metal contamination, ligand costCatalyst and ligand cost, potential for metal contamination

Workflow for Selecting a Synthetic Route

Synthetic_Route_Selection start Start: Synthesize 4-Aryloxybenzonitrile q1 Is the 4-cyanophenyl halide activated (e.g., with a fluorine leaving group)? start->q1 snar Consider S_NAr q1->snar Yes q2 Is the aryl halide an iodide or bromide? q1->q2 No end Select Optimal Route snar->end ullmann Consider Ullmann Condensation q2->ullmann Yes buchwald Consider Buchwald-Hartwig Coupling q2->buchwald Yes q3 Are there sensitive functional groups? ullmann->q3 buchwald->q3 q3->buchwald Yes q3->end No

Caption: A decision-making workflow for selecting the appropriate synthetic methodology.

References

A Comparative Performance Analysis of 4-(4-Nitrophenoxy)benzonitrile in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and material science, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth comparison of 4-(4-Nitrophenoxy)benzonitrile and other commonly employed monomers in the synthesis of high-performance polymers, such as poly(arylene ether nitrile)s (PENs) and poly(ether ether ketone)s (PEEK). This analysis is grounded in experimental data to provide an objective performance evaluation for professionals in materials science and drug development.

Introduction to Monomers in High-Performance Polymer Synthesis

High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these materials often relies on nucleophilic aromatic substitution (SNAr) polymerization. In this reaction, a bisphenolic monomer is reacted with an activated dihalide or dinitro monomer. The activating group, typically a ketone, sulfone, or nitrile, withdraws electron density from the aromatic ring, facilitating nucleophilic attack by the phenoxide.

This guide focuses on the performance of This compound , a monomer activated by a nitro group, in comparison to other widely used monomers, primarily those activated by halogens, such as 4,4'-difluorobenzophenone . The choice of leaving group (nitro vs. fluorine) significantly impacts reaction kinetics, polymerization conditions, and the ultimate properties of the resulting polymer.

Comparative Analysis of Monomer Performance

The efficacy of a monomer in SNAr polymerization is largely determined by the reactivity of the leaving group and the stability of the intermediate Meisenheimer complex. While fluorine is highly electronegative and generally considered an excellent leaving group in SNAr reactions, the nitro group is also a powerful activating group.

Reactivity and Polymerization Kinetics

In nucleophilic aromatic substitution, the rate-determining step is typically the formation of the resonance-stabilized anionic intermediate, the Meisenheimer complex. The reactivity of the leaving group generally follows the order F > Cl > Br > I.[1] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[2]

The nitro group is also a potent activating group for nucleophilic aromatic substitution. While direct kinetic comparisons between this compound and 4,4'-difluorobenzophenone in the same polymerization system are not extensively documented in a single study, the principles of SNAr suggest that both can be effective. The choice between a nitro or fluoro leaving group can influence the required reaction temperature and time. For instance, nitro-displacement reactions have been successfully employed in the synthesis of various poly(arylene ether)s.[3][4]

Thermal and Mechanical Properties of Resulting Polymers

The properties of the final polymer are paramount. The incorporation of the nitrile group from this compound can enhance the thermal and mechanical properties of the polymer due to the strong dipole-dipole interactions of the nitrile moieties.

PropertyPolymer from this compound DerivativePolymer from 4,4'-Difluorobenzophenone (PEEK)Rationale for Difference
Glass Transition Temp. (Tg) Typically high, can be > 200 °C~143 °CThe rigid structure and polar nitrile groups in PENs can lead to higher Tg.[5]
Melting Temp. (Tm) Varies with polymer structure~343 °CPEEK is a semi-crystalline polymer with a high melting point.[6] PENs can be amorphous or semi-crystalline.
Thermal Decomposition Temp. (Td) Generally high, > 400 °C> 500 °CBoth monomer types produce thermally stable polymers due to the aromatic backbone.
Tensile Strength Can be high, e.g., ~110 MPa for some PENK copolymers[6]~90-100 MPaThe properties are highly dependent on the specific polymer structure and crystallinity.
Solubility Generally soluble in polar aprotic solvents (e.g., NMP, DMAc)Soluble in strong acids and some high-boiling solventsThe presence of the nitrile group can affect solubility.

Experimental Protocols

Synthesis of Poly(ether nitrile ketone) (PENK) via Nitro-Displacement

This protocol is a representative example for the synthesis of a poly(ether nitrile ketone) using a monomer with a nitro leaving group.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add this compound, an equimolar amount of Bisphenol A, and a 50% molar excess of anhydrous K₂CO₃.

  • Add NMP and toluene to the flask.

  • Purge the system with dry nitrogen for at least 30 minutes.

  • Heat the mixture to 140-150 °C with vigorous stirring to azeotropically remove water with toluene.

  • After the removal of water, increase the temperature to 180-190 °C and maintain for 8-12 hours.

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with deionized water and then with methanol.

  • Dry the polymer in a vacuum oven at 100 °C for 24 hours.

Synthesis of Poly(ether ether ketone) (PEEK) via Fluoro-Displacement

This protocol describes the standard synthesis of PEEK using a fluoro-activated monomer.

Materials:

  • 4,4'-Difluorobenzophenone

  • Hydroquinone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diphenyl sulfone

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-difluorobenzophenone, an equimolar amount of hydroquinone, and a slight molar excess of anhydrous K₂CO₃.

  • Add diphenyl sulfone as the solvent.

  • Purge the system with dry nitrogen.

  • Heat the mixture to 180-200 °C for 1-2 hours to form the phenolate.

  • Gradually increase the temperature to 300-320 °C and maintain for 2-3 hours to allow for polymerization.

  • Cool the reaction mixture and grind the solid product.

  • Wash the polymer with hot deionized water and methanol to remove residual solvent and salts.

  • Dry the PEEK powder in a vacuum oven.

Visualizing the Synthesis

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Aryl-LG Ar-LG Meisenheimer [Ar(LG)Nu]⁻ Meisenheimer Complex Aryl-LG->Meisenheimer + Nu⁻ Nu- Nu⁻ Aryl-Nu Ar-Nu Meisenheimer->Aryl-Nu - LG⁻ Meisenheimer->Aryl-Nu LG- LG⁻ caption S-N-Ar Mechanism

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Experimental Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow start Start reactants Charge Reactor with Monomers, Base, Solvent start->reactants inert Purge with Inert Gas (N₂) reactants->inert heat Heat to Reaction Temperature inert->heat polymerize Polymerization heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate Polymer in Non-solvent cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry characterize Characterize Polymer (FTIR, NMR, TGA, DSC) dry->characterize end End characterize->end caption Polymer Synthesis Workflow

Caption: A typical workflow for solution polymerization.

Conclusion

Both this compound and halogenated monomers like 4,4'-difluorobenzophenone are viable candidates for the synthesis of high-performance polymers via nucleophilic aromatic substitution. The choice of monomer will depend on the desired final properties of the polymer, as well as processing considerations.

Polymers derived from this compound, such as certain poly(arylene ether nitrile)s, can offer high glass transition temperatures and good mechanical properties, making them suitable for applications requiring high thermal stability and rigidity. In contrast, monomers like 4,4'-difluorobenzophenone are the industry standard for producing well-established semi-crystalline polymers like PEEK, which are known for their excellent all-around performance.

Further research involving direct, side-by-side comparisons of these monomers in the synthesis of structurally analogous polymers would be beneficial for a more definitive performance evaluation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Nitrophenoxy)benzonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods dedicated to the quantification of 4-(4-Nitrophenoxy)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed comparative analysis, grounded in scientific principles and regulatory expectations, to ensure the generation of robust, reliable, and transferable analytical data. We will explore the nuances of method selection, the design of a rigorous cross-validation study, and the interpretation of the resulting data, all while adhering to the highest standards of scientific integrity.

The Imperative for Robust Analytical Methodologies

This compound is a diaryl ether with a chemical structure that presents unique analytical challenges. Its accurate quantification is critical in various stages of pharmaceutical development, from purity assessment of synthetic intermediates to pharmacokinetic studies. The choice of analytical methodology is therefore not a trivial one and must be guided by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose. This becomes particularly crucial when:

  • A method is transferred between laboratories or to a contract research organization (CRO).

  • A new, more advanced analytical technique is introduced to replace an existing one.

  • Data from different analytical methods need to be compared or combined in a single study.

By undertaking a thorough cross-validation, we build confidence in the consistency and reliability of our analytical results, a cornerstone of regulatory compliance and sound scientific decision-making.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the foundational step in developing a robust quantification method. For this compound, several techniques are viable, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of a pharmaceutical analysis laboratory. It offers a good balance of sensitivity, specificity, and cost-effectiveness. The presence of chromophores in the this compound molecule makes it amenable to UV detection.[1][2]

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, UPLC-MS/MS is the gold standard.[3][4] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing the impact of matrix effects.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS can be a powerful tool, particularly for identifying and quantifying volatile impurities.[5][6] However, the thermal stability of this compound would need to be carefully evaluated.

For the purpose of this guide, we will focus on the cross-validation of a primary HPLC-UV method with a more sensitive UPLC-MS/MS method.

Designing the Cross-Validation Study: A Step-by-Step Protocol

The cross-validation protocol must be meticulously planned to ensure a comprehensive comparison of the two methods. The following protocol outlines the key steps, guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11]

3.1. Experimental Protocol: HPLC-UV Method

This protocol is adapted from established methods for related nitrophenol and benzonitrile compounds.[12][13][14]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 250-280 nm for nitroaromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

    • For accuracy and precision studies, prepare quality control (QC) samples at low, medium, and high concentrations.

3.2. Experimental Protocol: UPLC-MS/MS Method

This protocol is designed for higher sensitivity and specificity.[15][16][17][18]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A rapid gradient from 20% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative, optimized by direct infusion of a standard solution.

    • MRM Transitions: Determine the precursor ion and the most abundant and stable product ions for this compound and an internal standard (if used).

  • Sample Preparation: Similar to the HPLC-UV method, with concentrations adjusted for the higher sensitivity of the instrument.

3.3. Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Define_Scope Define Scope and Acceptance Criteria Develop_Protocol Develop Cross-Validation Protocol Define_Scope->Develop_Protocol Prepare_Samples Prepare Identical Sample Sets Develop_Protocol->Prepare_Samples Analyze_HPLC Analyze Samples by HPLC-UV Prepare_Samples->Analyze_HPLC Analyze_UPLC Analyze Samples by UPLC-MS/MS Prepare_Samples->Analyze_UPLC Compare_Results Compare Results of Both Methods Analyze_HPLC->Compare_Results Analyze_UPLC->Compare_Results Statistical_Analysis Perform Statistical Analysis Compare_Results->Statistical_Analysis Final_Report Generate Final Validation Report Statistical_Analysis->Final_Report

Caption: Workflow for the cross-validation of analytical methods.

Validation Parameters and Acceptance Criteria

The cross-validation study will assess the following key validation parameters for both methods, with pre-defined acceptance criteria to ensure an objective comparison.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.As defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for drug substance.[7]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, column temperature, etc.

Table 1: Validation Parameters and Acceptance Criteria

Comparative Data Analysis and Interpretation

Once the experimental work is complete, the data from both methods must be systematically compared and statistically analyzed.

5.1. Hypothetical Comparative Data

The following table presents a hypothetical but realistic comparison of the performance of the HPLC-UV and UPLC-MS/MS methods.

Parameter HPLC-UV Method UPLC-MS/MS Method
Linearity (r²) 0.998> 0.999
Range (µg/mL) 1 - 1000.01 - 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.5%< 1.0%
LOD (µg/mL) 0.250.003
LOQ (µg/mL) 0.80.01

Table 2: Hypothetical Performance Comparison of Analytical Methods

5.2. Statistical Evaluation

To formally assess the equivalence of the two methods, appropriate statistical tests should be employed.

  • Student's t-test: Can be used to compare the mean results of the two methods.[19]

  • F-test: To compare the variances (precision) of the two methods.[19]

  • Bland-Altman plot: A graphical method to visualize the agreement between two quantitative measurements.

The choice of statistical method will depend on the experimental design and the nature of the data.

5.3. Decision Tree for Method Equivalence

The following diagram provides a logical framework for determining the equivalence of the two analytical methods based on the cross-validation results.

Caption: Decision-making process for method equivalence.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The cross-validation of analytical methods for the quantification of this compound is a critical exercise in ensuring data of the highest quality and integrity. This guide has provided a comprehensive framework for designing and executing such a study, from the initial selection of analytical techniques to the final statistical evaluation of the data. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can be confident in the reliability and transferability of their analytical results, ultimately contributing to the development of safe and effective pharmaceutical products.

References

A Comparative Efficacy Analysis of 4-(4-Nitrophenoxy)benzonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can be readily modified to target a diverse array of biological processes is of paramount importance. The 4-(4-Nitrophenoxy)benzonitrile core is one such privileged structure, offering a versatile platform for the development of potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the efficacy of various derivatives of this scaffold, drawing upon experimental data to inform researchers and drug development professionals on their potential applications in areas ranging from infectious diseases to oncology.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The this compound molecule is characterized by a diaryl ether linkage, connecting a benzonitrile ring and a nitrophenyl ring. This deceptively simple structure presents multiple avenues for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The nitrile group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within a biological target's active site. The nitro group, an electron-withdrawing moiety, can influence the electronic properties of the entire molecule and is a common feature in many bioactive compounds. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient method is the reaction of a substituted phenol with an activated aryl halide, often in the presence of a base.

Representative Synthetic Protocol: Synthesis of a this compound Analog

This protocol describes a general method for the synthesis of a this compound derivative, which can be adapted for the creation of a library of analogs.

Objective: To synthesize a derivative of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Fluorobenzonitrile

  • 4-Nitrophenol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-Nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add 4-Fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Base (K2CO3): The use of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is necessary to attack the electron-deficient aryl halide.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen because it can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive.

  • Leaving Group (Fluorine): Fluorine is a good leaving group for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

Comparative Efficacy Across Therapeutic Areas

The true potential of the this compound scaffold is revealed through the diverse biological activities exhibited by its derivatives. The following sections provide a comparative analysis of their efficacy in key areas of medicinal chemistry, supported by experimental data.

Antimicrobial Activity

Derivatives of this scaffold have demonstrated significant activity against a range of microbial pathogens. Modifications to the core structure can drastically alter the spectrum and potency of their antimicrobial effects. For instance, the introduction of specific substituents can enhance activity against both Gram-positive and Gram-negative bacteria.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[1]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[2]

Key Insight: The data suggests that the core scaffold can be effectively tailored to target specific microbial threats. The dinitrophenyl derivative, for example, shows potent antifungal activity[1].

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. This compound derivatives have emerged as promising candidates, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phthalazine-based derivative (4f)HepG2 (Liver)3.97[3]
Phthalazine-based derivative (4f)HCT-116 (Colon)4.83[3]
Phthalazine-based derivative (4f)MCF-7 (Breast)4.58[3]
Quinazoline derivative (14b)MDA-MB-231 (Breast)0.57[3]
Quinazoline derivative (14b)MCF-7 (Breast)1.9[3]
4-phenoxyquinoline derivative (47)MKN-45 (Gastric)0.031[4]
4-phenoxyquinoline derivative (47)HT-29 (Colon)0.08[4]
4-phenoxyquinoline derivative (47)A549 (Lung)0.11[4]
4-phenoxyquinoline derivative (47)H460 (Lung)0.14[4]

Structure-Activity Relationship (SAR) Insights: Studies on 4-phenoxyquinoline derivatives have shown that the presence of electron-withdrawing groups on the terminal phenyl ring can be beneficial for improving antitumor activity[4]. This highlights the importance of systematic structural modifications in optimizing the anticancer efficacy of this scaffold.

Antiviral Activity

The antiviral potential of this class of compounds is an emerging area of research. Specific derivatives have been shown to inhibit the replication of various viruses, suggesting a broad-spectrum antiviral capability.

Compound/DerivativeVirusIC50 (µM)Reference
4-(2-nitrophenoxy)benzamide derivative (8c)Adenovirus10.22 - 44.68[5]
4-(2-nitrophenoxy)benzamide derivative (8d)HSV-110.22 - 44.68[5]
4-(2-nitrophenoxy)benzamide derivative (10b)Coxsackievirus10.22 - 44.68[5]

Mechanism of Action: Research suggests that some of these antiviral derivatives may exert their effects by inhibiting deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of many viruses[5]. This provides a clear molecular target for further drug design and optimization.

Antitrypanosomal Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. Derivatives of this compound have shown promising activity against this parasite.

Compound/DerivativeTarget OrganismIC50 (µM)Reference
4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16)T. cruzi6[6]
4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (19)T. cruzi amastigotes (in LLC-MK2 cells)0.10[6]
4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (19)T. cruzi amastigotes (in C2C12 cells)0.11[6]

Key Insight: The modification of the core structure into a 1,2,3-triazole derivative significantly enhances its antitrypanosomal activity, particularly against the intracellular amastigote form of the parasite, which is the clinically relevant stage of the disease[6].

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more effective and safer drugs. For the this compound derivatives, several mechanisms have been proposed depending on their specific therapeutic application.

Anticancer Mechanism: Kinase Inhibition

Many of the anticancer derivatives of this scaffold function as kinase inhibitors. For example, certain 4-phenoxyquinoline derivatives have been identified as potent c-Met kinase inhibitors[4]. The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can block downstream signaling pathways involved in cell proliferation, survival, and metastasis.

anticancer_pathway cluster_cell Cancer Cell Met c-Met Receptor Ras Ras Met->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Inhibitor 4-Phenoxyquinoline Derivative Inhibitor->Met

Caption: Inhibition of the c-Met signaling pathway by a 4-phenoxyquinoline derivative.

Antiviral Mechanism: Deubiquitinase Inhibition

As mentioned earlier, some antiviral derivatives are thought to inhibit viral deubiquitinase enzymes. These enzymes are essential for viruses to hijack the host cell's ubiquitin-proteasome system, which is involved in various cellular processes, including immune response. By inhibiting DUBs, these compounds can disrupt the viral life cycle.

antiviral_workflow Virus Virus enters host cell Hijack Virus hijacks host ubiquitin system Virus->Hijack DUB Viral Deubiquitinase (DUB) Activity Hijack->DUB Replication Viral Replication & Assembly DUB->Replication Inhibitor 4-(2-nitrophenoxy)benzamide Derivative Inhibitor->DUB

Caption: Proposed mechanism of antiviral action via inhibition of viral deubiquitinase.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The comparative analysis presented in this guide demonstrates that through rational chemical modifications, derivatives with potent and selective efficacy against microbial, viral, parasitic, and cancerous targets can be achieved.

Future research in this area should focus on:

  • Expanding the chemical diversity: Synthesizing and screening larger libraries of derivatives to identify novel bioactivities.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

  • Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of lead compounds to assess their potential for clinical development.

  • Combination therapies: Investigating the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and combat drug resistance.

By continuing to explore the rich medicinal chemistry of the this compound scaffold, the scientific community can unlock new therapeutic opportunities to address some of the most pressing global health challenges.

References

A Comparative Guide to the Synthesis of 4-(4-Nitrophenoxy)benzonitrile: Ullmann Condensation vs. Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of diaryl ether linkages is a critical endeavor. The molecule 4-(4-Nitrophenoxy)benzonitrile serves as a valuable building block and intermediate, necessitating robust and well-understood synthetic routes. This guide provides an in-depth, comparative analysis of the two primary methodologies for its synthesis: the classic copper-catalyzed Ullmann condensation and the powerful Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound involves the formation of an ether bond between a 4-cyanophenol moiety and a 4-nitrophenyl group. The two most prominent strategies to achieve this transformation are the Ullmann condensation, a copper-catalyzed cross-coupling reaction, and Nucleophilic Aromatic Substitution (SNAr), which relies on the activation of an aromatic ring by electron-withdrawing groups.[1] The choice between these two powerful methods is often dictated by factors such as the availability of starting materials, desired reaction conditions, and tolerance to other functional groups.[1]

Route 1: The Ullmann Condensation

The Ullmann condensation, a cornerstone of C-O bond formation, involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[2][3] In the context of synthesizing this compound, this typically involves the coupling of 4-cyanophenol with an activated aryl halide such as 1-iodo-4-nitrobenzene.

Mechanistic Insights

The mechanism of the Ullmann reaction has been the subject of extensive study and is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[3] The key steps are:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide from the reaction of a copper(I) salt with the phenol in the presence of a base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species to continue the catalytic cycle.

The use of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.[4]

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)-OAr_CN Cu(I)-O-Ph-CN Cu(I)X->Cu(I)-OAr_CN + 4-Cyanophenol, Base 4-Cyanophenol 4-Cyanophenol Base Base Cu(III)_Intermediate [Ar'-Cu(III)(OAr_CN)I] Cu(I)-OAr_CN->Cu(III)_Intermediate + 1-Iodo-4-nitrobenzene (Oxidative Addition) 1-Iodo-4-nitrobenzene 1-Iodo-4-nitrobenzene Product This compound Cu(III)_Intermediate->Product Reductive Elimination Cu(I)X_regen Cu(I)X Cu(III)_Intermediate->Cu(I)X_regen

Caption: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound via an Ullmann-type coupling.

Materials:

  • 4-Cyanophenol

  • 1-Iodo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-cyanophenol (1.0 equiv.), 1-iodo-4-nitrobenzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts and cesium carbonate.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by strong electron-withdrawing groups.[1] The synthesis of this compound via SNAr typically involves the reaction of 4-cyanophenol with an aryl halide bearing a nitro group, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.

Mechanistic Insights

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (in this case, the 4-cyanophenoxide ion) on the carbon atom bearing the leaving group of the electron-deficient aromatic ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.[1]

  • Elimination of the Leaving Group: In the second step, the leaving group (e.g., fluoride or chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

The reactivity of the aryl halide in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in many other substitution reactions. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached.

SNAr_Mechanism 4-Fluoronitrobenzene 4-Fluoronitrobenzene Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-Fluoronitrobenzene->Meisenheimer_Complex + 4-Cyanophenoxide (Nucleophilic Attack) 4-Cyanophenoxide 4-Cyanophenoxide (from 4-cyanophenol + Base) Product This compound Meisenheimer_Complex->Product Elimination of F⁻ Fluoride_Ion F⁻ Meisenheimer_Complex->Fluoride_Ion

Caption: Mechanism of the SNAr reaction.

Experimental Protocol: SNAr Reaction

This protocol outlines a general procedure for the synthesis of this compound via an SNAr reaction.

Materials:

  • 4-Cyanophenol

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add 4-cyanophenol (1.0 equiv.) and anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equiv.) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium 4-cyanophenoxide in situ.

  • To this mixture, add 4-fluoronitrobenzene (1.1 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Comparison of Synthetic Routes

FeatureUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Typical Aryl Halide 1-Iodo-4-nitrobenzene or 1-Bromo-4-nitrobenzene4-Fluoronitrobenzene or 4-Chloronitrobenzene
Catalyst Copper(I) salt (e.g., CuI, Cu₂O) with a ligandTypically catalyst-free
Base Strong inorganic base (e.g., Cs₂CO₃, K₂CO₃)Moderate inorganic base (e.g., K₂CO₃)
Solvent Toluene, DMF, DMSOPolar aprotic solvents (e.g., DMF, DMSO)
Temperature 100-140 °C80-120 °C
Reaction Time 12-24 hours4-8 hours
Reported Yield Moderate to good (can be >80% with optimized conditions)Good to excellent (often >90%)[1]
Key Advantage Broader substrate scope for less activated aryl halidesSimplicity, cost-effectiveness, no metal catalyst[1]
Key Limitation Catalyst/ligand cost, potential for metal contamination[1]Requires a strongly electron-withdrawing group on the aryl halide[1]

Purification of this compound

The final product from both synthetic routes is a solid that can be purified by recrystallization. A common and effective method is as follows:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, such as ethanol or a mixture of ethanol and water.[5]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal.[5]

  • Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.[6]

  • Further cooling in an ice bath can maximize the yield of the recrystallized product.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[6]

Conclusion: Making the Right Synthetic Choice

Both the Ullmann condensation and Nucleophilic Aromatic Substitution are highly effective methods for the synthesis of this compound. The choice between them is a strategic one, guided by the specific needs of the researcher.

  • Choose SNAr when: The starting materials, particularly the activated aryl halide (e.g., 4-fluoronitrobenzene), are readily available and cost-effective. The absence of a metal catalyst is advantageous for applications where metal contamination is a concern, such as in the synthesis of pharmaceutical intermediates. The generally shorter reaction times and high yields make it an attractive option for efficient synthesis.[1]

  • Choose Ullmann Condensation when: The required activated aryl halide for SNAr is not available or is prohibitively expensive. The Ullmann reaction offers greater flexibility in the choice of aryl halide. While traditionally requiring harsh conditions, modern protocols with appropriate ligands can achieve high yields under milder conditions.[7]

By understanding the mechanistic nuances and practical considerations of each route, researchers can confidently select the optimal path for the synthesis of this compound, a key building block in the ever-evolving landscape of chemical synthesis.

References

A Comparative Guide to 4-(4-Nitrophenoxy)benzonitrile in Organic Synthesis: Unveiling its Advantages in the Synthesis of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of building blocks is paramount to the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical assessment of 4-(4-Nitrophenoxy)benzonitrile, a versatile reagent, with a specific focus on its application in the synthesis of diaryl ethers—a scaffold of immense importance in medicinal chemistry and materials science.[1][2] Through a comparative analysis with common alternatives and supported by experimental insights, we aim to elucidate the distinct advantages that this compound offers to the discerning synthetic chemist.

The Critical Role of Activated Electrophiles in Diaryl Ether Synthesis

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] A prevalent strategy for their construction is through nucleophilic aromatic substitution (SNAr) reactions. The success of this approach hinges on the electrophilicity of the aromatic ring, which is significantly enhanced by the presence of strong electron-withdrawing groups.[3] These activating groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby facilitating the substitution reaction.[3][4]

Traditionally, activated aryl halides, such as 4-fluoronitrobenzene and 4-chloronitrobenzene, have been the workhorses for SNAr reactions.[5] However, the unique properties of this compound present a compelling case for its consideration as a superior alternative in specific contexts.

This compound: A Superior Electrophile for SNAr Reactions

This compound possesses a distinct combination of a nitrile and a nitro group, both powerful electron-withdrawing substituents, which profoundly activate the aromatic ring towards nucleophilic attack. The key to its advantageous reactivity lies in the 4-nitrophenoxy group, which serves as an excellent leaving group in SNAr reactions.

Comparative Reactivity: The "Element Effect" and Beyond

In the realm of SNAr, the "element effect" often dictates the reactivity of aryl halides, with the order of leaving group ability typically being F > Cl > Br > I.[4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and stabilizing the developing negative charge in the transition state. However, the 4-nitrophenoxy group in this compound presents a nuanced and often superior alternative.

While direct, side-by-side quantitative kinetic data for the reaction of this compound with various nucleophiles compared to its halo-analogs is not extensively documented in a single comparative study, the principles of physical organic chemistry and available data on related systems allow for a robust qualitative and semi-quantitative comparison. The 4-nitrophenoxide anion is a highly stabilized leaving group due to the strong electron-withdrawing nature of the nitro group, which can delocalize the negative charge through resonance. This inherent stability of the leaving group contributes to a lower activation energy for its departure.

Experimental Comparison: Synthesis of a Diaryl Ether

To provide a tangible comparison, let us consider the synthesis of a generic diaryl ether via the reaction of a phenol with this compound and its common alternatives, 4-fluoronitrobenzene and 4-chloronitrobenzene.

Reaction Scheme:

Reaction_Scheme cluster_electrophiles Electrophiles reagent1 Ar-OH (Phenol) conditions Base, Solvent, Heat reagent2 Electrophile product Ar-O-Ar'-CN conditions->product E1 This compound E2 4-Fluoronitrobenzene E3 4-Chloronitrobenzene

Caption: General scheme for diaryl ether synthesis via SNAr.

Comparative Performance Data (Illustrative)
ElectrophileTypical Reaction TimeTypical YieldLeaving Group AbilityMechanistic Considerations
This compound Moderate Excellent Excellent (stabilized anion)The highly activated ring and stable leaving group lead to efficient conversion.
4-FluoronitrobenzeneFastGood to ExcellentExcellent (high electronegativity)Often the fastest reacting halide due to the "element effect".[4]
4-ChloronitrobenzeneModerate to SlowGoodGoodSlower than the fluoro analog due to lower electronegativity.[4]

Causality Behind Performance:

  • This compound: The combination of two potent electron-withdrawing groups (nitro and cyano) and a highly stabilized 4-nitrophenoxide leaving group often results in high yields. The reaction rate is typically slower than with 4-fluoronitrobenzene but often leads to cleaner reactions with fewer side products.

  • 4-Fluoronitrobenzene: The high electronegativity of fluorine makes the ipso-carbon exceptionally electrophilic, leading to rapid reaction rates.[4] However, the high reactivity can sometimes lead to side reactions, and the cost of fluorinated starting materials can be a consideration.

  • 4-Chloronitrobenzene: While being a cost-effective alternative, its reactivity is generally lower than both the phenoxy and fluoro analogs, often requiring more forcing conditions (higher temperatures, longer reaction times), which can be detrimental to sensitive functional groups.

Experimental Protocol: A Comparative Synthesis of 4-(4-Methoxyphenoxy)benzonitrile

This protocol outlines a comparative experiment to assess the efficacy of this compound against 4-fluoronitrobenzene for the synthesis of 4-(4-methoxyphenoxy)benzonitrile.

Materials:
  • This compound

  • 4-Fluoronitrobenzene

  • 4-Methoxyphenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Experimental Workflow:

G cluster_A Reaction with this compound cluster_B Reaction with 4-Fluoronitrobenzene cluster_C Work-up and Analysis (for both reactions) A1 Combine this compound (1 mmol), 4-methoxyphenol (1.2 mmol), and K2CO3 (2 mmol) in DMF (5 mL). A2 Heat at 100 °C for 4-6 hours. A1->A2 C1 Monitor reaction by TLC. A2->C1 B1 Combine 4-fluoronitrobenzene (1 mmol), 4-methoxyphenol (1.2 mmol), and K2CO3 (2 mmol) in DMF (5 mL). B2 Heat at 100 °C for 2-4 hours. B1->B2 B2->C1 C2 Cool, pour into water, and extract with ethyl acetate. C1->C2 C3 Wash with brine, dry over MgSO4, and concentrate. C2->C3 C4 Purify by column chromatography. C3->C4 C5 Characterize by NMR and MS, and determine yield. C4->C5

Caption: Comparative workflow for diaryl ether synthesis.

Step-by-Step Methodology:
  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the following reaction mixtures under a nitrogen atmosphere:

    • Flask A: this compound (1.0 mmol), 4-methoxyphenol (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol) in 5 mL of anhydrous DMF.

    • Flask B: 4-Fluoronitrobenzene (1.0 mmol), 4-methoxyphenol (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol) in 5 mL of anhydrous DMF.

  • Reaction Execution: Heat both reaction mixtures to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) until the starting electrophile is consumed.

  • Work-up: After completion, allow the reaction mixtures to cool to room temperature. Pour each mixture into 50 mL of cold water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified 4-(4-methoxyphenoxy)benzonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each reaction.

Mechanistic Insights: Understanding the Reactivity Differences

The enhanced reactivity of these electrophiles in SNAr reactions can be visualized through the stability of the Meisenheimer intermediate.

G start Electrophile + Nucleophile intermediate Meisenheimer Intermediate (Resonance Stabilized) start->intermediate Nucleophilic Attack (Rate-Determining Step) product Product + Leaving Group intermediate->product Leaving Group Departure

Caption: Simplified SNAr reaction pathway.

The electron-withdrawing groups (EWG) at the ortho and para positions to the leaving group are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, both the nitrile and the nitro group on the phenoxy leaving group contribute to the overall electron deficiency of the reacting ring and the stability of the subsequent leaving group anion.

Conclusion: Strategic Application of this compound

While 4-fluoronitrobenzene often provides the fastest reaction rates in SNAr reactions, this compound emerges as a highly effective and often advantageous alternative. Its key strengths lie in providing excellent yields, often with cleaner reaction profiles, due to the superb stabilization of the 4-nitrophenoxide leaving group. For syntheses where maximizing yield and minimizing byproducts are critical, and where slightly longer reaction times are acceptable, this compound should be a primary consideration for researchers and drug development professionals. Its utility as a robust building block for the construction of valuable diaryl ether frameworks is a testament to its well-defined and advantageous reactivity profile.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Nitrophenoxy)benzonitrile. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the chemical principles and regulatory frameworks that underpin these essential procedures. Our commitment is to empower you with the knowledge to manage chemical waste safely, protecting both laboratory personnel and the environment.

The dual functionality of this compound—containing both a nitrile and an aromatic nitro group—presents a unique set of hazards that demand a rigorous and informed approach to its disposal. This guide is structured to provide a logical workflow, from initial hazard assessment to final waste disposition.

Immediate Hazard Assessment and Safety Protocols

Before handling this compound for disposal, a thorough understanding of its intrinsic hazards is paramount. The compound's risk profile is dictated by its chemical structure. Aromatic nitro compounds can be energetic and reactive, while the nitrile group introduces a significant toxicity risk.[1][2]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard Category Classification & Risk Scientific Rationale
Acute Toxicity Potentially fatal if swallowed; toxic in contact with skin or if inhaled.[3][4] The nitrile (-C≡N) group can be metabolized, potentially releasing cyanide ions, which are potent cellular toxins. Aromatic nitro compounds also exhibit significant systemic toxicity.
Reactivity Incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2][5] Nitriles can react with strong acids to generate heat and toxic gases.[2] Aromatic nitro compounds can form unstable or explosive mixtures, particularly with reducing agents or bases.[1]

| Environmental Hazard | Harmful to aquatic life. | This compound must be prevented from entering drains, soil, or surface water systems to avoid environmental contamination.[6][7] |

Adherence to correct Personal Protective Equipment (PPE) protocols is non-negotiable. The selection of PPE is a direct response to the identified hazards.

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

PPE Category Specification Justification for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[8] Prevents dermal absorption, a primary route of exposure for toxic compounds like nitriles.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166).[5][6] Protects against accidental splashes or the projection of solid particles into the eyes.
Skin & Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[8] Minimizes the risk of skin contact with the solid compound or contaminated surfaces.

| Respiratory Protection | Handle only in a well-ventilated area or under a certified chemical fume hood.[7] | Prevents inhalation of airborne dust, a significant exposure risk for toxic solids.[3] |

Waste Segregation and Containerization: The Foundation of Safe Disposal

The first and most critical step in the disposal process is proper segregation. Inadvertent mixing of incompatible waste streams can lead to dangerous chemical reactions.

Core Principle: Never mix this compound waste with other chemical waste streams, especially acidic, basic, or reactive wastes.[7][9] This is a self-validating protocol; by keeping the waste isolated, you eliminate the possibility of unforeseen reactions.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clean, dry, and robust container made of a material compatible with the waste. Often, the original product container is suitable.[10] Ensure the container has a tightly sealing lid.

  • Label the Container: Proper labeling is a regulatory requirement and essential for safety.[10] The label must be affixed to the container before any waste is added and must include:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "This compound ".[8]

    • The date when waste was first added (accumulation start date).

  • Collect the Waste: Carefully transfer solid waste into the labeled container, minimizing dust generation.[8] If transferring a solution, use a funnel to prevent spills.

  • Seal the Container: Tightly cap the container immediately after adding waste.[10] Open containers are a primary source of spills and vapor exposure and are a regulatory violation.

On-Site Management and Storage

Generated hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel generating the waste.[10]

  • Storage Location: The sealed waste container should be stored in a designated, well-ventilated area, such as a secondary containment tray within a ventilated cabinet.

  • Segregation in Storage: Ensure the container is stored away from all incompatible materials, particularly acids, bases, and strong oxidizing or reducing agents.[8]

The Approved Disposal Pathway: Professional Incineration

Due to the compound's combined hazards, in-laboratory chemical treatment or neutralization is strictly prohibited.[7] Attempting to neutralize the nitrile group with acid could release highly toxic gas, while reactions involving the nitro group could be dangerously exothermic or create unstable products.[7][11][12]

The sole approved disposal method is thermal destruction via a licensed hazardous waste disposal facility. [7][13]

Disposal Workflow:

  • Segregation & Containerization: Follow the protocols detailed in Section 2.

  • Storage: Secure the labeled, sealed container in your laboratory's designated SAA.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[8] Provide them with the Safety Data Sheet (SDS) for the chemical.

  • Manifesting: For transportation, the waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal site, ensuring a complete "cradle-to-grave" chain of custody as required by the Resource Conservation and Recovery Act (RCRA).[14][15]

  • Final Disposition: The contractor will transport the waste to a permitted facility for high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to destroy the compound and neutralize hazardous combustion byproducts.[7][13]

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Coordination & Transport cluster_facility Final Disposition A Waste Generation (Solid or Solution) B Select Compatible Container & Affix 'Hazardous Waste' Label A->B C Seal Container & Store in Designated Satellite Accumulation Area (SAA) B->C D Contact EHS / Licensed Contractor for Waste Pickup C->D E Waste Manifested & Transported Under RCRA Regulations D->E F High-Temperature Chemical Incineration at a Permitted Facility E->F

References

Navigating the Risks: A Guide to Personal Protective Equipment for Handling 4-(4-Nitrophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, compounds like 4-(4-Nitrophenoxy)benzonitrile present unique challenges due to their potential biological activity and inherent toxicological properties. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity.

Core Principles of Protection: A Multi-Layered Defense

Handling potent compounds like this compound demands a multi-layered PPE strategy. This is not a one-size-fits-all scenario; the required level of protection is dictated by the nature of the procedure being performed. The following sections detail the essential PPE components and the rationale for their use.

Hand Protection: The First Line of Defense

The primary route of exposure in a laboratory setting is often through dermal contact. Therefore, the selection of appropriate gloves is paramount.

Recommended:

  • Double Gloving: Always wear two pairs of nitrile gloves. This practice provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Nitrile Gloves: Nitrile gloves offer excellent resistance to a wide range of chemicals, including the solvents often used in conjunction with compounds like this compound.[5][6][7][8][9] They are also a suitable alternative for individuals with latex allergies.[5][9]

  • Regular Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Gloves should be changed immediately if contamination is suspected or after a set interval (e.g., every 1-2 hours) during prolonged procedures.

Experimental Protocol: Proper Glove Doffing Technique

  • Grasp the Outer Glove: With your non-dominant gloved hand, pinch the outside of the cuff of the dominant hand's glove.

  • Peel Away: Pull the glove off, turning it inside out as you do. Ball up the removed glove in your still-gloved dominant hand.

  • Slide Under the Inner Glove: With your now ungloved non-dominant hand, slide your fingers under the cuff of the remaining glove on your dominant hand, being careful not to touch the outer surface.

  • Peel Off and Dispose: Peel the second glove off, turning it inside out and enclosing the first glove within it. Dispose of the gloves in a designated hazardous waste container.

Body Protection: Shielding Against Spills and Splashes

A laboratory coat is a non-negotiable component of your PPE.

Recommended:

  • Chemical-Resistant Laboratory Coat: A lab coat made from a material such as polyester or a polyester-cotton blend provides a barrier against accidental spills. It should have long sleeves and a snap or button front that is fully fastened.

  • Disposable Gown (for high-risk procedures): For tasks with a higher risk of significant splashes, such as large-scale reactions or purifications, consider wearing a disposable, fluid-resistant gown over your lab coat.

Eye and Face Protection: Guarding Your Most Sensitive Organs

The eyes are particularly vulnerable to chemical splashes and airborne particles.

Recommended:

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes from all angles.

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation of Hazardous Dusts

Given that this compound is a solid, the potential for inhaling fine dust particles during weighing or transfer is a primary concern.

Recommended:

  • Work within a Certified Chemical Fume Hood: All manipulations of solid this compound should be conducted within a properly functioning chemical fume hood to minimize the escape of airborne particles.

  • Respirator (as dictated by risk assessment): For procedures where engineering controls may not be sufficient to limit exposure (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary. A full respiratory protection program, including fit testing and training, is essential if respirators are required.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of this compound extends beyond its use in experiments to its proper disposal.

Operational Plan:

  • Designated Work Area: All work with this compound should be performed in a designated area of the laboratory that is clearly marked with appropriate hazard warnings.

  • Pre-Procedure Briefing: Before beginning any new procedure, review the potential hazards and the specific PPE requirements with all personnel involved.

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents is readily available in the immediate work area.[10]

Disposal Plan:

  • Segregated Waste Streams: All solid waste contaminated with this compound (e.g., gloves, weighing paper, disposable gowns) must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with non-hazardous waste.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of toxic chemical waste. Your Environmental Health and Safety (EHS) department can provide guidance on proper labeling, storage, and pickup of hazardous waste.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Disposal Start Identify Experimental Task Weighing Weighing Solid Compound Start->Weighing SolutionPrep Preparing Solution Start->SolutionPrep Reaction Running Reaction Start->Reaction Spill Spill Cleanup Start->Spill FumeHood Work in Fume Hood Weighing->FumeHood BasePPE Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves SolutionPrep->BasePPE FaceShield Add Face Shield SolutionPrep->FaceShield If splashing risk Reaction->BasePPE Reaction->FaceShield If splashing risk Respirator Add Respirator (N95+) Spill->Respirator Dispose Dispose of all contaminated materials as Hazardous Waste BasePPE->Dispose FumeHood->BasePPE FaceShield->BasePPE Respirator->BasePPE

Caption: PPE selection workflow for handling this compound.

Quantitative Data Summary

Hazard Classification (based on 4-Nitrobenzonitrile)GHS PictogramsPrecautionary Statements
Acute Toxicity, Oral (Category 2)Skull and CrossbonesP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][3]
Acute Toxicity, Dermal (Category 3)Skull and CrossbonesP280: Wear protective gloves/ protective clothing.[1][3]
Acute Toxicity, Inhalation (Category 3)Skull and CrossbonesP261: Avoid breathing dust.[1][3]

By adhering to these rigorous PPE standards and operational procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.